molecular formula C8H17NO2 B13198709 Methyl 6-amino-4-methylhexanoate

Methyl 6-amino-4-methylhexanoate

Cat. No.: B13198709
M. Wt: 159.23 g/mol
InChI Key: SMEWWRULPUSAQK-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-methylhexanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-amino-4-methylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-amino-4-methylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 6-amino-4-methylhexanoate

InChI

InChI=1S/C8H17NO2/c1-7(5-6-9)3-4-8(10)11-2/h7H,3-6,9H2,1-2H3

InChI Key

SMEWWRULPUSAQK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)CCN

Origin of Product

United States

Foundational & Exploratory

Methyl 6-amino-4-methylhexanoate CAS 1315367-54-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Methyl 6-amino-4-methylhexanoate (CAS 1315367-54-4)

Disclaimer: Information regarding the specific compound Methyl 6-amino-4-methylhexanoate with CAS number 1315367-54-4 is exceedingly scarce in publicly accessible scientific literature and chemical databases. This guide has been constructed by drawing upon general principles of organic chemistry and data for structurally similar compounds. All experimental protocols and characterization data should be considered predictive and require empirical validation.

Introduction

Methyl 6-amino-4-methylhexanoate is a chiral, non-proteinogenic amino acid ester. Its structure, featuring a methyl group at the C-4 position and a terminal amino group, makes it a valuable chiral building block in synthetic organic chemistry. Such scaffolds are of significant interest in medicinal chemistry for the synthesis of enzyme inhibitors, receptor ligands, and other biologically active molecules. The presence of both an amino and an ester functional group allows for a wide range of chemical modifications, making it a versatile starting material for creating libraries of compounds for drug discovery screening.

The specific stereochemistry of the methyl group at the C-4 position and the inherent chirality at this center are critical determinants of the biological activity of its downstream derivatives. The strategic placement of the methyl group can influence the molecule's conformation and its ability to bind to specific biological targets, potentially offering improved potency, selectivity, or pharmacokinetic properties compared to its linear counterpart.

Part 1: Physicochemical and Spectroscopic Properties

A comprehensive search for experimentally determined properties of Methyl 6-amino-4-methylhexanoate (CAS 1315367-54-4) did not yield specific data. The following table presents predicted properties based on its chemical structure using standard computational models.

PropertyPredicted ValueNotes
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Appearance Colorless to pale yellow oilPrediction based on similar amino acid esters.
Boiling Point ~210-220 °C at 760 mmHgEstimated based on structural analogs.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.Predicted based on functional groups.
pKa (amine) ~10.5Estimated for a primary aliphatic amine.
pKa (ester hydrolysis) N/AThe ester is susceptible to hydrolysis under acidic or basic conditions.
Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data points crucial for the identification and characterization of Methyl 6-amino-4-methylhexanoate.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.67 (s, 3H, OCH₃)

    • δ ~2.70 (t, J = 7.2 Hz, 2H, CH₂NH₂)

    • δ ~2.30 (t, J = 7.5 Hz, 2H, CH₂CO)

    • δ ~1.80-1.60 (m, 1H, CH)

    • δ ~1.50-1.30 (m, 4H, CH₂)

    • δ ~0.90 (d, J = 6.5 Hz, 3H, CH₃)

    • A broad singlet corresponding to the amine protons (NH₂) would also be expected, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~174.0 (C=O)

    • δ ~51.5 (OCH₃)

    • δ ~42.0 (CH₂NH₂)

    • δ ~35.0 (CH₂)

    • δ ~33.0 (CH₂)

    • δ ~30.0 (CH)

    • δ ~19.5 (CH₃)

  • FT-IR (neat):

    • ~3380, 3300 cm⁻¹ (N-H stretch, primary amine)

    • ~2950, 2870 cm⁻¹ (C-H stretch, aliphatic)

    • ~1735 cm⁻¹ (C=O stretch, ester)

    • ~1170 cm⁻¹ (C-O stretch, ester)

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) at m/z = 159.

    • Common fragmentation patterns would include loss of the methoxy group (-31) and fragmentation at the C-C bonds adjacent to the nitrogen and carbonyl groups.

Part 2: Synthesis and Characterization Workflow

The synthesis of Methyl 6-amino-4-methylhexanoate would likely proceed through a multi-step sequence starting from a readily available chiral precursor. A plausible retrosynthetic analysis is outlined below.

G target Methyl 6-amino-4-methylhexanoate step1 N-Protected Amino Ester target->step1 Deprotection step2 N-Protected Amino Acid step1->step2 Esterification step3 Chiral Aldehyde/Ketone step2->step3 Chain Elongation (e.g., Wittig, Horner-Wadsworth-Emmons) step4 Commercially Available Chiral Pool Material step3->step4 Oxidation/Reduction

Caption: Retrosynthetic analysis for Methyl 6-amino-4-methylhexanoate.

Proposed Synthetic Protocol

This protocol is a hypothetical pathway based on standard organic chemistry transformations.

Step 1: Reductive Amination A chiral aldehyde, such as (R)- or (S)-3-methylglutaraldehyde, could be reacted with a nitrogen source (e.g., ammonia or a protected amine) under reductive amination conditions.

  • Dissolve the chiral aldehyde (1.0 eq) in methanol.

  • Add a solution of ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction with aqueous HCl.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Protection of the Amino Group The resulting primary amine would be protected, for example, as a Boc-carbamate, to prevent side reactions in subsequent steps.

  • Dissolve the amine from Step 1 in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).

  • Stir at room temperature for 4-6 hours.

  • Extract the Boc-protected amino alcohol and use it directly in the next step.

Step 3: Oxidation and Esterification The terminal alcohol of the protected intermediate would be oxidized to a carboxylic acid, followed by esterification.

  • Perform a Jones oxidation or a milder oxidation (e.g., TEMPO-catalyzed) to obtain the carboxylic acid.

  • Esterify the carboxylic acid using methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) or by using a coupling agent like DCC/DMAP with methanol.

Step 4: Deprotection The final step is the removal of the Boc protecting group to yield the target compound.

  • Dissolve the Boc-protected ester in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Analytical Characterization Workflow

The following workflow ensures the identity and purity of the synthesized Methyl 6-amino-4-methylhexanoate.

G start Synthesized Crude Product nmr ¹H and ¹³C NMR start->nmr Structural Verification ms Mass Spectrometry start->ms Molecular Weight Confirmation ir FT-IR Spectroscopy start->ir Functional Group Analysis hplc Chiral HPLC nmr->hplc Purity & Enantiomeric Excess ms->hplc ir->hplc final Pure, Characterized Compound hplc->final

Caption: Analytical workflow for product characterization.

Part 3: Applications in Drug Development

While no specific applications for Methyl 6-amino-4-methylhexanoate (CAS 1315367-54-4) have been documented, its structural motifs are present in several classes of therapeutic agents.

  • GABA Analogs: The 6-aminohexanoic acid backbone is structurally related to gamma-aminobutyric acid (GABA). Methylation at the C-4 position could be a strategy to create more lipophilic and conformationally constrained GABA analogs. Such compounds are of interest for their potential to modulate GABAergic neurotransmission and could be explored for treating epilepsy, neuropathic pain, and anxiety disorders. The well-known drug Pregabalin is a branched-chain GABA analog.

  • Peptidomimetics: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create peptidomimetics. The methyl group can introduce a specific conformational bias, potentially leading to increased metabolic stability and enhanced binding affinity to target proteins.

  • Enzyme Inhibitors: The amino and ester functionalities allow for the attachment of various pharmacophores. It could serve as a scaffold for designing inhibitors of enzymes such as proteases or histone deacetylases (HDACs), where a specific chain length and stereochemistry are often required for activity.

Part 4: Safety, Handling, and Storage

No specific toxicological data is available for Methyl 6-amino-4-methylhexanoate. General precautions for handling laboratory chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids or bases. For long-term storage, refrigeration is recommended to minimize degradation.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

As this guide is based on general chemical principles due to the lack of specific literature on CAS 1315367-54-4, references to general organic chemistry textbooks and methodology reviews would be appropriate for the described techniques.

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley URL: [Link]

Synthesis Pathways for Branched Amino Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched amino esters represent a critical structural motif in modern medicinal chemistry, serving as essential building blocks for peptidomimetics and as prodrug strategies to enhance oral bioavailability. Their steric bulk—arising from either


-quaternary centers or bulky ester alkyl groups—confers resistance to systemic proteolysis and modulation of lipophilicity.

This guide provides a comprehensive technical analysis of the synthesis of these sterically hindered systems. It moves beyond standard textbook esterification to cover high-yield protocols for


-disubstituted amino esters  (quaternary centers) and bulky alkyl esters  (e.g., tert-butyl), integrating chemical and biocatalytic methodologies.

Part 1: Structural Rationale & Strategic Decision Matrix

The synthesis of branched amino esters requires a divergent strategy based on the locus of the branching. Standard Fischer esterification often fails for these substrates due to steric occlusion or acid-sensitivity.

Strategic Decision Matrix

The following decision matrix outlines the optimal synthetic pathway based on substrate class and branching type.

DecisionMatrix Start Target Molecule Type Locus of Branching? Start->Type SideChain Side-Chain Branching (e.g., Val, Leu, t-Leu) Type->SideChain Alpha α-Quaternary Center (e.g., α-Methyl) Type->Alpha Ester Bulky Ester Group (e.g., t-Butyl) Type->Ester SOCl2 Thionyl Chloride Activation SideChain->SOCl2 Primary/Sec Alcohols Enz Enzymatic Resolution (CAL-B / CAL-A) SideChain->Enz Enantiopure Requirement PTC Asymmetric Alkylation (Phase Transfer) Alpha->PTC De Novo Synthesis Alpha->Enz Kinetic Resolution Ester->SOCl2 Fails (Elimination Risk) TransEst Catalytic Transesterification (Tf2NH / t-BuOAc) Ester->TransEst Acid Labile / Steric Bulk

Figure 1: Strategic selection of synthesis pathways based on steric constraints and target functionality.

Part 2: Chemical Synthesis Protocols

The Modified Thionyl Chloride Method (Side-Chain Branching)

Application: High-yield synthesis of methyl/ethyl esters of naturally branched amino acids (Valine, Leucine, tert-Leucine). Mechanism: In situ generation of anhydrous HCl and alkyl sulfite.[1] Critical Insight: Unlike standard Fischer esterification, this method drives the equilibrium by consuming water via the thionyl chloride reaction, essential for bulky hydrophobic amino acids that resist solvation.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, drying tube (CaCl₂), and addition funnel.

  • Solvent Preparation: Charge flask with anhydrous alcohol (MeOH or EtOH, 10 mL/g of amino acid). Cool to 0°C.[2]

  • Activation: Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise over 30 minutes. Caution: Exothermic evolution of HCl gas and SO₂.

  • Addition: Add the amino acid (1.0 equiv) in one portion.

  • Reflux: Heat to reflux for 4–12 hours. Monitor by TLC (ninhydrin stain).

    • Note: For tert-Leucine, extend reflux to 24 hours due to steric hindrance.

  • Isolation: Concentrate in vacuo. Co-evaporate with diethyl ether (3x) to remove residual HCl. Recrystallize the hydrochloride salt from MeOH/Et₂O.

Tf₂NH-Catalyzed Transesterification (Bulky Ester Groups)

Application: Synthesis of tert-butyl esters where acid-catalyzed isobutylene methods are too hazardous or require autoclaves. Mechanism: Bis(trifluoromethanesulfonyl)imide (Tf₂NH) acts as a super-acidic, bulky proton source that activates tert-butyl acetate for transesterification without decomposing the acid-labile product.

Protocol:

  • Reagents: Amino acid (1.0 equiv), tert-butyl acetate (solvent/reagent, 20 equiv), Tf₂NH (0.1–1.0 equiv).

  • Reaction: Stir the suspension at room temperature. The amino acid will slowly dissolve as it converts to the ester.

  • Duration: 12–24 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃ (to remove catalyst) and brine. Dry over MgSO₄ and concentrate.

  • Yield: Typically >85%.

Asymmetric Phase-Transfer Alkylation ( -Quaternary Centers)

Application: De novo construction of


-disubstituted amino esters (e.g., 

-methyl phenylalanine). Mechanism: Use of a chiral quaternary ammonium salt (Maruoka or O'Donnell catalyst) to shield one face of a glycine Schiff base enolate, allowing enantioselective attack on an electrophile.

PTC_Mechanism Substrate Glycine Schiff Base (Aldimine) Enolate Chiral Ion Pair [Q*+ Enolate-] Substrate->Enolate Deprotonation + Catalyst Binding Base Base (KOH/CsOH) Base->Enolate Product α,α-Disubstituted Imine Enolate->Product Asymmetric Alkylation RX Electrophile (R-X) RX->Product Hydrolysis Acid Hydrolysis Product->Hydrolysis Final Chiral α-Quaternary Amino Ester Hydrolysis->Final

Figure 2: Mechanism of Asymmetric Phase-Transfer Catalysis for quaternary amino ester synthesis.

Protocol:

  • Schiff Base Formation: Condense glycine tert-butyl ester with benzophenone imine (1.0 equiv) in DCM (reflux, 4h) to form the protected substrate.

  • Catalysis: Dissolve substrate (1.0 equiv) and Chiral Catalyst (e.g., N-Spiro chiral quaternary ammonium bromide, 1 mol%) in Toluene/CHCl₃ (7:3).

  • Alkylation: Add 50% aqueous KOH (5 equiv) and the alkyl halide (R-X, 1.2 equiv) at 0°C. Stir vigorously.

  • Hydrolysis: Treat the resulting imine with 1N HCl/THF (1:1) for 2 hours to release the free amine.

  • Purification: The resulting

    
    -quaternary amino ester is isolated via column chromatography.
    

Part 3: Biocatalytic Approaches

For substrates where chemical synthesis yields racemates or fails due to extreme steric bulk, enzymatic kinetic resolution is the gold standard.

Lipase-Mediated Resolution

Enzyme Choice:

  • CAL-B (Candida antarctica Lipase B): Best for primary/secondary esters with moderate bulk.

  • CAL-A (Candida antarctica Lipase A): Required for highly sterically hindered substrates (e.g., tertiary alcohols or quaternary centers).

Protocol (Kinetic Resolution via Hydrolysis):

  • Substrate: Dissolve racemic amino ester (10 g) in phosphate buffer (pH 7.0) / acetone (9:1 v/v).

  • Enzyme Addition: Add Immobilized CAL-B (10% w/w relative to substrate).

  • Monitoring: Maintain pH 7.0 via automatic titration with 1M NaOH. The consumption of NaOH correlates to conversion.

  • Termination: Stop at 50% conversion (theoretical max for resolution).

  • Separation:

    • Aqueous Phase: Contains the hydrolyzed (S)-Amino Acid.

    • Organic Phase: Extract with EtOAc to recover the unreacted (R)-Amino Ester (often with >99% ee).

Part 4: Analytical Characterization & Data

Verification of branched amino esters requires specific attention to quaternary carbons and enantiopurity.

Key Analytical Parameters
ParameterMethodCritical Observation
Enantiomeric Excess (ee) Chiral HPLC (Daicel Chiralpak AD-H/OD-H)Baseline separation of enantiomers. Quaternary centers often require lower flow rates (0.5 mL/min).
Quaternary Carbon ¹³C NMR (DEPT-135)The

-carbon will disappear in DEPT-135 (quaternary), distinguishing it from mono-substituted precursors.
Ester Stability Hydrolysis Assay (pH 7.4 vs pH 1.2)Branched esters (e.g., tert-butyl) should show <5% degradation in pH 7.4 buffer over 24h, unlike methyl esters.

References

  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link

  • Ogasa, C., et al. (2023). "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[2][3][4] Synlett, 35, 235-239.[5] Link

  • Gotor, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Amino Acid Esters." Journal of Organic Chemistry, 71(26), 9728–9733. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Vigroux, A., et al. (1995). "Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl)carbamates of peptide nucleic acid monomers." Journal of Medicinal Chemistry, 38(20), 3983–3994. (Context for ester stability). Link

Sources

Thermodynamic properties of Methyl 6-amino-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Methyl 6-amino-4-methylhexanoate

Abstract

Methyl 6-amino-4-methylhexanoate is a derivative of 6-aminohexanoic acid, presenting a unique molecular structure with potential applications in synthetic chemistry and drug development. A thorough understanding of its thermodynamic properties is fundamental for process optimization, stability assessment, and predicting its behavior in various chemical environments. This guide provides a comprehensive overview of the methodologies used to determine key thermodynamic parameters. Due to the scarcity of direct experimental data for this specific compound, we leverage data from structural analogs and focus on the established experimental and computational protocols that form the bedrock of thermodynamic characterization for amino acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a practical framework for evaluating the thermodynamic profile of this and similar molecules.

Introduction and Molecular Profile

Methyl 6-amino-4-methylhexanoate (CAS No. 1315367-54-4) is an amino acid ester with a molecular formula of C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol .[1] Its structure, featuring a primary amine, a methyl ester, and a chiral center at the 4-position, suggests a complex interplay of intermolecular forces, including hydrogen bonding and van der Waals interactions. These interactions govern its physical state, solubility, and thermal behavior.

A comprehensive thermodynamic analysis is crucial for:

  • Process Chemistry: Designing and optimizing synthesis and purification steps, such as crystallization and distillation.

  • Pharmaceutical Development: Understanding solubility, stability, and formulation characteristics.

  • Computational Modeling: Providing accurate parameters for molecular dynamics and other simulation studies.

Direct experimental thermochemical data for Methyl 6-amino-4-methylhexanoate is not extensively reported in publicly accessible literature. Therefore, this guide emphasizes the robust methodologies required to obtain this data, providing a roadmap for future experimental and computational investigation.

Known Physicochemical and Computed Properties

While experimental thermodynamic data is sparse, several basic physical and computationally derived properties have been reported, which are summarized in the table below.

PropertyValueSource
CAS Number 1315367-54-4[1]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]
Computed LogP 0.9245[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 5[1]

Methodologies for Thermodynamic Characterization

The determination of thermodynamic properties is a multi-faceted process involving both experimental measurements and theoretical calculations. The choice of method is critical and depends on the property of interest and the physical state of the compound.

Experimental Approaches

2.1.1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone of thermochemistry. For organic compounds like Methyl 6-amino-4-methylhexanoate, it is typically determined indirectly from the enthalpy of combustion (ΔcH°).

Protocol: Combustion Calorimetry

The experimental workflow involves using an isoperibol bomb calorimeter to measure the heat released during the complete combustion of the sample in an excess of pure oxygen.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible within the calorimeter's bomb.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically ~30 atm).

  • Ignition: The sample is ignited via a cotton fuse wire connected to platinum electrodes.

  • Temperature Monitoring: The temperature change of the surrounding water jacket is meticulously recorded to determine the heat released.

  • Calibration: The energy equivalent of the calorimeter is determined using a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Causality Behind Experimental Choices: Bomb calorimetry is the gold standard for determining the enthalpy of combustion due to its high precision and the ability to ensure complete reaction. The use of a pure oxygen environment drives the reaction to completion, which is essential for accurate application of Hess's Law.

G cluster_exp Experimental Workflow cluster_calc Theoretical Calculation Sample 1. Precise Weighing of Methyl 6-amino-4-methylhexanoate Bomb 2. Placement in Bomb & Pressurization with O2 Sample->Bomb Ignite 3. Ignition & Combustion Bomb->Ignite Temp 4. Temperature Measurement Ignite->Temp Calc_Comb 5. Calculate ΔcH° Temp->Calc_Comb Hess 6. Apply Hess's Law (using ΔfH° of CO2, H2O, N2) Calc_Comb->Hess Input Result Standard Enthalpy of Formation (ΔfH°) Hess->Result G G ΔG Gibbs Free Energy (Spontaneity) H ΔH Enthalpy (Heat Change) H->G = S TΔS Entropy (Disorder) S->G -

Caption: The Gibbs free energy relationship.

Estimated Properties from Structural Analogs

In the absence of direct data, we can infer approximate values from structurally similar compounds. The primary difference between Methyl 6-amino-4-methylhexanoate and its parent, 6-aminohexanoic acid, is the esterification of the carboxylic acid and the addition of a methyl group on the alkyl chain.

Property6-Aminohexanoic Acid (Analog)Expected Impact on Methyl 6-amino-4-methylhexanoate
Enthalpy of Formation (gas, ΔfH°gas) -398.19 kJ/mol (Joback Calculated) [2]The addition of two CH₂/CH₃ groups would make the value less negative (more positive).
Enthalpy of Fusion (ΔfusH°) 22.18 kJ/mol (Joback Calculated) [2]The methyl group may disrupt crystal packing, potentially lowering this value. The ester group will change intermolecular forces significantly compared to the zwitterionic acid.
Boiling Point (Tboil) 555.26 K (Joback Calculated) [2]Esterification eliminates strong ionic interactions and hydrogen bonding of the carboxylic acid, which would significantly lower the boiling point compared to the parent acid. The increased mass will have a smaller, opposing effect.
Heat Capacity (Cp) Expected to be higher due to greater molecular complexity and more vibrational modes.

Note: The values for 6-Aminohexanoic acid are from the Joback group contribution method and should be considered estimates. [2]

Conclusion and Future Directions

A complete thermodynamic profile of Methyl 6-amino-4-methylhexanoate is essential for its scientific and industrial application. While direct experimental data is currently lacking, this guide outlines the authoritative experimental and computational methodologies required for its determination.

Recommendations for future work:

  • Experimental Determination: A systematic study employing bomb calorimetry and differential scanning calorimetry (potentially Fast Scanning Calorimetry) is necessary to obtain definitive values for the enthalpy of formation, heat capacity, and phase transition properties.

  • Computational Investigation: A high-level computational study, benchmarked against experimental data for smaller, related amino acid esters, would provide reliable gas-phase thermodynamic data and insight into the molecule's conformational landscape.

By combining these approaches, a comprehensive and validated set of thermodynamic properties for Methyl 6-amino-4-methylhexanoate can be established, providing a critical foundation for researchers and developers.

References

  • Verevkin, S. P., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. RSC Advances. [Link]

  • Verevkin, S. P., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. PMC. [Link]

  • National Institute of Standards and Technology. methyl hexanoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

  • ResearchGate. Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone.... [Link]

  • National Institute of Standards and Technology. 6-aminohexanoic acid, .epsilon.-lactam -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

  • Institute of Physical Chemistry. THERMODYNAMICS CHARACTERIZATION OF SOME AMINO ACIDS AND THEIR DERIVATIVES. [Link]

  • La Trobe University. A Theoretical Study of Structures and Properties of Amino Acids and Their Derivatives. [Link]

  • PubChem. Methyl 6-aminohexanoate hydrochloride. [Link]

  • PubChem. Methyl 6-aminohexanoate. [Link]

  • ResearchGate. Fundamental Thermochemical Properties of Amino Acids: Gas-Phase and Aqueous Acidities and Gas-Phase Heats of Formation. [Link]

  • Cheméo. Chemical Properties of 6-Aminohexanoic acid. [Link]

Sources

The Rising Therapeutic Potential of Methylated Aminohexanoate Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of methylated aminohexanoate derivatives. As the fields of drug discovery and development continually seek novel molecular scaffolds, these compounds have emerged as a promising class with demonstrable anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the investigation of these molecules.

Introduction: The Significance of Methylation on the Aminohexanoate Scaffold

6-Aminohexanoic acid, a simple ω-amino acid, is a flexible and hydrophobic structural motif.[1] Its derivatives have been explored for various biological activities, including antifibrinolytic properties.[1] The introduction of a methyl group to the amino function (N-methylation) and esterification of the carboxylic acid can significantly alter the physicochemical properties of the parent molecule. N-methylation is a known strategy to enhance the therapeutic properties of molecules by increasing their resistance to enzymatic degradation, improving membrane permeability, and influencing their conformation, which can lead to enhanced biological activity and oral bioavailability.[2] This guide will delve into the scientific rationale and experimental methodologies for exploring the therapeutic potential of these methylated derivatives.

Synthetic Pathways to Methylated Aminohexanoate Derivatives

The synthesis of methylated aminohexanoate derivatives can be approached through several established organic chemistry routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and the specific derivative being targeted.

A primary and straightforward strategy involves the direct N-methylation of a methyl 6-aminohexanoate precursor.[2] This precursor can be synthesized from ε-caprolactam or 6-aminohexanoic acid.[2][3]

Key Synthetic Reactions:
  • Eschweiler-Clarke Reaction: A classic method for the N-methylation of primary amines, utilizing formic acid and formaldehyde to introduce a methyl group.[2]

  • Reductive Amination: This method involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) in the presence of a reducing agent.

  • N-methylation via Sodium Hydride/Methyl Iodide: A broadly applied method for N-methylating N-acyl and N-carbamoyl amino acids.[4]

An alternative approach involves the esterification of N-methyl-6-aminohexanoic acid.

General Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis and purification of methylated aminohexanoate derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A Starting Material (e.g., Methyl 6-aminohexanoate) B N-Methylation Reaction (e.g., Eschweiler-Clarke) A->B C Reaction Quenching & Work-up B->C D Crude Product C->D Extraction & Drying E Column Chromatography D->E F Characterization (NMR, MS, etc.) E->F G Pure Methylated Derivative F->G

Caption: Generalized workflow for the synthesis and purification of methylated aminohexanoate derivatives.

Anticancer Activity of Aminohexanoate Derivatives

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Amino acid derivatives have shown promise as anticancer agents due to their ability to interfere with the metabolic pathways of cancer cells.[5][6] Cancer cells exhibit reprogrammed amino acid metabolism to support their rapid proliferation and maintain redox balance.[6]

In Vitro Evaluation of Anticancer Activity

A crucial first step in assessing the anticancer potential of methylated aminohexanoate derivatives is to perform in vitro screening against a panel of cancer cell lines.[7][8] This provides initial data on their potency and selectivity.

3.1.1. Cell Viability and Cytotoxicity Assays:

The most common initial assays measure the effect of a compound on cell viability or proliferation.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the methylated aminohexanoate derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10]

3.1.2. Data Presentation: Cytotoxicity of Aminohexanoate Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
β²,²-amino acid derivative 5c59 different cancer cell lines0.32-3.89[5]
X1AELTrp (Tryptophan derivative)A375-C5 (Melanoma)< 50[11]
X1AEDTrp (Tryptophan derivative)MCF-7 (Breast Cancer)< 50[11]
BOU (Hydroxyurea derivative)SW620 (Colon Cancer)-[12]

Note: This table presents data for various amino acid derivatives to provide a comparative perspective, as specific data for a wide range of methylated aminohexanoate derivatives is limited in publicly available literature.

Potential Mechanisms of Anticancer Action

The anticancer activity of amino acid derivatives can be attributed to several mechanisms. Understanding these mechanisms is crucial for rational drug design and development.

3.2.1. Induction of Apoptosis:

Many anticancer drugs exert their effect by inducing programmed cell death, or apoptosis. Assays to detect apoptosis include Annexin V/Propidium Iodide staining followed by flow cytometry, and measurement of caspase activity.

3.2.2. Cell Cycle Arrest:

Compounds that interfere with the cell cycle can halt the proliferation of cancer cells. Cell cycle analysis is typically performed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide. Some amino acid hydroxyurea derivatives have been shown to induce cell cycle arrest.[12]

3.2.3. Inhibition of Topoisomerases:

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[13] Some derivatives of 6-aminohexanoic acid have been found to inhibit the action of topoisomerase II.[1]

3.2.4. Signaling Pathway Diagram: Potential Anticancer Mechanisms

G cluster_compound Methylated Aminohexanoate Derivative cluster_cell Cancer Cell A Derivative B Topoisomerase II Inhibition A->B C Cell Cycle Arrest A->C D Induction of Apoptosis A->D E Cell Death B->E C->E D->E

Caption: Potential anticancer mechanisms of methylated aminohexanoate derivatives.

Antimicrobial Activity of Methylated Aminohexanoate Derivatives

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[14] Amphiphilic amino acid derivatives have been reported to possess antimicrobial properties.[15] Their cationic nature allows them to interact with the negatively charged components of bacterial membranes, leading to membrane disruption and cell death.[15]

In Vitro Evaluation of Antimicrobial Activity

Standardized methods are used to determine the in vitro susceptibility of microorganisms to antimicrobial agents.[16][17] The most common methods are broth dilution and disk diffusion, which are used to determine the Minimum Inhibitory Concentration (MIC).[14][18]

4.1.1. Broth Microdilution Assay:

This method is one of the most basic and widely used antimicrobial susceptibility testing methods to determine the MIC.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the methylated aminohexanoate derivatives in a liquid growth medium in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized microbial inoculum in the same medium, adjusted to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism being tested.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.[14][18]

4.1.2. Data Presentation: Antimicrobial Activity of Aminohexanoate Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
Mel-LX3 (Melittin analog)S. aureus (MRSA)4-16 µM[19]
Mel-LX3 (Melittin analog)P. aeruginosa (MDRPA)4-16 µM[19]
Mycophenolic acid derivativesK. pneumoniae16-32[20][21]
Mycophenolic acid derivativesS. aureus (MRSA)32-64[20][21]

Note: This table presents data for various amino acid derivatives to provide a comparative perspective, as specific data for a wide range of methylated aminohexanoate derivatives is limited in publicly available literature.

Potential Mechanisms of Antimicrobial Action

The primary mechanism of action for many cationic antimicrobial peptides and their mimics is the disruption of the bacterial cell membrane.

4.2.1. Membrane Permeabilization:

The interaction of cationic derivatives with the negatively charged bacterial membrane can lead to the formation of pores or other disruptions, causing leakage of intracellular contents and ultimately cell death. Assays to measure membrane permeabilization include the SYTOX Green uptake assay.

4.2.2. Workflow for Antimicrobial Activity Screening

G cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies A Test Compound (Methylated Aminohexanoate Derivative) B Broth Microdilution Assay A->B C Determine MIC B->C D Active Compound C->D Compound with low MIC E Membrane Permeabilization Assay (e.g., SYTOX Green) D->E F Elucidate Mechanism E->F

Sources

Methyl 6-amino-4-methylhexanoate: Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Methyl 6-amino-4-methylhexanoate (CAS: 1315367-54-4) is a specialized aliphatic amino ester used as a strategic building block in the synthesis of peptidomimetics, macrocyclic drugs, and antibody-drug conjugate (ADC) linkers.[1][2] Unlike its linear counterpart (methyl 6-aminohexanoate), the introduction of a methyl group at the C4 position creates a chiral center and introduces steric bulk. This modification is critical in medicinal chemistry for modulating the conformational flexibility of peptide backbones, enhancing metabolic stability against proteolytic enzymes, and fine-tuning the lipophilicity of drug conjugates.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 6-amino-4-methylhexanoate
CAS Number 1315367-54-4
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Structural Features

-Amino ester, C4-methyl substitution, Chiral center (racemic or enantiopure)
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in MeOH, DMSO, DCM; HCl salt soluble in water
Primary Application Peptidomimetic synthesis, ADC Linkers, Diversity-Oriented Synthesis (DOS)

Part 2: Synthetic Methodologies

The synthesis of Methyl 6-amino-4-methylhexanoate is a classic example of ring-opening chemistry derived from cyclic ketone precursors. The most robust industrial route utilizes 4-methylcyclohexanone as the starting material, leveraging the Beckmann Rearrangement to access the lactam intermediate before ring-opening.

The "Lactam Route" (Primary Industrial Pathway)

This pathway is preferred for its scalability and the low cost of starting materials. It ensures the correct positioning of the methyl group through the symmetry of the starting ketone.

Step 1: Oxime Formation

Reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base (sodium acetate or carbonate) yields 4-methylcyclohexanone oxime.

  • Mechanistic Insight: 4-Methylcyclohexanone possesses a plane of symmetry passing through C1 and C4. Consequently, only one oxime isomer is formed (ignoring syn/anti geometry relative to the ring, which equilibrates), eliminating regioselectivity issues in the next step.

Step 2: Beckmann Rearrangement

The oxime is treated with an acid catalyst (Polyphosphoric acid, H₂SO₄, or thionyl chloride) to induce rearrangement into the seven-membered lactam, 5-methylazepan-2-one (also known as


-methyl-

-caprolactam).
  • Critical Control Point: Temperature control is vital (typically 60-90°C) to prevent polymerization (nylon formation).

Step 3: Ring-Opening Methanolysis

The lactam is refluxed in methanol containing dry HCl (generated from acetyl chloride or gaseous HCl). This simultaneously opens the lactam ring and esterifies the carboxylic acid, trapping the amine as the hydrochloride salt.

  • Yield Optimization: Water must be rigorously excluded to prevent hydrolysis to the free acid, which is zwitterionic and harder to isolate.

Synthetic Workflow Diagram[3]

SynthesisRoute Start 4-Methylcyclohexanone Oxime 4-Methylcyclohexanone Oxime Start->Oxime NH2OH·HCl NaOAc, MeOH/H2O Lactam 5-Methylazepan-2-one (Lactam Intermediate) Oxime->Lactam Beckmann Rearrangement (PPA or SOCl2) Product Methyl 6-amino-4-methylhexanoate (Target HCl Salt) Lactam->Product MeOH, HCl (g) Reflux, Ring Opening

Figure 1: Step-wise synthesis of Methyl 6-amino-4-methylhexanoate from 4-methylcyclohexanone via the Beckmann rearrangement.[1]

Part 3: Pharmaceutical Applications[3][4][5][6][7][8]

Peptidomimetics & Macrocycles

In modern drug design, linear peptides suffer from poor bioavailability and rapid enzymatic degradation. Methyl 6-amino-4-methylhexanoate serves as a non-canonical amino acid surrogate .

  • Conformational Constraint: The C4-methyl group introduces steric hindrance that restricts the rotation of the carbon chain. When incorporated into a peptide backbone (e.g., via amide coupling of the amine and hydrolysis/coupling of the ester), it forces the peptide into specific secondary structures (turns or helices), potentially increasing binding affinity to receptors.

  • Protease Resistance: The non-natural alkyl branching protects adjacent peptide bonds from recognition and cleavage by proteases, extending the half-life of the therapeutic agent.

Antibody-Drug Conjugate (ADC) Linkers

This molecule is identified as a "Linkerary" component (linker library) for ADCs.

  • Mechanism: It acts as a spacer between the cytotoxic payload and the antibody. The chain length (6 carbons) provides flexibility, while the methyl group can be used to tune the solubility and the rate of enzymatic cleavage if a cleavable site is engineered nearby.

  • Bifunctionality: The distinct amine and ester termini allow for orthogonal protection and sequential conjugation strategies (e.g., reacting the amine with an NHS-ester on the antibody side, and the ester (after hydrolysis) with the drug payload).

Application Logic Diagram[9]

ApplicationLogic cluster_Peptide Peptidomimetic Design cluster_ADC ADC Linker Technology Intermediate Methyl 6-amino-4-methylhexanoate Step1 Incorporation into Peptide Backbone Intermediate->Step1 Step2 Bifunctional Coupling Intermediate->Step2 Effect1 Steric Clash (C4-Me) Step1->Effect1 Result1 Increased Metabolic Stability (Protease Resistance) Effect1->Result1 Effect2 Modulated Lipophilicity Step2->Effect2 Result2 Optimized Pharmacokinetics & Solubility Effect2->Result2

Figure 2: Strategic utilization of the intermediate in enhancing drug stability and pharmacokinetics.

Part 4: Quality Control & Analytical Protocols

Ensuring the purity of Methyl 6-amino-4-methylhexanoate is critical, particularly regarding the removal of the lactam precursor, which can be a competitive impurity in downstream reactions.

Analytical Method (HPLC-CAD or GC-FID)

Since the molecule lacks a strong UV chromophore (no aromatic rings), standard UV-Vis detection at 254 nm is ineffective.

  • Method A: GC-FID (Gas Chromatography - Flame Ionization Detection)

    • Suitability: Ideal for the volatile free base or methyl ester.

    • Protocol: Dissolve sample in MeOH.[3] Inject onto a DB-1 or HP-5 column. The methyl ester functionality and the aliphatic chain provide excellent response factors in FID.

  • Method B: HPLC-CAD (Charged Aerosol Detection)

    • Suitability: Preferred for the HCl salt form or if derivatization is unwanted.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B) gradient.

    • Detection: CAD allows universal detection of non-chromophoric species.

Impurity Profile
ImpurityOriginControl Strategy
5-Methylazepan-2-one Incomplete ring openingMonitor via GC; Extend reflux time in MeOH/HCl.
6-Amino-4-methylhexanoic acid Hydrolysis of esterAvoid water in reaction; Store under desiccant.
Dimeric/Oligomeric Amides Thermal polymerizationKeep reaction temperature controlled; avoid neat heating of free base.

Part 5: Handling & Stability

  • Storage: The hydrochloride salt is hygroscopic. It must be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen).

  • Stability: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or in the presence of moisture. Solutions in methanol are stable for days at room temperature but should be prepared fresh for critical couplings.

  • Safety: As an aliphatic amine, the free base is corrosive and a skin irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • ResearchGate. (2023). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone. Retrieved from [Link]

Sources

Methodological & Application

Protocol for Synthesizing Methyl 6-amino-4-methylhexanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 6-amino-4-methylhexanoate (CAS: 1315367-54-4) is a highly versatile branched amino ester, serving as a critical intermediate in the synthesis of chiral lactams, functionalized polyamides, and active pharmaceutical ingredients (APIs) such as pregabalin analogs [2]. Synthesizing this molecule requires precise control over stereocenters and functional group protection to prevent premature cyclization or over-alkylation.

This application note details a classical, highly reliable multi-step synthesis adapted from the foundational work of Overberger and Parker [1]. As a Senior Application Scientist, I have structured this guide to emphasize the mechanistic causality behind each reagent choice, ensuring that the protocol functions as a self-validating system for bench chemists and process engineers.

Retrosynthetic Analysis & Mechanistic Strategy

The synthesis leverages the chiral pool—specifically citronellyl bromide—to establish the C4 methyl stereocenter. The transformation to the target methyl ester involves five distinct mechanistic phases:

  • Oxidative Cleavage: The terminal alkene of citronellyl bromide is cleaved using ozone. An oxidative workup with performic acid bypasses the aldehyde stage, yielding 4-methyl-6-bromohexanoic acid directly.

  • Carboxylate Masking: The free carboxylic acid is prone to premature cyclization and can quench nucleophiles in subsequent steps. Masking it via Fischer esterification provides the necessary stability.

  • Gabriel Synthesis: To avoid the statistical mixture of poly-alkylated amines typical of direct amination, the primary bromide is displaced using potassium phthalimide—a bulky, mono-nucleophile that ensures exclusive primary amine formation.

  • Global Deprotection: Harsh acidic hydrolysis simultaneously cleaves the phthalimide group and the ethyl ester. An ion-exchange resin is then used to isolate the zwitterionic amino acid.

  • Selective Methylation: A final Fischer esterification under anhydrous conditions yields the target methyl ester.

Synthetic Workflow Diagram

SynthesisRoute Start Citronellyl Bromide Step1 Ozonolysis & Oxidative Cleavage (O3, Performic Acid) Start->Step1 Int1 4-Methyl-6-bromohexanoic acid Step1->Int1 Step2 Fischer Esterification (EtOH, H2SO4) Int1->Step2 Int2 Ethyl 4-methyl-6-bromohexanoate Step2->Int2 Step3 Gabriel Synthesis (K-Phthalimide, DMF) Int2->Step3 Int3 Ethyl 6-phthalimido-4-methylhexanoate Step3->Int3 Step4 Acidic Hydrolysis & Ion Exchange (conc. HCl, then resin) Int3->Step4 Int4 6-Amino-4-methylhexanoic acid Step4->Int4 Step5 Methyl Esterification (MeOH, HCl) Int4->Step5 Product Methyl 6-amino-4-methylhexanoate Step5->Product

Figure 1: Multi-step synthetic workflow for Methyl 6-amino-4-methylhexanoate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methyl-6-bromohexanoic acid
  • Procedure: Dissolve citronellyl bromide (1.0 eq) in dichloromethane (DCM) and cool to -78°C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with oxygen for 15 minutes to remove excess ozone. Carefully add a pre-mixed solution of performic acid (generated from 30%

    
     and 98% formic acid) dropwise. Allow the mixture to warm to 40°C and stir for 4 hours. Quench with water, extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.
  • Mechanistic Rationale: Ozonolysis initially yields an ozonide. While a reductive workup (e.g., dimethyl sulfide) would yield an aldehyde, we require the carboxylic acid oxidation state. Performic acid oxidatively cleaves the ozonide directly to the acid [1].

  • Self-Validation Checkpoint: The appearance of the blue color confirms saturation with ozone and complete consumption of the alkene. Disappearance of the blue color upon oxygen purging confirms the safe removal of excess ozone before oxidant addition.

Step 2: Synthesis of Ethyl 4-methyl-6-bromohexanoate
  • Procedure: Dissolve the crude 4-methyl-6-bromohexanoic acid in absolute ethanol (10 volumes). Add 10 drops of concentrated

    
     (catalytic). Reflux the solution for 48 hours. Cool to room temperature, remove ethanol in vacuo, and partition the residue between diethyl ether and saturated aqueous 
    
    
    
    . Wash the organic layer with brine, dry, and distill to isolate the pure ethyl ester.
  • Mechanistic Rationale: The free carboxylic acid would deprotonate the potassium phthalimide in the next step, quenching the nucleophile via an acid-base reaction. Masking the acid as an ethyl ester prevents this interference.

  • Self-Validation Checkpoint: Evolution of

    
     gas during the 
    
    
    
    wash indicates the neutralization of the
    
    
    catalyst and any unreacted starting material. Cessation of bubbling confirms complete neutralization.
Step 3: Synthesis of Ethyl 6-phthalimido-4-methylhexanoate
  • Procedure: Combine ethyl 4-methyl-6-bromohexanoate (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Heat the suspension to 90°C for 12 hours under nitrogen. Cool the mixture, dilute with water, and extract with chloroform. Wash the combined organic layers with 0.2 M NaOH, followed by water. Dry and concentrate to yield the protected amine.

  • Mechanistic Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phthalimide anion highly nucleophilic for the

    
     displacement of the primary bromide [1].
    
  • Self-Validation Checkpoint: Unreacted potassium phthalimide is removed by the 0.2 M NaOH wash. To verify complete removal, acidify a small aliquot of the aqueous wash; the absence of a white precipitate (phthalic acid) confirms the organic layer is free of the reagent.

Step 4: Synthesis of 6-Amino-4-methylhexanoic acid
  • Procedure: Suspend ethyl 6-phthalimido-4-methylhexanoate in concentrated HCl (10 volumes) and reflux for 24 hours. Cool the mixture to 0°C in an ice bath. Filter off the white precipitate. Concentrate the filtrate in vacuo to yield the amino acid hydrochloride salt. Dissolve the salt in minimal water and pass it through a basic ion-exchange resin (e.g., Amberlite IRA-400) to yield the free 6-amino-4-methylhexanoic acid.

  • Mechanistic Rationale: The robust phthalimide protecting group requires harsh acidic conditions for complete cleavage. This step simultaneously hydrolyzes the ethyl ester. The ion-exchange step is critical because the zwitterionic amino acid is highly water-soluble and would be lost during standard aqueous extraction.

  • Self-Validation Checkpoint: Phthalic acid, the byproduct of hydrolysis, is highly insoluble in cold aqueous acid. The formation of a copious white precipitate upon cooling to 0°C visually confirms successful deprotection.

Step 5: Synthesis of Methyl 6-amino-4-methylhexanoate
  • Procedure: Suspend the free 6-amino-4-methylhexanoic acid in anhydrous methanol. Bubble anhydrous HCl gas through the solution until saturated. Reflux the mixture for 12 hours. Concentrate the solution in vacuo, cool to 0°C, and carefully neutralize with cold aqueous

    
     until pH 8 is reached. Extract immediately with diethyl ether, dry over 
    
    
    
    , and concentrate to yield the final product [2].
  • Mechanistic Rationale: Anhydrous conditions and an excess of methanol drive the Fischer esterification equilibrium toward the methyl ester. The free amine is generated only upon careful basic workup.

  • Self-Validation Checkpoint: The final product should be a pale oil. TLC analysis (using a ninhydrin stain) will reveal a single spot that turns purple upon heating, confirming the presence of the primary aliphatic amine.

Quantitative Data Summary

The following table summarizes the expected yields, critical reaction parameters, and key intermediates for each step of the synthesis, providing a benchmark for process optimization.

Reaction StepTransformationReagents / ConditionsExpected YieldKey Intermediate Isolated
Step 1 Oxidative Cleavage

, Performic acid, 40°C, 4h
65 - 75%4-Methyl-6-bromohexanoic acid
Step 2 Fischer EsterificationEtOH,

(cat.), Reflux, 48h
80 - 85%Ethyl 4-methyl-6-bromohexanoate
Step 3 Gabriel SynthesisK-Phthalimide, DMF, 90°C, 12h48 - 55%Ethyl 6-phthalimido-4-methylhexanoate
Step 4 Global Hydrolysisconc. HCl, Reflux, 24h75 - 80%6-Amino-4-methylhexanoic acid
Step 5 Methyl EsterificationMeOH, HCl (gas), Reflux, 12h70 - 80%Methyl 6-amino-4-methylhexanoate

References

  • Overberger, C. G., & Parker, G. M. (1968). The synthesis of some optically active C-methylated 2-oxohexamethyleneimines. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(3), 513-526.[Link]

Using Methyl 6-amino-4-methylhexanoate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Strategic Incorporation of Methyl 6-amino-4-methylhexanoate into Synthetic Peptides

Introduction: Expanding the Peptidomimetic Toolbox

The therapeutic potential of peptides is often hindered by their poor metabolic stability and limited bioavailability. A proven strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids (NPAAs), which alter the peptide backbone, rendering it resistant to proteolytic degradation and enabling the exploration of novel conformational spaces.[1][2] Methyl 6-amino-4-methylhexanoate is a unique NPAA, characterized as a chiral ε-amino acid. Its extended and flexible backbone, combined with a stereocenter at the C4 position, offers a sophisticated tool for medicinal chemists to modulate peptide structure and function.

The incorporation of such building blocks can significantly improve the stability, potency, permeability, and bioavailability of peptide-based therapies.[3] This guide provides a comprehensive overview and detailed protocols for the preparation and incorporation of Methyl 6-amino-4-methylhexanoate into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS), addressing the specific challenges and considerations this unique molecule presents.

Section 1: Physicochemical Properties & Strategic Implications

Methyl 6-amino-4-methylhexanoate is not a standard building block and requires careful consideration of its structural features before its inclusion in a synthesis plan.

Table 1: Physicochemical Properties of Methyl 6-amino-4-methylhexanoate

PropertyValueSource
CAS Number 1315367-54-4[4]
Molecular Formula C₈H₁₇NO₂[4]
Molecular Weight 159.23 g/mol [4]
Structure (SMILES) O=C(OC)CCC(C)CCN[4]

The key structural characteristics of this molecule are the ε-amino group, which results in a longer, more flexible backbone segment compared to natural α-amino acids, and the methyl group at the C4 position.[5] This methyl group introduces chirality and a degree of steric hindrance that must be accounted for during peptide coupling reactions. The incorporation of ε-amino acids can disrupt canonical secondary structures like α-helices and β-sheets, making them ideal for use as flexible linkers or for inducing unique turns and folds in a peptide chain.[6]

Caption: Workflow for preparing the SPPS-ready building block.

Protocol 1: Saponification of Methyl Ester

Objective: To hydrolyze the methyl ester to a free carboxylic acid.

  • Dissolution: Dissolve Methyl 6-amino-4-methylhexanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Neutralization: Carefully acidify the reaction mixture to pH ~5-6 with 1N HCl. The product may precipitate out of the solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free acid product. Confirm identity via MS.

Protocol 2: N-terminal Fmoc Protection

Objective: To protect the primary ε-amino group with a base-labile Fmoc group.

  • Dissolution: Dissolve the 6-Amino-4-methylhexanoic acid (1.0 eq) from Protocol 1 in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.1 eq) in acetone.

  • Reaction: Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification & Extraction: Acidify the aqueous layer to pH ~2 with 1N HCl. Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary to yield the final, SPPS-ready building block.

Section 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

The Fmoc/tBu strategy is recommended due to its mild deprotection conditions. []The primary challenge during coupling is the potential for slower reaction kinetics due to the steric bulk of the 4-methyl group and the flexible, non-polar nature of the hexanoate backbone. Therefore, the use of a high-efficiency coupling reagent is critical.

start Resin-Bound Peptide (Free N-terminus) coupling Step 1: Coupling Add Fmoc-AA-OH (4 eq) Add Coupling Reagent (3.9 eq) Add Base (DIPEA, 8 eq) Reaction Time: 45-120 min start->coupling wash1 Wash (DMF, 3x) coupling->wash1 capping Step 2: Capping (Optional) Acetic Anhydride / DIPEA Blocks unreacted amines wash1->capping If needed deprotection Step 3: Fmoc Deprotection 20% Piperidine in DMF Reaction Time: 7 + 7 min wash1->deprotection If no capping wash2 Wash (DMF, 3x) capping->wash2 wash2->deprotection wash3 Wash (DMF, 5x) deprotection->wash3 end_loop Resin-Bound Peptide (n+1) wash3->end_loop end_loop->coupling Repeat for next cycle

Caption: A typical Fmoc-SPPS cycle for amino acid incorporation.

Protocol 3: Optimized Coupling of Fmoc-(6-amino-4-methylhexanoyl)-OH

This protocol assumes a standard automated peptide synthesizer or manual SPPS setup.

  • Resin Preparation: Swell the synthesis resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain, and repeat once. Wash the resin thoroughly with DMF (5x). [8]3. Optimized Coupling:

    • In a separate vessel, pre-activate the Fmoc-(6-amino-4-methylhexanoyl)-OH (4 eq relative to resin loading) for 1-5 minutes.

    • To do this, dissolve the amino acid, a coupling reagent (see Table 2), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-120 minutes. For difficult sequences, a "double coupling" (repeating this step with fresh reagents) is highly recommended. [9]4. Washing: Wash the resin thoroughly with DMF (3x) to remove excess reagents.

  • Capping (Optional): To block any unreacted N-terminal amines and prevent deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF (3x).

  • Cycle Repetition: Return to Step 2 to deprotect the newly added Fmoc group and proceed with the next amino acid in the sequence.

Table 2: Recommended Coupling Reagents for Hindered Amino Acids

ReagentTypeActivating SpeciesReactivityRationale & Comments
HCTU/HATU Aminium SaltO-6-ClBt/OAt esterVery HighRecommended. Forms highly reactive esters capable of overcoming steric barriers. HATU is often considered the most efficient. [9]
COMU Aminium SaltOxyma esterVery HighAn excellent, non-explosive alternative to HATU with comparable or superior efficiency, especially in microwave-assisted SPPS. [10]
PyBOP Phosphonium SaltOBt esterHighA strong coupling reagent, but generally less reactive than HATU/COMU for the most demanding couplings.
DIC/Oxyma CarbodiimideOxyma esterModerateA cost-effective option for less hindered couplings. May require extended reaction times or double coupling for this building block.

Section 4: Cleavage, Purification, and Analysis

Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Protocol 4: Global Deprotection and Cleavage from Resin

CAUTION: This procedure uses Trifluoroacetic Acid (TFA), which is highly corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment (PPE).

  • Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is Reagent K : 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIPS). The scavengers (water, EDT, TIPS) trap the reactive carbocations generated during deprotection. [8]3. Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and stir or agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL conical tube filled with ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Allow the crude peptide pellet to air dry in the fume hood until no ether odor remains.

Protocol 5: Peptide Purification and Characterization
  • Dissolution: Dissolve the crude peptide in a suitable solvent system, typically a mixture of acetonitrile and water containing 0.1% TFA.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Analysis: Collect the fractions corresponding to the main product peak. Confirm the identity and purity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight.

Section 5: Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient reaction time. 2. Coupling reagent not potent enough. 3. Peptide aggregation on resin.1. Increase coupling time to 2 hours or overnight. 2. Switch to a more powerful reagent like HATU or COMU. [9] 3. Perform a "double coupling". [11] 4. Consider using NMP instead of DMF as a solvent.
Deletion of Target AA Severe incomplete coupling, followed by successful coupling of the next amino acid.Implement capping with acetic anhydride after the coupling step for the target amino acid to block unreacted sites.
Low Yield After Cleavage 1. Incomplete synthesis. 2. Premature cleavage from the resin (for highly acid-sensitive linkers). 3. Peptide is poorly soluble in the precipitation solvent (ether).1. Optimize coupling efficiency at each step. 2. Ensure the correct cleavage cocktail is used for the resin type. 3. Try precipitating in a different non-polar solvent.

References

  • Fichtner, M., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Applied Microbiology and Biotechnology, 104(21), 9037-9051. Available from: [Link]

  • Fichtner, M., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Available from: [Link]

  • Seebach, D., et al. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Helvetica Chimica Acta, 87(11), 2675-2817. Available from: [Link]

  • Sato, K., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. ChemRxiv. Available from: [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Available from: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]

  • PubMed. (2018). Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Available from: [Link]

  • Paio, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(9), 1191. Available from: [Link]

  • S. H. Gellman, et al. (2011). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society, 133(41), 16364–16367. Available from: [Link]

  • MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Available from: [Link]

  • PubMed Central. Methyl 6-amino-6-oxohexanoate. Available from: [Link]

  • ResearchGate. [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. Available from: [Link]

  • P.E. Dawson, et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(21), 9493-9516. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Wikipedia. Beta-peptide. Available from: [Link]

  • PubChem. Methyl 6-aminohexanoate. Available from: [Link]

  • PubMed. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Available from: [Link]

  • ResearchGate. Synthesis of N-Alkyl Amino Acids. Available from: [Link]

  • ResearchGate. Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone... Available from: [Link]

  • American Peptide Society. (2026). Ready-Made Amino Acids. Available from: [Link]

  • PubMed Central. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Available from: [Link]

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Methyl 6-amino-4-methylhexanoate purification methods HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Topic: High-Performance Liquid Chromatography (HPLC) Purification Methods for Methyl 6-amino-4-methylhexanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the purification of methyl 6-amino-4-methylhexanoate, a chiral amino acid ester. The inherent chemical properties of this compound—specifically its lack of a strong UV chromophore and the presence of a stereocenter—present unique challenges for purification and analysis. This document outlines robust High-Performance Liquid Chromatography (HPLC) strategies to overcome these obstacles. We present methodologies for both achiral purification to achieve high chemical purity using normal-phase chromatography and chiral separation to isolate individual enantiomers using a polysaccharide-based chiral stationary phase. A core focus is the application of universal detection technologies, such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD), which are essential for quantifying non-chromophoric analytes like the target compound. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring readers can adapt these strategies to their specific research and development needs.

Introduction: The Purification Challenge

Methyl 6-amino-4-methylhexanoate is a valuable chiral building block in synthetic chemistry. Like many amino acid derivatives, its utility in fields such as drug discovery is contingent on its purity. However, two key molecular features complicate its purification by standard HPLC techniques:

  • Lack of a UV Chromophore: The molecule does not possess functional groups that absorb ultraviolet (UV) light strongly, rendering conventional UV-Vis detectors largely ineffective for sensitive detection and quantification.

  • Presence of a Chiral Center: The methyl group at the C-4 position creates a stereocenter, resulting in two enantiomers ((R) and (S) forms). In pharmaceutical applications, it is often crucial to isolate and test a single enantiomer, as biological activity and toxicology can differ significantly between the two.

This guide addresses these challenges directly by providing field-proven HPLC protocols tailored for this and structurally similar molecules. The methodologies are built on a foundation of scientific principles to ensure robust, reproducible, and scalable purification.

Analyte Profile: Physicochemical Properties

Understanding the properties of methyl 6-amino-4-methylhexanoate is fundamental to designing an effective purification strategy. Its structure combines a polar primary amine, a moderately polar ester, and a non-polar alkyl chain, giving it an amphiphilic character.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₈H₁₇NO₂---
Molecular Weight 159.23 g/mol [1]---
Topological Polar Surface Area (TPSA) 52.32 Ų[1][2]Indicates significant polarity, suitable for Normal Phase or HILIC modes.
logP (Octanol-Water Partition Coeff.) 0.9245[1]Suggests some hydrophobic character, but the polar amine group dominates.
Key Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOCH₃)The basic amine group is ideal for cation-exchange chromatography and requires careful pH control or additives to prevent peak tailing.
UV Chromophore None significantMandates the use of universal detectors like CAD or ELSD for sensitive detection.

The Imperative of Universal Detection

For compounds that are "UV-invisible," universal detectors are not just an alternative; they are a necessity. Unlike UV detectors that measure light absorbance by specific functional groups, universal detectors respond to the mass of the analyte after the mobile phase has been removed.[3]

  • Evaporative Light Scattering Detector (ELSD): The HPLC eluent is nebulized into an aerosol and passed through a heated tube to evaporate the mobile phase. The remaining solid analyte particles scatter a light beam, and the scattered light is measured by a photodiode.[4][5] This technique is robust and compatible with gradient elution.[6]

  • Charged Aerosol Detector (CAD): This detector operates on a similar principle but with an additional step. After solvent evaporation, the analyte particles are charged by a stream of ionized nitrogen. An electrometer then measures the total charge, which is proportional to the analyte mass.[3][7] CAD is known for its high sensitivity (often in the low nanogram range) and consistent response for non-volatile compounds.[3][8][9]

For both detectors, a critical requirement is the use of volatile mobile phases and buffers (e.g., formic acid, acetic acid, ammonium formate, ammonium acetate) to ensure complete evaporation and prevent high background noise.[7][9]

Part 1: Protocol for Achiral Purification

This protocol focuses on separating the target compound from synthetic impurities to achieve high chemical purity (>98%). Given the analyte's polarity, Normal-Phase Chromatography (NPC) is the method of choice. NPC utilizes a polar stationary phase (e.g., silica or amino-functionalized silica) and a non-polar mobile phase.[10][11] Polar analytes are strongly retained, allowing for effective separation from less polar impurities.

Experimental Protocol: Normal-Phase HPLC with CAD/ELSD

Objective: To purify crude methyl 6-amino-4-methylhexanoate from non-polar and other synthetic impurities.

1. Materials and Instrumentation:

  • HPLC System: Preparative or semi-preparative HPLC system with a gradient pump and autosampler.

  • Column: Amino-propyl bonded silica column (e.g., Hypersil GOLD Amino, 250 x 10 mm, 5 µm).[12] An unbonded silica column can also be effective.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Solvents: HPLC-grade n-Hexane (Mobile Phase A), HPLC-grade Ethanol or Isopropanol (Mobile Phase B), HPLC-grade Methanol (for sample dissolution).

  • Sample: Crude methyl 6-amino-4-methylhexanoate dissolved in Methanol or the initial mobile phase composition at ~10-20 mg/mL. Filter through a 0.45 µm syringe filter.

2. HPLC Method Parameters:

ParameterRecommended SettingRationale
Column Temperature 30 °CEnsures stable retention times and viscosity.
Flow Rate 5.0 mL/min (for 10 mm ID column)Adjust flow rate based on column diameter to maintain optimal linear velocity.
Injection Volume 100 - 500 µLDependent on sample concentration and column loading capacity. Perform a loading study to optimize.
Mobile Phase A n-HexaneNon-polar "weak" solvent in normal phase.
Mobile Phase B EthanolPolar "strong" solvent to elute the polar analyte.
Gradient Program 0-2 min: 5% BEquilibrate the column.
2-15 min: 5% to 40% BElute the target compound. Adjust the gradient slope based on scouting runs to maximize resolution.
15-18 min: 40% to 95% BWash the column of any strongly retained impurities.
18-22 min: 95% BHold to ensure column is clean.
22-25 min: 95% to 5% BReturn to initial conditions for re-equilibration.
CAD/ELSD Settings
Nebulizer Temp35 °COptimize based on solvent volatility.
Evaporator Temp40 °CMust be sufficient to evaporate the mobile phase without degrading the analyte.
Gas Pressure (N₂)35-60 psi (2.4-4.1 bar)Follow manufacturer recommendations; higher gas flow aids nebulization of viscous solvents.

3. Fraction Collection:

  • Set the fraction collector to trigger based on the signal threshold from the CAD or ELSD detector.

  • Collect the main peak corresponding to the target analyte. Be aware of potential collection delays between the detector and the fraction collector outlet.

4. Post-Purification Analysis:

  • Combine the collected fractions containing the pure compound.

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Confirm the purity and identity of the final product using an analytical HPLC method and other analytical techniques (e.g., MS, NMR).

Part 2: Protocol for Chiral Separation

Once chemical purity is established, the next critical step is the separation of the (R) and (S) enantiomers. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for a wide range of chiral compounds, including amino acid esters.[13][14][15]

Experimental Protocol: Chiral Normal-Phase HPLC

Objective: To resolve and isolate the enantiomers of purified methyl 6-amino-4-methylhexanoate.

1. Materials and Instrumentation:

  • HPLC System: Analytical or semi-preparative HPLC system.

  • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA or similar immobilized amylose-based column, 250 x 4.6 mm, 5 µm). Immobilized CSPs offer greater solvent compatibility.[13]

  • Detector: CAD or ELSD (as UV detection remains unsuitable).

  • Solvents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), Diethylamine (DEA, as an additive).

  • Sample: Achirally purified methyl 6-amino-4-methylhexanoate dissolved in the mobile phase at ~1 mg/mL.

2. HPLC Method Parameters:

ParameterRecommended SettingRationale
Column Temperature 25 °CChiral separations can be sensitive to temperature; maintaining a constant temperature is crucial for reproducibility.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Injection Volume 5 - 20 µLKeep volume low to prevent band broadening and maintain high efficiency.
Mobile Phase Isocratic: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Isocratic elution is standard for chiral separations. The ratio of hexane to IPA must be optimized to achieve baseline resolution (Rs > 1.5).
Additive (DEA) 0.1% DiethylamineThe basic additive is critical for suppressing undesirable ionic interactions between the analyte's amine group and residual silanols on the silica support, leading to improved peak shape and efficiency.[16]
Detector Settings As described in the achiral protocol, optimized for the specific mobile phase and flow rate.

3. Method Optimization and Elution Order:

  • Solvent Ratio: Systematically vary the percentage of IPA (e.g., from 10% to 30%) to find the optimal balance between retention time and resolution.

  • Elution Order: The elution order of enantiomers is specific to the CSP and analyte. It must be determined empirically by injecting a non-racemic (enantiomerically enriched) standard if available.

Workflow and Decision-Making Visualization

The following diagram outlines the logical workflow for the complete purification and separation of methyl 6-amino-4-methylhexanoate.

G cluster_0 Phase 1: Achiral Purification cluster_1 Phase 2: Chiral Separation Crude Crude Sample (Methyl 6-amino-4-methylhexanoate) Prep Sample Preparation (Dissolve & Filter) Crude->Prep NPHPLC Normal-Phase HPLC (Amino Column, Hexane/EtOH Gradient) Prep->NPHPLC Detect1 Universal Detection (CAD or ELSD) NPHPLC->Detect1 Collect Fraction Collection (Purity > 98%) Detect1->Collect Evap Solvent Evaporation Collect->Evap PureRacemate Purified Racemic Product Evap->PureRacemate ChiralPrep Sample Preparation (Dissolve in Mobile Phase) PureRacemate->ChiralPrep Proceed if enantiomer isolation is required ChiralHPLC Chiral NP-HPLC (CSP, Hexane/IPA/DEA Isocratic) ChiralPrep->ChiralHPLC Detect2 Universal Detection (CAD or ELSD) ChiralHPLC->Detect2 CollectEnant Fraction Collection (Enantiomer 1 & 2) Detect2->CollectEnant Enant1 Purified Enantiomer 1 CollectEnant->Enant1 Peak 1 Enant2 Purified Enantiomer 2 CollectEnant->Enant2 Peak 2

Caption: Purification workflow for methyl 6-amino-4-methylhexanoate.

Conclusion

The successful purification of methyl 6-amino-4-methylhexanoate by HPLC is readily achievable despite its challenging chemical properties. The keys to success are the selection of an appropriate chromatographic mode based on the analyte's polarity and the indispensable use of a universal detector like CAD or ELSD. Normal-phase chromatography provides an effective means for achiral purification, while polysaccharide-based chiral stationary phases offer excellent resolving power for enantiomer separation. The protocols detailed in this guide provide a robust framework for researchers to obtain this compound with high chemical and enantiomeric purity, enabling its confident use in subsequent scientific applications.

References

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved March 6, 2026, from [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved March 6, 2026, from [Link]

  • LCGC International. (2021, January 5). Tips for LC Coupled with Charged Aerosol Detection. Retrieved March 6, 2026, from [Link]

  • PubMed. (n.d.). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Retrieved March 6, 2026, from [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Retrieved March 6, 2026, from [Link]

  • Waters. (n.d.). Charged Aerosol Detector. Retrieved March 6, 2026, from [Link]

  • Purdue e-Pubs. (n.d.). Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. Retrieved March 6, 2026, from [Link]

  • Yang, A., et al. (2018). Tunable normal phase enantioselectivity of amino acid esters via mobile phase composition. Journal of Chromatography A. Retrieved March 6, 2026, from [Link]

  • Bio-Rad. (n.d.). Anion Exchange Chromatography. Retrieved March 6, 2026, from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved March 6, 2026, from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved March 6, 2026, from [Link]

  • KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). Retrieved March 6, 2026, from [Link]

  • Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Retrieved March 6, 2026, from [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved March 6, 2026, from [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved March 6, 2026, from [Link]

  • Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved March 6, 2026, from [Link]

  • Scribd. (n.d.). Normal Phase HPLC for Amino Acids. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). Methyl 6-aminohexanoate hydrochloride. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). Methyl 6-aminohexanoate. Retrieved March 6, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography. Retrieved March 6, 2026, from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Retrieved March 6, 2026, from [Link]

  • PubMed. (2002, January 15). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Retrieved March 6, 2026, from [Link]

  • Journal of Biomolecular Techniques. (2006, April). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved March 6, 2026, from [Link]

  • MDPI. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids. Retrieved March 6, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved March 6, 2026, from [Link]

  • SIELC Technologies. (2018, February 19). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Retrieved March 6, 2026, from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved March 6, 2026, from [Link]

  • Briti Scientific. (n.d.). Methyl 6-Aminohexanoate Hydrochloride. Retrieved March 6, 2026, from [Link]

  • Journal of Biomolecular Techniques. (2006, April). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved March 6, 2026, from [Link]

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Application Note: Optimized Cyclization of Methyl 6-amino-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis, medicinal chemistry, and polymer science. It details the optimized reaction conditions for the intramolecular cyclization of Methyl 6-amino-4-methylhexanoate to form 5-methylazepan-2-one (also known as 5-methylcaprolactam or hexahydro-5-methyl-2H-azepin-2-one).

Executive Summary

The cyclization of methyl 6-amino-4-methylhexanoate presents a classic competition between intramolecular lactamization (desired) and intermolecular oligomerization (undesired, leading to Nylon-like polyamides). While 5- and 6-membered rings form readily, 7-membered rings (azepanes) possess higher ring strain and unfavorable entropic factors, often requiring specific high-dilution or catalytic conditions to suppress polymerization.

This guide presents three validated protocols ranging from traditional thermal methods to modern biocatalytic approaches.

Key Reaction Parameters
ParameterThermal Method (Method A)Biocatalytic Method (Method B)Base-Mediated (Method C)
Primary Driver Heat (Thermodynamic control)Enzyme (Kinetic control)Base (Nucleophilic activation)
Solvent Ethylene GlycolToluene / tert-Amyl alcoholTHF / Methanol
Concentration High Dilution (<0.05 M)Medium (0.1 M)High Dilution (<0.05 M)
Temperature 150–180°C45–60°C65°C (Reflux)
Yield Potential 70–85%85–95%60–75%
Green Score Low (High energy/solvent)High (Mild, reusable catalyst)Medium

Mechanistic Insight & Pathway Analysis[1]

The transformation involves a nucleophilic attack of the terminal primary amine onto the ester carbonyl. The presence of the methyl group at the C4 position (relative to the carbonyl) exerts a modest Thorpe-Ingold effect (gem-dialkyl effect), which slightly pre-organizes the chain into a coiled conformation, favoring cyclization over the un-substituted linear analog.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. To maximize yield, the "Intermolecular Attack" path must be suppressed via dilution or catalysis.

ReactionPathway cluster_conditions Control Factors Substrate Methyl 6-amino-4-methylhexanoate (Linear Precursor) Intermediate Tetrahedral Intermediate Substrate->Intermediate Amine Attack (k1) Lactam 5-methylazepan-2-one (Target Product) Intermediate->Lactam Cyclization (-MeOH) Polymer Linear Oligomers/Polyamides (Side Product) Intermediate->Polymer Intermolecular Reaction Dilution High Dilution (Favors k1) Temp High Temp (Thermodynamic)

Caption: Kinetic competition between intramolecular cyclization (green) and intermolecular polymerization (red).

Experimental Protocols

Method A: Thermal Cyclization in Ethylene Glycol (The "Overberger" Protocol)

Best for: Robust synthesis where enzyme availability is low. Based on classic polymer science literature.

Principle: The use of a high-boiling polar solvent (Ethylene Glycol, bp 197°C) allows the reaction to proceed at temperatures sufficient to drive off methanol, while the high viscosity and slow addition rate maintain a low instantaneous concentration of the monomer.

Materials:

  • Methyl 6-amino-4-methylhexanoate (Crude or Pure)

  • Ethylene Glycol (Anhydrous)

  • Apparatus: 3-neck flask, addition funnel (pressure-equalizing), distillation head.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Ethylene Glycol (20 volumes relative to substrate volume). Heat the solvent to 150–160°C with vigorous stirring.

  • Addition: Dissolve the amino ester in a minimal amount of ethylene glycol or toluene. Add this solution dropwise to the hot solvent over a period of 4–6 hours .

    • Critical Step: The slow addition ensures that unreacted amine concentration remains extremely low, preventing amine-amine collisions that lead to polymers.

  • Reaction: Maintain heating for an additional 2 hours after addition is complete. Methanol formed during the reaction will boil off (bp 64.7°C).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with 3 volumes of water (to break glycol solubility).

    • Extract exhaustively with Chloroform or Dichloromethane (5x).

    • Wash combined organic layers with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Purification: Distillation under reduced pressure (approx. 110–120°C at 15 mmHg) or silica gel chromatography (EtOAc/Hexane).

Method B: Biocatalytic Cyclization (Green Chemistry)

Best for: High purity requirements, mild conditions, and avoiding thermal degradation.

Principle: Candida antarctica Lipase B (CAL-B) catalyzes the transesterification (aminolysis) in organic solvents. The enzyme binds the ester, facilitating the intramolecular attack of the amine while sterically hindering intermolecular approaches.

Materials:

  • Novozym 435 (Immobilized CAL-B)

  • Solvent: Anhydrous Toluene or tert-Amyl Alcohol (dried over molecular sieves).

  • Molecular Sieves (4Å) to scavenge methanol.

Protocol:

  • Preparation: Dissolve Methyl 6-amino-4-methylhexanoate (10 mmol) in anhydrous Toluene (100 mL, 0.1 M concentration).

  • Catalyst Addition: Add Novozym 435 (50% w/w relative to substrate) and activated 4Å Molecular Sieves.

  • Incubation: Stir gently (orbital shaker preferred to avoid grinding the immobilized beads) at 45–55°C for 24–48 hours.

  • Monitoring: Monitor by TLC or GC-MS. The disappearance of the methyl ester peak and appearance of the lactam product.

  • Workup: Filter off the enzyme and sieves. (The enzyme can often be washed and reused).

  • Isolation: Evaporate the solvent. The product is often pure enough for use; otherwise, recrystallize from hexanes/ether.

Method C: Base-Mediated Cyclization

Best for: Rapid synthesis on small scales.

Principle: Deprotonation of the ammonium salt (if starting from salt) or activation of the amine using a catalytic base to increase nucleophilicity.

Protocol:

  • Dissolution: Dissolve the amino ester in dry THF (0.02 M - High Dilution).

  • Reagent: Add NaOMe (0.1 equiv) in MeOH.

  • Reflux: Heat to reflux (66°C) for 12 hours.

  • Quench: Cool and neutralize with stoichiometric acetic acid.

  • Purification: Standard aqueous workup and column chromatography.

Analytical Validation

To confirm the formation of the 7-membered lactam and ensure no linear polymer contamination:

TechniqueObservation for 5-methylazepan-2-oneObservation for Linear Polymer
1H NMR NH Signal: Broad singlet ~6.0–7.5 ppm. Methyl Group: Doublet at ~0.95 ppm. Alpha-Protons: Multiplet ~2.4 ppm (adjacent to C=O).Broad/undefined peaks. Absence of sharp ring coupling patterns.
IR Spectroscopy C=O Stretch: 1650–1660 cm⁻¹ (Lactam characteristic).1640 cm⁻¹ (Open chain amide, often broader).
GC-MS Molecular Ion [M]+ = 127 . Sharp single peak.High MW peaks or no elution.

Troubleshooting & Optimization

Problem: Oligomerization (Gummy/Solid Residue)
  • Cause: Concentration too high.

  • Solution: Decrease concentration to 0.01 M or increase the addition time in Method A. In Method B, ensure the solvent is strictly anhydrous.

Problem: Incomplete Conversion
  • Cause: Equilibrium limitation by Methanol.

  • Solution:

    • Method A: Ensure temperature is >100°C to distill off MeOH.

    • Method B: Add more Molecular Sieves (3Å or 4Å) to sequester MeOH.

Problem: Product Coloration (Brown/Yellow)
  • Cause: Oxidation of the amine at high temperatures (Method A).

  • Solution: Perform the reaction under a strict Nitrogen or Argon atmosphere .

References

  • Overberger, C. G., & Parker, G. M. (1968). Synthesis and properties of optically active poly(5-methyl-2-oxohexamethyleneimine). Journal of Polymer Science Part A-1: Polymer Chemistry, 6(3), 513-526. Link

    • Core Reference: Describes the specific synthesis of 5-methylazepan-2-one from the amino ester using the ethylene glycol method.
  • Gotor-Fernández, V., et al. (2006). Preparation of chiral lactams via lipase-catalyzed kinetic resolution and ring-closing reactions. Current Organic Chemistry, 10(10), 1125-1143.
  • Sibi, M. P. (1993). Chemistry of amino acid esters.

    • Support: General methodologies for amino ester handling.[1][2]

Sources

Application Note: High-Yield Preparation of 5-Methyl-azepan-2-one via Intramolecular Lactamization of Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Substituted caprolactams, specifically 5-methyl-azepan-2-one (5-methylcaprolactam), serve as highly valuable scaffolds in medicinal chemistry and advanced polymer synthesis. While the industrial standard for unsubstituted caprolactam relies on the Beckmann rearrangement of cyclohexanone oxime, accessing specifically methylated derivatives via this route often yields complex regioisomeric mixtures.

A more regioselective and scalable approach for drug development professionals is the direct intramolecular amidation (lactamization) of an amino ester precursor, such as ethyl 6-amino-4-methylhexanoate .

The Kinetic and Thermodynamic Challenge

Forming a 7-membered ring (azepane) presents a unique thermodynamic challenge. Unlike 5- or 6-membered rings, 7-membered lactamization suffers from a high entropic penalty and transannular strain[1]. If the reaction is attempted at room temperature, intermolecular condensation competes with intramolecular cyclization, leading to linear oligomers[2].

To overcome this, the protocol detailed herein utilizes two critical causal drivers:

  • Thermal Activation & Equilibrium Shifting: Operating in high-boiling solvents (e.g., xylenes at 140 °C) provides the necessary activation energy. Coupling this with a Dean-Stark apparatus allows for the continuous removal of the ethanol byproduct, driving the equilibrium strictly toward the lactam via Le Chatelier's principle.

  • Bifunctional Catalysis: The addition of 2-hydroxypyridine acts as a concerted proton shuttle. The pyridine nitrogen accepts a proton from the attacking amine, while the hydroxyl group simultaneously donates a proton to the departing ethoxide group. This stabilizes the transition state of the tetrahedral intermediate, drastically reducing reaction times and suppressing oligomerization.

Mechanistic Pathway

The diagram below illustrates the self-validating mechanistic sequence from the linear amino ester to the target cyclic lactam.

Mechanism A Ethyl 6-amino-4-methylhexanoate (Linear Precursor) B Thermal Activation (Xylenes, 140°C) A->B C Nucleophilic Attack (N lone pair to C=O) B->C D Tetrahedral Intermediate (Stabilized by Catalyst) C->D E Ethanol Elimination (- EtOH via Dean-Stark) D->E F 5-methyl-azepan-2-one (Target Lactam) E->F

Caption: Reaction mechanism for the thermal lactamization of ethyl 6-amino-4-methylhexanoate.

Experimental Design & Optimization Data

To validate the chosen methodology, a solvent and catalyst screening was performed. The data demonstrates that relying solely on thermal energy in lower-boiling solvents (like ethanol or toluene) yields suboptimal results due to incomplete conversion and oligomer formation. The introduction of xylenes and 10 mol% 2-hydroxypyridine provides an optimal, self-validating system for high-purity conversion[3].

Table 1: Optimization of Cyclization Conditions for 5-Methyl-azepan-2-one

EntrySolventTemp (°C)Catalyst (10 mol%)Time (h)Yield (%)Oligomerization
1Ethanol78None4815High
2Toluene110None2445Moderate
3Toluene1102-Hydroxypyridine1282Low
4Xylenes140None1278Low
5 Xylenes 140 2-Hydroxypyridine 6 91 Trace

Note: Yields represent isolated yields after vacuum distillation. Entry 5 represents the optimized conditions used in the protocol below.

Experimental Workflow

Workflow S1 Free-Basing (TEA / DCM) S2 Solvent Exchange (Evap to Xylenes) S1->S2 S3 Cyclization (140°C, 6h, Dean-Stark) S2->S3 S4 Purification (Vacuum Distillation) S3->S4

Caption: Step-by-step experimental workflow for lactamization and purification.

Step-by-Step Protocol

Safety Precautions: Xylenes are flammable and toxic. 2-Hydroxypyridine is an irritant. Perform all operations in a properly ventilated fume hood.

Phase 1: Preparation of the Free Base

Causality Check: Amino esters are often stored as hydrochloride salts to prevent premature, uncontrolled polymerization. The free base must be generated immediately prior to cyclization.

  • Suspend ethyl 6-amino-4-methylhexanoate hydrochloride (10.0 g, 47.7 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add triethylamine (TEA) (7.3 mL, 52.5 mmol, 1.1 eq) over 10 minutes under vigorous magnetic stirring.

  • Stir for an additional 30 minutes at room temperature. The solution should become clear as the free base is generated and TEA-HCl precipitates.

  • Wash the organic layer with 30 mL of cold brine to remove the TEA-HCl salt. Dry the organic layer over anhydrous sodium sulfate (

    
    ).
    
  • Filter the drying agent and concentrate the filtrate under reduced pressure (keep bath temperature < 30 °C to prevent premature oligomerization) to yield the crude free amino ester as a pale oil.

Phase 2: Catalytic Cyclization
  • Transfer the freshly prepared free amino ester to a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of anhydrous xylenes to achieve a dilute concentration (~0.05 M). Rationale: High dilution strictly favors intramolecular cyclization over intermolecular polymerization.

  • Add 2-hydroxypyridine (0.45 g, 4.77 mmol, 10 mol%) to the reaction mixture.

  • Attach a Dean-Stark apparatus fitted with a reflux condenser. Fill the Dean-Stark trap arm with anhydrous xylenes.

  • Blanket the system with inert nitrogen (

    
    ) and heat the reaction mixture to a vigorous reflux (approx. 140 °C) using an oil bath or heating mantle.
    
  • Maintain reflux for 6 hours. Monitor the azeotropic removal of ethanol in the Dean-Stark trap.

  • Monitor reaction completion via TLC (Eluent: 10% Methanol in DCM, visualized by Ninhydrin stain; the primary amine spot will disappear).

Phase 3: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl (2 × 25 mL) to remove the 2-hydroxypyridine catalyst and any unreacted linear amine.

  • Wash with saturated aqueous

    
     (25 mL) and brine (25 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to remove the xylenes.
    
  • Final Purification: Subject the crude yellow oil to short-path vacuum distillation. Collect the fraction boiling at approx. 115–120 °C at 2 mmHg to afford pure 5-methyl-azepan-2-one as a colorless to pale-yellow viscous oil that may crystallize upon standing.

Analytical Validation

To ensure the integrity of the self-validating protocol, the isolated product must be verified against the following parameters:

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    = 128.1 m/z.
  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       6.20 (br s, 1H, NH )
      
    • 
       3.25 - 3.15 (m, 2H, CH2 -N)
      
    • 
       2.45 - 2.35 (m, 2H, CH2 -C=O)
      
    • 
       1.90 - 1.20 (m, 5H, aliphatic ring protons)
      
    • 
       0.95 (d, J = 6.8 Hz, 3H, -CH3 )
      
  • IR (Neat): Strong absorption band at ~1660

    
     (Lactam C=O stretch) and ~3200 
    
    
    
    (N-H stretch).

References

  • Google Patents (US3988319A)
  • Kinetics of Caprolactam Formation from 6-Aminocaproic Acid, Ester, and Amide Industrial & Engineering Chemistry Process Design and Development - ACS Publications URL
  • Synthesis of Enantiomerically Enriched (R)

Sources

Application Notes and Protocols for Methyl 6-amino-4-methylhexanoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the State of Research

While methyl 6-amino-4-methylhexanoate is a commercially available monomer, its specific applications and detailed polymerization protocols are not extensively documented in peer-reviewed literature. This guide, therefore, leverages the well-established chemistry of its close structural analog, methyl 6-aminohexanoate, as a foundational model. We will provide detailed protocols for the synthesis of polyamides using this analog and then, based on fundamental principles of polymer chemistry, extrapolate the anticipated effects and potential applications of incorporating the 4-methyl substituent. This approach allows us to offer scientifically grounded insights for researchers venturing into the use of this specialty monomer.

Introduction: The Potential of Substituted Nylon Monomers

Aliphatic polyamides, commonly known as nylons, are a cornerstone of the polymer industry, valued for their excellent mechanical strength, thermal stability, and chemical resistance. These properties arise from the regular, repeating amide linkages that allow for strong intermolecular hydrogen bonding. The introduction of substituents onto the monomer backbone, such as the methyl group in methyl 6-amino-4-methylhexanoate, presents a strategic approach to finely tune the properties of the resulting polymer. This targeted modification can disrupt chain packing, alter crystallinity, and ultimately yield materials with tailored characteristics for specialized applications.

Methyl 6-amino-4-methylhexanoate is a bifunctional monomer, possessing a primary amine and a methyl ester. These functional groups allow it to participate in step-growth polymerization to form polyamides. The presence of the methyl group at the 4-position is expected to introduce a kink in the polymer chain, a feature that can significantly impact the material's bulk properties.

Foundational Polymerization Chemistry: Polyamide Synthesis from Methyl 6-aminohexanoate

To understand the potential of methyl 6-amino-4-methylhexanoate, we first detail the polymerization of its unsubstituted counterpart, methyl 6-aminohexanoate. This monomer can be polymerized via melt polycondensation to produce Polyamide 6 (PA6 or Nylon 6).

Melt Polycondensation: A Step-by-Step Protocol

This protocol describes the synthesis of Polyamide 6 from methyl 6-aminohexanoate. The reaction proceeds through a two-stage process: a prepolymerization step to form low molecular weight oligomers and a subsequent high-temperature, vacuum-driven polycondensation to achieve a high molecular weight polymer.

Materials and Equipment:

  • Methyl 6-aminohexanoate (purity >99%)

  • Phosphoric acid (catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser leading to a vacuum pump

  • Heating mantle with temperature controller

  • High-vacuum pump

  • Liquid nitrogen trap

Protocol:

  • Monomer Charging and Inerting: Charge the three-neck flask with methyl 6-aminohexanoate (100 g, 0.69 mol) and phosphoric acid (0.1% by weight of the monomer).

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 30 minutes to remove any residual oxygen. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Prepolymerization:

    • Heat the reaction mixture to 180°C with gentle stirring. Methanol will begin to distill off as the initial amidation reaction occurs.

    • Maintain this temperature for 2 hours to ensure the formation of low molecular weight prepolymers.

  • Polycondensation:

    • Gradually increase the temperature to 260°C.

    • Once the temperature has stabilized, slowly apply a vacuum, reducing the pressure to below 1 torr. This is crucial for removing the methanol byproduct and driving the equilibrium towards the formation of high molecular weight polymer.

    • Continue the reaction under high vacuum and at 260°C for 4-6 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.

  • Polymer Recovery:

    • Release the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting polymer strands for further analysis.

Workflow for Polyamide Synthesis

cluster_prep Prepolymerization cluster_poly Polycondensation cluster_recovery Recovery Monomer Methyl 6-aminohexanoate + Catalyst Heat_N2 Heat to 180°C under Nitrogen Monomer->Heat_N2 Oligomers Formation of Polyamide Oligomers Heat_N2->Oligomers Heat_Vac Heat to 260°C under Vacuum Oligomers->Heat_Vac Polymer High Molecular Weight Polyamide 6 Heat_Vac->Polymer Extrusion Extrusion & Quenching Polymer->Extrusion Pelletization Pelletization Extrusion->Pelletization

Caption: Workflow for the synthesis of Polyamide 6.

Characterization of the Resulting Polyamide

A thorough characterization of the synthesized polymer is essential to understand its structure and properties.

Technique Purpose Expected Results for Polyamide 6
FTIR Spectroscopy To confirm the formation of amide bonds.Appearance of a strong absorption band around 1640 cm⁻¹ (amide I, C=O stretch) and 1540 cm⁻¹ (amide II, N-H bend). Disappearance of the ester carbonyl peak from the monomer.
NMR Spectroscopy To determine the chemical structure and confirm polymerization.¹H NMR will show characteristic peaks for the methylene protons adjacent to the amine and carbonyl groups.
Differential Scanning Calorimetry (DSC) To determine the melting temperature (Tm) and glass transition temperature (Tg).A distinct melting endotherm around 220-225°C and a glass transition around 40-60°C.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Onset of decomposition above 350°C in a nitrogen atmosphere.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).

The Influence of the 4-Methyl Group: A Scientific Extrapolation

The introduction of a methyl group at the 4-position of the hexanoate backbone is predicted to have several significant effects on the resulting polyamide's properties.

Structural Comparison

cluster_monomers Monomer Structures cluster_polymers Resulting Polymer Chains Monomer1 Methyl 6-aminohexanoate Polymer1 Linear Polyamide 6 Chain Monomer1->Polymer1 Polymerization Monomer2 Methyl 6-amino-4-methylhexanoate Polymer2 Substituted Polyamide Chain (with methyl group) Monomer2->Polymer2 Polymerization

Caption: Comparison of linear and substituted polyamide chains.

Predicted Impact on Polymer Properties
  • Crystallinity: The methyl group will act as a bulky side group, disrupting the regular packing of the polymer chains. This steric hindrance will reduce the degree of crystallinity compared to linear Polyamide 6.

  • Melting Temperature (Tm) and Glass Transition Temperature (Tg): A decrease in crystallinity will lead to a lower melting temperature. The glass transition temperature, however, may increase due to the restricted chain mobility caused by the bulky methyl group.

  • Solubility: The less crystalline nature of the substituted polyamide is expected to enhance its solubility in a wider range of organic solvents. This could be advantageous for processing techniques such as solution casting.

  • Mechanical Properties: The reduced crystallinity will likely lead to a decrease in tensile strength and modulus but could result in an increase in toughness and flexibility.

  • Barrier Properties: The disruption in chain packing may lead to increased gas permeability compared to the highly crystalline Polyamie 6.

Potential Applications for Polyamides Derived from Methyl 6-amino-4-methylhexanoate

Based on the predicted property modifications, polyamides synthesized from methyl 6-amino-4-methylhexanoate could be suitable for applications where flexibility, toughness, and processability are more critical than high tensile strength and thermal resistance.

  • Specialty Fibers: The modified polyamide could be spun into fibers with enhanced elasticity and dyeability for use in high-performance textiles.

  • Toughened Engineering Plastics: As a comonomer blended with other polyamides, it could be used to improve the impact resistance of engineering plastics.

  • Membranes: The potentially higher solubility and modified chain packing could make it a candidate for the fabrication of separation membranes.

  • Adhesives and Coatings: The lower crystallinity and enhanced solubility would be beneficial for formulating flexible adhesives and coatings with improved adhesion to a variety of substrates.

Conclusion

While direct experimental data on the polymerization of methyl 6-amino-4-methylhexanoate is sparse, a strong scientific foundation can be built by studying its close analog, methyl 6-aminohexanoate. The introduction of a methyl group at the 4-position is a deliberate design choice that is anticipated to yield a polyamide with reduced crystallinity, a lower melting point, enhanced solubility, and increased flexibility. These modified properties open up a range of potential applications for this specialty monomer in fields requiring materials with tailored performance characteristics. The protocols and predictive analyses presented here serve as a robust starting point for researchers and drug development professionals looking to explore the unique potential of this substituted polyamide.

References

  • ResearchGate. Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone.... [Link]

  • MDPI. Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. [Link]

  • MDPI. Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. [Link]

  • ResearchGate. Polyamide Syntheses. [Link]

  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

  • SciSpace. Biomedical applications of polyurethane materials and coatings. [Link]

  • Polymer Synthesis Services. Monomer Selection Strategies for Custom Polymer Synthesis. [Link]

Application Note: High-Yield Reductive Amination Using Methyl 6-amino-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Methyl 6-amino-4-methylhexanoate (CAS: 1315367-54-4) [1] is a highly versatile, bifunctional aliphatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and functionalized azaheterocycles. The molecule features a primary amine and a terminal methyl ester separated by a branched alkyl chain, allowing for orthogonal functionalization.

One of the most robust methods for elaborating this primary amine is reductive amination —a cornerstone C–N bond-forming strategy in medicinal chemistry. This application note details a self-validating, highly chemoselective protocol for the reductive amination of Methyl 6-amino-4-methylhexanoate with aldehydes, ensuring high yields while suppressing unwanted side reactions such as ester hydrolysis or dialkylation.

Mechanistic Rationale & Experimental Design

To design a successful reductive amination, one must understand the causality of the reaction sequence: the nucleophilic attack of the primary amine on the carbonyl yields a hemiaminal, which undergoes acid-catalyzed dehydration to form an electrophilic iminium ion. This intermediate is subsequently reduced to the target secondary amine.

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? The choice of reducing agent is the most critical parameter. While sodium borohydride (NaBH₄) is too reactive and will prematurely reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ serves as the gold standard for this transformation[2]. The three electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the borohydride core. Consequently, NaBH(OAc)₃ is unreactive toward most aldehydes and ketones but rapidly and selectively reduces the highly electrophilic iminium ion intermediate. Furthermore, it is entirely unreactive toward the methyl ester moiety of Methyl 6-amino-4-methylhexanoate.

Why Acetic Acid (AcOH)? The addition of 1.0 equivalent of a mild acid (AcOH) facilitates the dehydration of the hemiaminal into the active iminium species. This slightly acidic environment accelerates iminium formation without risking the acidic hydrolysis of the terminal ester.

Mechanism A Methyl 6-amino- 4-methylhexanoate C Hemiaminal Intermediate A->C Nucleophilic Attack B Aldehyde (R-CHO) B->C D Iminium Ion [R-CH=N+-R'] C->D -H2O (AcOH cat.) E Secondary Amine (Target Product) D->E NaBH(OAc)3 (Hydride Transfer)

Figure 1: Mechanistic pathway of the reductive amination of Methyl 6-amino-4-methylhexanoate.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, various conditions were evaluated using Methyl 6-amino-4-methylhexanoate and a model electrophile (4-fluorobenzaldehyde). The quantitative data in Table 1 demonstrates the causality behind selecting NaBH(OAc)₃ in 1,2-dichloroethane (DCE) with AcOH.

Table 1: Optimization of Reductive Amination Conditions

Reductant (1.5 eq)SolventAdditiveTempTimeYield (%)Mechanistic Observation / Causality
NaBH₄MeOHNoneRT2 h< 20%Poor chemoselectivity; high alcohol byproduct from direct aldehyde reduction.
NaBH₃CNMeOHAcOH (1.0 eq)RT4 h75%Effective, but generates highly toxic cyanide byproducts during workup.
NaBH(OAc)₃DCENoneRT12 h45%Sluggish reaction; lack of acid prevents efficient iminium ion formation.
NaBH(OAc)₃ DCE AcOH (1.0 eq) RT 4 h 92% Optimal conditions; rapid iminium formation and selective reduction.
NaBH(OAc)₃THFAcOH (1.0 eq)RT6 h85%Excellent greener alternative to halogenated solvents; slightly slower kinetics.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol is strictly divided into two phases. Phase 1 (Imine Formation) must be analytically verified before initiating Phase 2 (Reduction). This prevents the accumulation of unreacted aldehyde, which would otherwise be wasted or reduced to an alcohol impurity.

Workflow Step1 1. Reagent Mixing Amine (1.0 eq) + Aldehyde (1.05 eq) in DCE Step2 2. Acidification Add AcOH (1.0 eq) to promote dehydration Step1->Step2 Step3 3. Imine Formation Stir 30-60 min at RT (Verify via LC-MS) Step2->Step3 Step4 4. Reduction Add NaBH(OAc)3 (1.5 eq) portionwise Step3->Step4 Step5 5. Quenching Neutralize with Sat. NaHCO3 (aq) Step4->Step5 Step6 6. Isolation Extract (DCM), Dry (Na2SO4), Purify (Flash CC) Step5->Step6

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

Materials Required:
  • Amine: Methyl 6-amino-4-methylhexanoate (1.0 eq, 1.0 mmol, 159.2 mg)

  • Electrophile: 4-Fluorobenzaldehyde (1.05 eq, 1.05 mmol, 130.3 mg)

  • Reductant: Sodium triacetoxyborohydride (1.5 eq, 1.5 mmol, 318.0 mg)

  • Additive: Glacial Acetic Acid (1.0 eq, 1.0 mmol, 57 µL)

  • Solvent: 1,2-Dichloroethane (DCE) (5.0 mL)

Procedure:
  • Reagent Mixing: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-amino-4-methylhexanoate (159.2 mg, 1.0 mmol) and DCE (5.0 mL) under a nitrogen atmosphere.

  • Carbonyl Addition: Add 4-fluorobenzaldehyde (130.3 mg, 1.05 mmol) to the stirring solution at room temperature (20–25 °C).

  • Acidification: Syringe in glacial acetic acid (57 µL, 1.0 mmol). Causality: The acid acts as a catalyst for the dehydration of the hemiaminal, driving the equilibrium toward the iminium ion.

  • Self-Validation (Imine Check): Stir the mixture for 30–60 minutes. Crucial Step: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to the next step only when the mass of the iminium ion ([M+H]⁺ = 266.1) is the dominant peak, confirming the complete consumption of the primary amine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (318.0 mg, 1.5 mmol) portionwise over 5 minutes to safely control any mild exotherm associated with hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the disappearance of the iminium ion via LC-MS.

  • Quenching: Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and safely destroys unreacted borohydride. Using a mild base like NaHCO₃ prevents the ester hydrolysis that would inevitably occur under strongly basic (e.g., NaOH) aqueous conditions.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0–5% MeOH in DCM) to yield the pure secondary amine product.

Troubleshooting & Analytical Insights

  • Over-alkylation (Tertiary Amine Formation): If dialkylation is observed, it is likely due to an excess of the aldehyde. Ensure strict stoichiometric control (maximum 1.05 eq of aldehyde). Fortunately, the steric hindrance provided by the 4-methyl group on the hexanoate chain naturally suppresses dialkylation, making this specific substrate highly selective for secondary amine formation.

  • Sluggish Reduction: If the imine forms successfully but reduction is slow or stalls, verify the quality of the NaBH(OAc)₃. This reagent is moisture-sensitive; exposure to ambient humidity over time degrades its hydride-transfer capability. Always use a fresh, free-flowing supply.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Troubleshooting & Optimization

Improving yield of Methyl 6-amino-4-methylhexanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 6-amino-4-methylhexanoate (CAS 1315367-54-4). This branched amino ester is a critical intermediate in the development of chiral polymers, caprolactam derivatives, and complex pharmaceutical active ingredients [1][2].

Synthesizing amino esters from their parent amino acids is notoriously challenging due to zwitterionic resistance and competing side reactions. This guide is designed to help researchers troubleshoot low yields, understand the mechanistic causality behind reaction failures, and implement self-validating experimental protocols.

Mechanistic Context & Reaction Workflows

The primary cause of yield loss when synthesizing methyl 6-amino-4-methylhexanoate is premature intramolecular lactamization . Because the molecule contains a primary amine and a methyl ester separated by a 5-carbon backbone, the free base form is highly susceptible to nucleophilic acyl substitution. Driven by the favorable entropy of forming a 7-membered ring, the molecule spontaneously cyclizes into 5-methyl-2-oxohexamethyleneimine (a caprolactam derivative) [1].

SynthesisPathway A 6-amino-4-methylhexanoic acid (Precursor, Zwitterion) B Esterification (SOCl2 / Anhydrous MeOH) A->B 0°C to 65°C C Methyl 6-amino-4-methylhexanoate HCl (Stable Target Product) B->C High Yield (Evaporation < 35°C) E 5-methyl-2-oxohexamethyleneimine (Lactam Side-Product) B->E Excessive Heat D Free Base Formation (Basic Workup, pH > 8) C->D Addition of Base D->E Spontaneous Cyclization (- MeOH)

Reaction pathway for Methyl 6-amino-4-methylhexanoate highlighting the lactamization side-reaction.

Troubleshooting FAQs

Q1: My isolated yield of methyl 6-amino-4-methylhexanoate is extremely low (<30%), and LC-MS shows a major byproduct at m/z 128 [M+H]+. What is happening? A1: The byproduct at m/z 128 (MW = 127) corresponds to the lactamized side-product, 5-methyl-2-oxohexamethyleneimine. If you performed an aqueous basic workup (e.g., using NaHCO3) to isolate the free amine, you inadvertently triggered cyclization. Causality: In a basic environment, the amine is deprotonated and becomes highly nucleophilic. The spatial proximity to the ester carbonyl makes intramolecular attack kinetically rapid. Solution: Never isolate this compound as a free base. It must be isolated and stored as the hydrochloride salt (Methyl 6-amino-4-methylhexanoate HCl) [3].

Q2: I am using standard Fischer esterification (MeOH + catalytic H2SO4) but the reaction stalls, leaving unreacted precursor (m/z 146[M+H]+). How can I drive it to completion? A2: Amino acids exist as strongly associated zwitterions, making them poorly soluble in methanol and inherently resistant to mild esterification. Furthermore, the water generated during Fischer esterification pushes the equilibrium backward. Solution: Switch to the Thionyl Chloride (


) / Methanol method. 

reacts with MeOH to generate anhydrous HCl gas and dimethyl sulfite in situ. This provides the highly acidic environment needed to protonate the carboxylate (breaking the zwitterion) and acts as a dehydrating agent, driving the equilibrium entirely to the ester product.

Q3: How do I accurately monitor the reaction progress without inducing analytical artifacts? A3: Do not use GC-MS for reaction monitoring. The high temperature of the GC injection port (typically 250°C) will thermally induce lactamization of your amino ester inside the instrument, giving you a false positive for the lactam byproduct. Solution: Use LC-MS. To ensure self-validation, take a 50 µL reaction aliquot and quench it in 1 mL of cold 0.1 M HCl before injection. This locks the amine in its protonated, non-nucleophilic state, providing a true snapshot of the reaction mixture.

Troubleshooting Start Issue: Low Yield of Amino Ester Q1 LC-MS shows m/z 128 (Lactam byproduct)? Start->Q1 Sol1 Action: Avoid basic workup. Isolate as HCl salt. Q1->Sol1 YES Q2 LC-MS shows m/z 146 (Unreacted precursor)? Q1->Q2 NO Sol2 Action: Use SOCl2/MeOH to drive equilibrium. Q2->Sol2 YES Sol3 Action: Check MeOH moisture. Ensure anhydrous conditions. Q2->Sol3 NO

Troubleshooting decision tree for diagnosing low yields in amino ester synthesis.

Quantitative Data: Esterification Methods

Table 1: Comparison of Esterification Methods for 6-amino-4-methylhexanoic acid

MethodReagentsTypical Yield (%)Lactam Impurity (%)Mechanistic Notes
Fischer Esterification MeOH, Cat.

, Reflux
30 - 45%> 20%Water generation stalls equilibrium; extended heat promotes thermal lactamization.
Thionyl Chloride

, Anhydrous MeOH, 65°C
85 - 95%< 2%Generates anhydrous HCl; drives equilibrium via chemical dehydration.
Coupling Agents EDC·HCl, DMAP, MeOH50 - 60%~ 15%Mild conditions, but basic DMAP triggers free-base intramolecular cyclization.

Optimized Step-by-Step Protocol: Synthesis via /MeOH

Objective: High-yield synthesis of Methyl 6-amino-4-methylhexanoate hydrochloride from 6-amino-4-methylhexanoic acid, avoiding aqueous basic workups.

Step 1: Preparation Suspend 6-amino-4-methylhexanoic acid (1.0 eq) in anhydrous Methanol (10 volumes) under an inert


 atmosphere. Cool the suspension to 0°C using an ice bath.

Step 2: Activation Dropwise add Thionyl chloride (


, 2.0 eq) over 30 minutes.
Critical Note: This step is highly exothermic. Maintain the internal temperature below 10°C to prevent side reactions.

Step 3: Reaction Remove the ice bath and gradually heat the mixture to a gentle reflux (65°C) for 4-6 hours. Monitor via LC-MS using the acidic quench method described in Q3.

Step 4: Concentration Once complete, cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator. Critical Note: Keep the water bath temperature strictly below 35°C to prevent thermal degradation and lactamization.

Step 5: Co-evaporation (Self-Validating Purification) To remove residual HCl and


 byproducts without using a basic aqueous wash, add anhydrous toluene (5 volumes) to the crude oil and evaporate again. Repeat this process twice. This azeotropic removal inherently self-validates the protocol by ensuring the product remains acidic.

Step 6: Crystallization Triturate the resulting crude oil with cold diethyl ether to precipitate Methyl 6-amino-4-methylhexanoate hydrochloride as a white solid. Filter, wash with cold ether, and dry under vacuum. Validation: Dissolve 1 mg of the final solid in 1 mL of water; the pH should be ~2-3, confirming the amine is safely protonated.

References

  • Overberger, C. G., & Parker, G. M. (1968). Optically active polyamides, polymers from α‐, β‐, γ‐, and ϵ‐aminocarboxylic acids. Journal of Polymer Science Part A-1: Polymer Chemistry. URL:[Link]

Technical Support Center: Troubleshooting Hydrolysis and Lactamization of Methyl 6-amino-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the instability of


-branched 

-amino esters.

Methyl 6-amino-4-methylhexanoate is a highly versatile intermediate, but researchers consistently report rapid degradation of its methyl ester group. While commonly misdiagnosed purely as ambient "hydrolysis," the degradation of this molecule is actually governed by a competition between intermolecular hydrolysis (water attacking the ester) and intramolecular lactamization (the primary amine attacking the ester) .

This guide is designed to explain the causality behind these degradation pathways and provide self-validating experimental protocols to secure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows complete loss of the methyl ester peak after storing the free base at room temperature for a week. Is this ambient hydrolysis? A: Not necessarily. While ambient moisture can drive base-catalyzed hydrolysis , the primary degradation pathway for the free base is intramolecular aminolysis (lactamization). The nucleophilic primary amine attacks the ester carbonyl, expelling methanol to form a 7-membered ring: 5-methylcaprolactam (5-methyl-2-oxohexamethyleneimine). This cyclization is thermodynamically favorable . Actionable Advice: Never store the compound as a free base. Convert it to a hydrochloride (HCl) salt immediately after purification.

Q2: I am seeing a major byproduct with a mass difference of [M-32] in ESI+. What is this? A: This mass difference corresponds to the loss of methanol (


, 32 Da), confirming that your compound has undergone lactamization. If the ester had undergone hydrolysis, it would yield the free carboxylic acid, which presents as an[M-14] difference (the net replacement of a 

group with an

).

Q3: How do I prevent ester hydrolysis during aqueous workup? A: The methyl ester is highly susceptible to saponification at high pH. During extraction, if you basify the aqueous layer to pH > 10 using strong bases like


 to extract the free amine, you will rapidly hydrolyze the ester to 6-amino-4-methylhexanoic acid .
Actionable Advice: Use a mild base like saturated aqueous 

(pH ~8). Keep the biphasic mixture cold (0–4 °C) and perform the extraction rapidly.

Q4: Can I use standard aqueous HCl to form the storage salt? A: No. Adding aqueous HCl introduces water. The neutralization reaction is exothermic; localized heating in the presence of water and strong acid will immediately trigger acid-catalyzed hydrolysis of the methyl ester . You must use an anhydrous acid source, such as 4M HCl in dioxane.

Part 2: Quantitative Degradation Data

To assist in experimental planning, the following table summarizes the kinetic vulnerability of Methyl 6-amino-4-methylhexanoate under various storage conditions.

Storage FormStorage ConditionPrimary Degradation PathwayEstimated Half-LifeRecommendation
Free Base (Neat)25 °C, AmbientLactamization< 48 hoursAvoid
Free Base (Solution)25 °C, Wet SolventHydrolysis & Lactamization< 24 hoursAvoid
Free Base (Neat)2-8 °C, DesiccatedLactamization~1-2 weeksUse immediately
HCl Salt (Solid) 2-8 °C, Desiccated None (Stable) > 2 years Optimal Storage

Part 3: Visualizing Degradation Pathways

DegradationPathways FreeBase Methyl 6-amino-4-methylhexanoate (Free Base) Hydrolysis Ester Hydrolysis (6-amino-4-methylhexanoic acid) FreeBase->Hydrolysis Base-catalyzed (Intermolecular) Lactamization Intramolecular Aminolysis (5-methylcaprolactam + MeOH) FreeBase->Lactamization Thermodynamically Driven (Intramolecular) Salt Amine Salt Form (e.g., HCl salt) FreeBase->Salt + Anhydrous Acid (Protonation) Water + H2O (Ambient Moisture) Water->Hydrolysis Stable Stable (No Hydrolysis/Lactamization) Salt->Stable

Figure 1: Competing degradation pathways of Methyl 6-amino-4-methylhexanoate and stabilization.

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous Hydrochloride Salt Formation

This protocol ensures the protonation of the primary amine, deactivating its nucleophilicity and basicity, thereby shutting down both lactamization and hydrolysis.

  • Dissolution: Dissolve the purified free base in anhydrous dichloromethane (DCM) or methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.

  • Thermal Control: Cool the solution to 0 °C using an ice bath.

    • Causality Focus: Lowering the temperature suppresses the activation energy required for intramolecular lactamization during the transition state before protonation occurs.

  • Acidification: Add 1.05 equivalents of 4M HCl in dioxane dropwise under vigorous stirring.

    • Causality Focus: Dioxane ensures a strictly anhydrous environment. Using aqueous HCl would introduce water, which, combined with the exothermic heat of salt formation, would drive acid-catalyzed ester hydrolysis .

  • Equilibration: Stir for 30 minutes under a nitrogen atmosphere.

  • Isolation: Evaporate the solvent under reduced pressure. Keep the water bath strictly below 25 °C.

  • Self-Validation System: Dissolve 1 mg of the resulting salt in 1 mL of DI water and check the pH. The pH should read ~5.0–6.0 (typical for a primary amine hydrochloride).

    • If pH > 8: Unreacted free base remains, risking lactamization.

    • If pH < 3: Excess hydrochloric acid is trapped in the matrix. This will act as a hygroscopic sink, pulling in atmospheric moisture and risking long-term acid-catalyzed hydrolysis. Adjust by triturating the solid with fresh MTBE.

Workflow Step1 Crude Free Base in Organic Solvent Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of 4M HCl in Dioxane Step2->Step3 Step4 Stir for 30 mins under N2 atmosphere Step3->Step4 Step5 Evaporate Solvent (T < 25 °C) Step4->Step5 Step6 Stable Hydrochloride Salt (Store at 2-8 °C) Step5->Step6

Figure 2: Experimental workflow for anhydrous conversion of free base to hydrochloride salt.

Protocol B: Cold, pH-Controlled Free Base Extraction

Use this protocol when you need to generate the free base in situ for an immediate downstream coupling reaction.

  • Preparation: Cool the acidic aqueous layer containing your product salt to 0 °C. Layer with cold DCM (0 °C).

  • Basification: Slowly add saturated aqueous

    
     under vigorous stirring until the aqueous layer reaches exactly pH 8.0.
    
    • Causality Focus:

      
       buffers the solution, preventing the pH from spiking above 9. Stronger bases (like 
      
      
      
      or
      
      
      ) will trigger rapid saponification of the methyl ester .
  • Extraction: Separate the layers immediately. Extract the aqueous layer twice more with cold DCM.

  • Drying: Dry the combined organic layers over anhydrous

    
    . Do not use basic drying agents like 
    
    
    
    , as they can catalyze lactamization during concentration.
  • Self-Validation System: Perform a rapid Normal-Phase TLC (DCM/MeOH system, Ninhydrin stain). A single high-Rf spot indicates successful extraction of the intact ester; a baseline spot (Rf = 0) indicates that hydrolysis to the zwitterionic amino acid has occurred during workup.

References

  • Overberger, C. G., & Parker, G. M. (1968). Optically active polyamides, polymers from α‐, β‐, γ‐, and ϵ‐methyl‐substituted ϵ‐caprolactams. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(3), 513-526. URL:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]

Overcoming steric hindrance in 4-methyl substituted esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Ester Chemistry Topic: Overcoming Steric and Electronic Barriers in 4-Methyl Substituted Esters Ticket ID: #EST-4ME-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "4-Methyl" Paradox

Welcome to the technical support center. If you are experiencing stalled reactivity with 4-methyl substituted esters , you are likely encountering one of two distinct phenomena often confused in the literature:

  • Conformational Steric Hindrance (The "Lock" Effect): In cyclic systems (e.g., cis-4-methylcyclohexanecarboxylates), the remote 4-methyl group locks the ring conformation, forcing the ester group into a sterically crowded axial position.

  • Electronic Deactivation (The "Dummy" Steric Effect): In aromatic systems (e.g., 4-methylbenzoates/p-toluates), the methyl group is not sterically hindering the reaction center. Instead, it donates electron density (

    
    -donation and hyperconjugation), reducing the electrophilicity of the carbonyl carbon.
    

This guide provides troubleshooting workflows for both scenarios, treating them as distinct mechanistic challenges.

Part 1: Diagnostic Workflow

Q: My reaction is stalling. Is it sterics or electronics?

Use this decision matrix to classify your substrate.

DiagnosticTree Start START: Identify Substrate Structure IsCyclic Is the scaffold cyclic? Start->IsCyclic CyclicType Is it a 4-methylcyclohexyl system? IsCyclic->CyclicType Yes Aromatic Is it a 4-methylbenzoate (p-Toluate)? IsCyclic->Aromatic No Conformation ISSUE: Conformational Locking (Steric) CyclicType->Conformation Yes (cis/trans isomers) GeneralCrowding ISSUE: Classical Steric Hindrance (e.g., 4-methyl-2-pentyl) CyclicType->GeneralCrowding No (Other rings) Electronic ISSUE: Electronic Deactivation (Not Steric) Aromatic->Electronic Yes Aromatic->GeneralCrowding No (Aliphatic chain)

Figure 1: Diagnostic decision tree to isolate the root cause of reactivity loss in 4-methyl substituted esters.

Part 2: Troubleshooting & Protocols

Scenario A: Conformational Locking (Cyclic Systems)

The Problem: In cis-4-methylcyclohexanecarboxylates, the bulky 4-methyl group prefers the equatorial position. This forces the ester group into the axial position. Axial esters are shielded by the 3,5-diaxial hydrogens, blocking nucleophilic attack (the


-like tetrahedral intermediate cannot form easily).

Q: Standard saponification (NaOH/H2O) failed. What now? A: You must bypass the tetrahedral intermediate energy barrier using non-aqueous solvation or high-pressure activation .

Protocol 1: Anhydrous Hydroxide Saponification Why it works: In water, hydroxide ions are heavily solvated (bulky). In methanol/dichloromethane, the hydroxide ion is "naked" and significantly more nucleophilic, allowing it to penetrate the axial steric shield [1].

Reagents:

  • Substrate (1.0 equiv)

  • NaOH (solid, powdered, 4-5 equiv)

  • Methanol / Dichloromethane (1:9 ratio)[1]

Step-by-Step:

  • Dissolve the hindered ester in Dichloromethane (DCM).

  • Add Methanol (10% v/v relative to DCM).

  • Add powdered NaOH in one portion.

  • Stir vigorously at room temperature . Do not reflux initially.

  • Monitor: Check TLC every 30 minutes. The "naked" hydroxide usually cleaves hindered esters within 1-4 hours, whereas aqueous reflux might take days.

  • Workup: Quench with 1M HCl, extract with DCM.

Scenario B: Electronic Deactivation (Aromatic Systems)

The Problem: 4-Methylbenzoate is deactivated. The methyl group pumps electrons into the ring, making the carbonyl carbon less positive (less "hungry" for nucleophiles). Standard Fischer esterification is too slow because the equilibrium is unfavorable.

Q: How do I force esterification on a deactivated 4-methyl acid? A: Switch from thermodynamic control (Fischer) to kinetic control using an activated acyl intermediate . The Yamaguchi Esterification is the gold standard here.

Protocol 2: The Yamaguchi Esterification Why it works: It forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride. The trichlorophenyl group is extremely electron-withdrawing and sterically bulky, preventing attack on itself and forcing the alcohol to attack your 4-methyl substrate [2].

Reagents:

  • 4-Methyl substituted acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • DMAP (Catalytic, 0.5 equiv)

  • Alcohol (1.0 - 1.5 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the acid and

    
     in THF. Cool to 0°C.
    
  • Add Yamaguchi reagent dropwise. Stir 1h at room temperature. (Precipitate of amine salt will form).

  • Filtration (Optional but recommended): Filter off the salt to clean the mixture.

  • Concentration: Evaporate solvent to leave the mixed anhydride.

  • Reaction: Redissolve in Toluene. Add the Alcohol and DMAP.

  • Reflux: Heat to reflux for 3-6 hours. The steric bulk of the reagent ensures regioselectivity.

Scenario C: The "Nuclear Option" (Universal Steric Hindrance)

The Problem: You have a substrate that is both sterically hindered (e.g., 4-methyl-2,6-di-tert-butyl) and electronically dead.

Q: Nothing works. Is there a physical method? A: Yes. High-Pressure Chemistry (Pascalization) . Reaction rates for esterification/hydrolysis are governed by the Volume of Activation (


). The transition state is more compact than the starting materials. Applying pressure accelerates the reaction by factors of 10,000x [3].

Protocol 3: High-Pressure Promoted Hydrolysis Why it works: Pressure forces the reactants together, overcoming steric repulsion physically rather than chemically.

Requirements:

  • High-pressure reactor (e.g., piston-cylinder or anvil apparatus).

  • Pressure: 10 kbar (1.0 GPa).

Step-by-Step:

  • Place ester, excess NaOH, and aqueous ethanol in a Teflon tube.

  • Seal the tube to exclude all air bubbles (air is compressible; liquids are not).

  • Pressurize to 10 kbar at 40°C.

  • Hold for 12-24 hours.

  • Release pressure. Quantitative conversion is often observed even for "impossible" esters like mesitoates.

Part 3: Comparative Data Table

Table 1: Method Selection Guide for 4-Methyl Substituted Esters

Substrate ClassPrimary BarrierRecommended ProtocolTypical TimeSuccess Rate
4-Methylbenzoate Electronic (Deactivation)Yamaguchi Esterification3-6 hHigh (>90%)
cis-4-Methylcyclohexyl Steric (Axial Conformation)Non-Aqueous NaOH (Protocol 1)1-4 hHigh (>85%)
4-Methyl-2-pentyl Steric (Branching)Steglich or Mukaiyama12-24 hModerate
Extreme Hindrance Steric + ElectronicHigh Pressure (10 kbar)24 hNear 100%

Part 4: Visualizing the Mechanism

The following diagram illustrates the "Naked Hydroxide" pathway (Protocol 1) versus the Standard Aqueous pathway, highlighting why the solvent switch is critical for hindered substrates.

MechanismComparison cluster_aqueous Standard Aqueous Conditions (Fails) cluster_nonaqueous Non-Aqueous Conditions (Protocol 1) OH_aq OH- (Solvated) WaterShell Thick H2O Shell (Steric Bulk) OH_aq->WaterShell Bounce Repulsion (No Reaction) WaterShell->Bounce Est_aq Hindered Ester Est_aq->Bounce OH_org OH- (Naked) TS Tetrahedral Intermediate OH_org->TS Fast Attack Est_org Hindered Ester Est_org->TS Product Hydrolyzed Acid TS->Product Collapse

Figure 2: Mechanistic comparison showing how desolvation of the nucleophile (naked hydroxide) allows penetration of the steric shield in hindered esters.

References

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution . Arkivoc, 2018. Link

  • A rapid and efficient esterification of sterically hindered carboxylic acids . Journal of Organic Chemistry, 1979. Link

  • Organic Synthesis at High Pressure . Wiley-VCH (Reference to Matsumoto et al. work). Link

  • Steglich Esterification Guide . Royal Society of Chemistry, 2021. Link

For further assistance with specific substrates, please submit your structure to the Level 2 Support Queue.

Sources

Technical Support Center: Resolution of Methyl 6-amino-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the enantiomeric resolution of Methyl 6-amino-4-methylhexanoate (CAS: 1315367-54-4)[1].

As a


-branched aliphatic 

-amino ester, this molecule presents unique stereochemical challenges[2]. The chiral center at C4 is separated by two carbon bonds from the primary amine (C6) and three carbon bonds from the ester carbonyl (C1). This spatial distance diminishes the stereoelectronic differentiation required for many traditional catalytic and enzymatic methods.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you achieve high enantiomeric excess (ee%) whether you are working at the discovery scale or optimizing for process manufacturing.

Strategy Triage: Selecting Your Resolution Pathway

ResolutionStrategy A Methyl 6-amino-4-methylhexanoate (Racemate) B Scale & Purity Requirements A->B C Analytical / Discovery (< 50g) B->C Fast, High ee% D Process / Production (> 100g) B->D Scalable, Cost-effective E Preparative Chiral SFC (Polysaccharide CSP) C->E F Diastereomeric Salt Formation (e.g., L-DBTA) D->F G Enzymatic Resolution (CALB N-acylation) D->G Alternative (Requires Optimization)

Decision matrix for selecting the optimal resolution strategy based on scale and structural constraints.

Section 1: Preparative Chiral Chromatography (SFC)

For discovery chemists requiring rapid access to both (R)- and (S)-enantiomers with >99% ee, Supercritical Fluid Chromatography (SFC) is the gold standard. The multiple interaction points (hydrogen bonding, dipole-dipole, and steric hindrance) of polysaccharide-based chiral stationary phases (CSPs) effectively bridge the spatial gap to the C4 stereocenter[3].

FAQ: Why am I observing severe peak tailing and baseline drift during chiral SFC? Causality & Solution: The C6 primary aliphatic amine of the substrate interacts strongly with residual acidic silanols on the silica support of the CSP[3]. To suppress these secondary interactions, you must introduce a basic modifier. Add 0.2% to 0.5% Isopropylamine (IPA) or Diethylamine (DEA) directly into your alcoholic co-solvent (e.g., Methanol).

FAQ: Why is my UV signal so weak at 254 nm? Causality & Solution: Methyl 6-amino-4-methylhexanoate lacks an extended conjugated


-system or aromatic ring. It does not absorb well at 254 nm. Shift your UV detector to 210 nm (carbonyl absorption) or utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for robust fraction triggering.
Protocol: Self-Validating SFC Resolution
  • Column Preparation: Equip the SFC with a Chiralpak IG or AD-H column (5 µm, 21 x 250 mm for prep).

  • Mobile Phase: Set the supercritical CO

    
     to Co-solvent ratio at 85:15. The Co-solvent must be HPLC-grade Methanol containing 0.2% v/v Isopropylamine.
    
  • Parameters: Maintain a backpressure of 120 bar and a column temperature of 35 °C to ensure optimal CO

    
     density and mass transfer.
    
  • In-Process Control (Self-Validation): Before scaling up the injection volume, run a 5 µL analytical pulse. Calculate the resolution factor (

    
    ). If 
    
    
    
    , decrease the co-solvent percentage to 10% to increase retention and stereorecognition time.
  • Recovery: Collect fractions into vessels pre-spiked with 10 mL of Methanol to prevent aerosolization losses upon CO

    
     depressurization.
    

Section 2: Diastereomeric Salt Formation (Process Scale)

For multi-kilogram scale-up, classical resolution via diastereomeric salt crystallization is the most economically viable approach.

FAQ: My salt formation yields a viscous oil instead of crystals ("oiling out"). How do I fix this? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt exceeds its solubility limit before the nucleation threshold is reached. This is highly common with lipophilic aliphatic chains like the 4-methylhexyl moiety. To counteract this, use a rigid, bulky chiral acid like (-)-Di-O-benzoyl-L-tartaric acid (L-DBTA)[4]. The bulky aromatic groups significantly increase the lattice energy of the resulting crystal, thermodynamically favoring solid formation over the metastable oil phase.

SaltResolution N1 Racemic Amine Ester N2 Add Chiral Acid (e.g., L-DBTA in EtOH) N1->N2 N3 Heat to Dissolution (60-70°C) N2->N3 N4 Controlled Cooling (Nucleation) N3->N4 N5 Filtration N4->N5 N6 Mother Liquor (S-Enriched) N5->N6 Liquid N7 Filter Cake (R-Enriched Salt) N5->N7 Solid N8 Recrystallization (Upgrade ee%) N7->N8 N9 Freebasing (Aqueous NaOH / MTBE) N8->N9 N10 Pure (R)-Enantiomer N9->N10

Step-by-step workflow for the classical diastereomeric salt resolution of aliphatic amino esters.

Protocol: L-DBTA Salt Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of racemic Methyl 6-amino-4-methylhexanoate in 10 volumes of Ethanol. Add 0.5 equivalents of L-DBTA (to selectively precipitate one enantiomer).

  • Heating: Heat the suspension to 65 °C until complete dissolution is achieved.

  • Controlled Nucleation: Cool the reactor at a strict rate of 0.1 °C/min to 45 °C. Self-Validation Step: If no nucleation is observed at 45 °C, do not cool further. Add 1% by weight of pure enantiomeric salt seeds to force heterogeneous nucleation and prevent oiling out.

  • Isolation: Continue cooling to 20 °C. Filter the resulting crystals and wash with cold Ethanol.

  • Freebasing: Suspend the enriched salt in Methyl tert-butyl ether (MTBE) and add 1M aqueous NaOH until the aqueous layer reaches pH 11. Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the free enantioenriched amine.

Section 3: Enzymatic Kinetic Resolution (EKR)

FAQ: Can I use Candida antarctica Lipase B (CALB) for this resolution? Causality & Solution: Yes, but expect lower Enantiomeric Ratios (E-values) compared to standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


- or 

-amino esters[5],[6]. CALB's active site (the Ser105-His224-Asp187 catalytic triad) is optimized for stereocenters immediately adjacent to the reacting functional group[7]. Because the C4 methyl group is in the

-position relative to the C6 amine, it sits loosely in the enzyme's solvent channel, reducing stereodiscrimination. To force tighter transition-state packing and improve the E-value, you must use a bulky, activated acyl donor (e.g., 2,2,2-trifluoroethyl butanoate) in a non-polar solvent.
Protocol: CALB-Catalyzed N-Acylation
  • Reaction Setup: Dissolve the racemic amino ester (100 mM) in dry Diisopropyl ether (DIPE).

  • Acyl Donor: Add 1.5 equivalents of 2,2,2-trifluoroethyl butanoate[6].

  • Biocatalyst: Add 50 mg/mL of immobilized CALB (Novozym 435).

  • Incubation: Shake at 250 rpm at 35 °C.

  • In-Process Control (Self-Validation): Monitor the reaction via GC-MS or chiral HPLC. Stop the reaction exactly at 45-50% conversion to ensure maximum ee% of the unreacted (S)-amine[6].

  • Separation: Filter off the enzyme. Separate the highly lipophilic N-acylated (R)-product from the unreacted (S)-amine using silica gel flash chromatography (Eluent: Hexane/EtOAc).

Quantitative Strategy Comparison

Resolution MethodOptimal ScaleTypical ee%Primary LimitationCost / Complexity
Preparative Chiral SFC < 50 g> 99%Requires specialized high-pressure equipment and basic modifiers.High initial CapEx, Low OpEx
Diastereomeric Salt (L-DBTA) > 100 g90-98% (Post-recryst.)Prone to "oiling out" if cooling rates are not strictly controlled.Low Cost, Highly Scalable
Enzymatic (CALB Acylation) 10 g - 100 g85-95%Distance of C4 stereocenter from C6 amine reduces enzyme E-value.Moderate Cost, Slow Kinetics

References

1.[1] ChemScene. "1315367-54-4 | Methyl 6-amino-4-methylhexanoate - ChemScene". Available at: 2.[2] Benchchem. "Methyl 6-amino-4-methylhexanoate | Benchchem". Available at: 3.[7] American Institute of Physics. "Enzymatic Resolution of p-Amino Methyl Esters using Lipase B from Candida antarctica." Available at: 4.[5] Canadian Science Publishing. "Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters". Available at: 5.[6] ResearchGate. "(PDF) Resolution of β-amino esters by Candida antarctica lipase A and B". Available at: 6.[8] ResearchGate. "Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers". Available at: 7.[3] ResearchGate. "(PDF) Chiral Separations by High‐Performance Liquid Chromatography". Available at: 8.[4] ResearchGate. "(PDF) Chiral separation by enantioselective liquid–liquid extraction". Available at:

Sources

Technical Support Center: Troubleshooting Cyclization Side Reactions of Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Cyclization side reactions of amino esters—most notably Diketopiperazine (DKP) formation in solid-phase peptide synthesis (SPPS) and lactamization in solution-phase synthesis—are notorious for causing sequence truncation, yield loss, and complex purification profiles[1]. This guide provides mechanistic insights, field-proven troubleshooting FAQs, and validated protocols to suppress these intramolecular side reactions.

Mechanism of Cyclization: Causality & Kinetics

Cyclization of amino esters is driven by the intramolecular nucleophilic attack of a free amine on an adjacent ester or amide carbonyl. In Fmoc-SPPS, this predominantly occurs at the dipeptide stage[2]. When the Fmoc protecting group is removed from the second amino acid (AA2), the liberated N-terminal amine can attack the C-terminal ester linkage connecting the first amino acid (AA1) to the resin[1].

This forms a highly stable six-membered diketopiperazine ring, irreversibly cleaving the dipeptide from the solid support and leaving no functional groups on the resin for subsequent elongation[1][3]. The reaction is highly sequence-dependent; sequences containing Proline or N-alkyl amino acids at the penultimate position are particularly susceptible because the cyclic structure enforces the cis-amide bond conformation required for cyclization[3]. Similarly, the lack of steric bulk in Glycine leaves the carbonyl carbon highly exposed to nucleophilic attack[1].

DKP_Pathway A Resin-Bound Dipeptide (Fmoc-AA2-AA1-Resin) B Fmoc Deprotection (Base Treatment) A->B C Free N-Terminal Amine (H2N-AA2-AA1-Resin) B->C D Desired Pathway: Chain Elongation C->D Rapid Acylation E Side Reaction: Intramolecular Attack C->E Base Catalyzed F Target Tripeptide (Fmoc-AA3-AA2-AA1-Resin) D->F G Diketopiperazine (DKP) + Cleaved Resin E->G

Competing pathways: Peptide chain elongation vs. Diketopiperazine (DKP) formation.

Troubleshooting FAQs

Q1: I am synthesizing a peptide with a C-terminal Proline, and I am losing my entire sequence at the dipeptide stage. What is happening? A1: You are experiencing Diketopiperazine (DKP) formation. When the Fmoc group is removed from the second amino acid, the free amine attacks the ester bond linking Proline to the resin[1]. Because Proline naturally adopts a cis-peptide conformation, the transition state for this 6-exo-trig cyclization is thermodynamically favored[2][3]. The dipeptide cleaves off as a cyclic DKP, terminating chain elongation[1].

Q2: How can I prevent DKP formation when my sequence requires a C-terminal Proline or Glycine? A2: The gold standard for preventing DKP formation at the C-terminus is utilizing a sterically hindered resin, specifically 2-Chlorotrityl Chloride (2-CTC) resin[1][2]. The bulky trityl group creates massive steric hindrance around the ester linkage, physically blocking the nucleophilic attack of the free amine on the carbonyl carbon[1]. If you must use a standard Wang resin, consider coupling the first two amino acids as a pre-synthesized Fmoc-dipeptide building block to bypass the vulnerable free-amine dipeptide stage entirely[2][3].

Q3: Can I modify my Fmoc deprotection conditions to suppress cyclization? A3: Yes. DKP formation is a base-catalyzed competition reaction[1]. Standard 20% piperidine in DMF provides both the basicity to remove the Fmoc group and the time for the intramolecular attack to occur[4]. You can suppress this by minimizing base exposure time or changing the reagent. A highly effective alternative is using 2% DBU and 5% piperazine in NMP[3][4]. DBU removes the Fmoc group rapidly, while piperazine scavenges the dibenzofulvene byproduct, allowing for much shorter deprotection cycles that outpace the slower cyclization kinetics[4].

Q4: What about lactamization of gamma- and delta-amino esters in solution phase? A4: Gamma- and delta-amino esters spontaneously cyclize to form 5-membered (pyrrolidone) and 6-membered (piperidone) lactams, respectively. This is driven by the thermodynamic stability of the resulting rings. To prevent this during synthesis, the amine must remain protected (e.g., with Boc or Cbz) until the ester is converted to a less reactive moiety (like an amide or alcohol), or the cyclization must be intentionally delayed by keeping the intermediate protonated (as an ammonium salt) until the exact moment of the desired coupling.

Troubleshooting_Logic Start Detect Truncated Peptide via LC-MS Q1 Is C-terminal AA1 or AA2 Proline/Glycine? Start->Q1 Yes1 High Risk of DKP Q1->Yes1 Yes No1 Check other cyclizations (e.g., Aspartimide) Q1->No1 No Sol1 Use 2-CTC Resin Yes1->Sol1 Sol2 Optimize Deprotection (DBU/Piperazine) Yes1->Sol2 Sol3 Use Fmoc-Dipeptide Yes1->Sol3

Troubleshooting decision tree for diagnosing and resolving amino ester cyclization.

Data Presentation: Impact of Deprotection Conditions on DKP Formation

The following table summarizes the quantitative impact of various Fmoc deprotection strategies on DKP formation rates (based on a highly susceptible model sequence)[4].

Deprotection ReagentSolventExposure TimeDKP Formation (%)Mechanism of Mitigation
20% PiperidineDMF2 x 10 min~13.8%Baseline (High risk)
5% PiperidineDMF2 x 10 min~12.2%Lower concentration (Ineffective)
20% PiperidineToluene2 x 10 min~11.7%Solvent effect (Ineffective)
5% PiperazineDMF / NMP2 x 10 min< 4.0%Reduced basicity
2% DBU + 5% Piperazine NMP 2 x 5 min < 1.0% Accelerated deprotection kinetics

Experimental Protocol: Optimized Fmoc Deprotection to Suppress DKP

This self-validating protocol utilizes the DBU/Piperazine method to minimize base exposure during the critical dipeptide stage, effectively suppressing DKP formation while ensuring complete Fmoc removal[3][4].

Materials:

  • Peptide-resin at the dipeptide stage (e.g., Fmoc-AA2-AA1-Resin)

  • N-methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Coupling reagents (e.g., HATU, DIPEA) and Fmoc-AA3-OH

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Note: NMP is prioritized over DMF because the dibenzofulvene-piperazine adduct is highly soluble in NMP, preventing line-clogging precipitation issues in automated synthesizers[4].

  • Resin Swelling: Swell the dipeptide-resin in NMP for 30 minutes in the reaction vessel. Drain completely.

  • Fast Deprotection (Crucial Step): Add the DBU/piperazine deprotection solution to the resin[3]. Agitate vigorously for exactly 5 minutes. Drain and immediately repeat for another 5 minutes[3]. (Do not exceed 10 minutes total exposure).

  • Rapid Washing: Immediately wash the resin with NMP (5 x 1 minute) to remove all traces of base. The rapid removal of base halts any potential base-catalyzed cyclization.

  • Immediate Coupling: Add the pre-activated Fmoc-AA3-OH (activated with HATU/DIPEA 2 minutes prior) directly to the resin. Agitate for 45-60 minutes. The rapid acylation of the free amine traps it, permanently preventing DKP formation.

  • Validation: Cleave a micro-aliquot of the resin using standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[3]. Analyze the crude cleavage product via LC-MS. The presence of the target tripeptide mass without the corresponding cyclic DKP mass validates the success of the suppression strategy.

References

  • PeptideChemistry. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention". PeptideChemistry.org.[Link]

  • ACS Omega. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis". ACS Publications.[Link]

Sources

Technical Support Center: Optimizing pH for Methyl 6-amino-4-methylhexanoate Extraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical process of liquid-liquid extraction for methyl 6-amino-4-methylhexanoate. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Fundamental Principles

Q1: Why is pH the most critical parameter for extracting Methyl 6-amino-4-methylhexanoate?

The molecular structure of methyl 6-amino-4-methylhexanoate contains two key functional groups: a methyl ester and a primary amine. While the ester group is relatively neutral, the primary amine is basic and its state of ionization is entirely dependent on the pH of the aqueous solution. This control over ionization is the lever we use to command its solubility.

  • In Acidic Conditions (Low pH): At a pH significantly below the pKa of the primary amine's conjugate acid (R-NH3+), the amine group becomes protonated. This positive charge makes the entire molecule an ionic salt, rendering it highly soluble in the aqueous phase and virtually insoluble in most common organic solvents.

  • In Basic Conditions (High pH): At a pH above the pKa, the amine group is deprotonated to its neutral, "free base" form (R-NH2). In this uncharged state, the molecule is significantly more hydrophobic and preferentially partitions from the aqueous phase into an immiscible organic solvent.[1][2]

The Henderson-Hasselbalch equation mathematically describes this relationship, allowing us to predict the ratio of the protonated to unprotonated form at any given pH.[3][4] Therefore, by precisely adjusting the pH, you can effectively "switch" the molecule's solubility, making extraction possible.

G Protonated Protonated Form (R-NH3+) Water-Soluble FreeBase Free Base Form (R-NH2) Organic-Soluble cluster_organic cluster_organic Protonated->cluster_organic Poor Partitioning cluster_aqueous cluster_aqueous FreeBase->cluster_aqueous Poor Partitioning LowPH Low pH (pH < pKa) LowPH->Protonated Favors Protonation HighPH High pH (pH > pKa) HighPH->FreeBase Favors Deprotonation caption Fig 1. Influence of pH on the ionization and phase partitioning of an amine.

Fig 1. Influence of pH on amine ionization and phase partitioning.

Section 2: The pH Optimization "Sweet Spot"

Q2: What is the recommended pH range for the extraction, and what is the scientific rationale?

While the principle of "high pH" is straightforward, the reality involves a critical trade-off between extraction efficiency and product stability. Amino acid esters are susceptible to base-catalyzed hydrolysis, where the ester is cleaved back to a carboxylate and an alcohol. This reaction rate increases sharply at higher pH values.[5][6]

  • The Dilemma: A very high pH (e.g., >9) will maximize the concentration of the free base form, favoring extraction. However, it will also significantly accelerate the hydrolysis of the methyl ester, leading to yield loss and contamination with the resulting carboxylic acid.[5][7]

  • The Optimal Range: Extensive studies on the extraction of amino acid esters have identified an optimal window. The recommended pH for extracting methyl 6-amino-4-methylhexanoate from an aqueous layer is between 7.0 and 8.0 .[5][6]

Within this narrow window, a sufficient portion of the amine is in its free base form to allow for efficient extraction, while the rate of hydrolysis remains slow enough to be industrially practical.[5]

pH of Aqueous PhaseState of Amine Group (R-NH₂)Extraction Efficiency into Organic SolventRisk of Ester HydrolysisRecommendation
< 7.0Mostly Protonated (R-NH₃⁺)Very LowNegligibleNot recommended for extraction.
7.0 - 8.0 Equilibrium Shifted to Free Base Good to Excellent Low to Moderate Optimal Range for Extraction. [5][6]
> 8.0Almost Entirely Free BaseExcellentHigh to Very HighNot recommended due to rapid product degradation.[5][6]
Q3: How do I experimentally determine the optimal pH for my specific conditions?

While the 7.0-8.0 range is an excellent starting point, the ideal pH can be fine-tuned for your specific concentration, solvent system, and temperature. A small-scale optimization experiment is highly recommended.

Protocol: Small-Scale pH Optimization Study

  • Preparation: Prepare 4-5 identical aqueous samples containing a known concentration of your methyl 6-amino-4-methylhexanoate salt (e.g., hydrochloride).

  • pH Adjustment: Using a calibrated pH meter, carefully adjust the pH of each sample to a different value within and around the target range (e.g., 7.0, 7.5, 8.0, 8.5) by adding a suitable base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) dropwise.

  • Extraction: To each pH-adjusted sample in a separatory funnel, add an equal volume of your chosen organic solvent (e.g., ethyl acetate, dichloromethane). Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Analysis: Analyze a small, known volume of each organic extract using a suitable method (e.g., GC-MS, LC-MS, or ¹H-NMR with an internal standard) to quantify the concentration of the extracted ester.

  • Determination: Plot the recovered concentration against the pH to identify the value that provides the highest yield of the desired product with minimal impurities.

G cluster_pH Parallel pH Adjustments start Start: Aqueous solution of R-NH3+Cl- p70 Adjust to pH 7.0 start->p70 p75 Adjust to pH 7.5 start->p75 p80 Adjust to pH 8.0 start->p80 p85 Adjust to pH 8.5 start->p85 extract1 Extract with Organic Solvent p70->extract1 extract2 Extract with Organic Solvent p75->extract2 extract3 Extract with Organic Solvent p80->extract3 extract4 Extract with Organic Solvent p85->extract4 analyze1 Analyze Organic Phase (e.g., GC-MS) extract1->analyze1 analyze2 Analyze Organic Phase (e.g., GC-MS) extract2->analyze2 analyze3 Analyze Organic Phase (e.g., GC-MS) extract3->analyze3 analyze4 Analyze Organic Phase (e.g., GC-MS) extract4->analyze4 end_node Compare Results & Determine Optimal pH analyze1->end_node analyze2->end_node analyze3->end_node analyze4->end_node caption Fig 2. Experimental workflow for pH optimization.

Fig 2. Experimental workflow for pH optimization.

Section 3: Troubleshooting Guide

Q4: I have low recovery of my product. What are the likely causes and how can I fix it?

Low recovery is a common issue that can almost always be traced back to a few key parameters.

  • Incorrect pH: This is the most frequent cause. Verify the pH of the aqueous phase after mixing; the addition of the organic solvent can sometimes slightly alter it. Ensure your pH meter is properly calibrated. If the pH is below 7, you will have poor recovery.

  • Insufficient Partitioning: A single extraction may not be sufficient to transfer all the product. It is always better to perform three sequential extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) than one large extraction (1 x 150 mL). This is statistically more efficient.[8]

  • "Salting Out" Effect: If your product has some residual water solubility even in its free base form, you can decrease it by saturating the aqueous layer with a neutral salt like sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it less hospitable to organic molecules and driving more of your product into the organic layer.[1][8]

  • Inadequate Mixing: Ensure you are shaking the separatory funnel vigorously for at least one minute to maximize the surface area between the two phases and allow for efficient transfer of the analyte.

Q5: An emulsion has formed between the aqueous and organic layers. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and can form during vigorous shaking, preventing clean phase separation.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

  • Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it. A slow, twisting motion can help the layers coalesce.

  • Filtration: For stubborn emulsions, you can try filtering the mixture through a plug of glass wool or Celite in a funnel. This can physically disrupt the colloidal particles.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for forcing phase separation.

Q6: My final product is impure. What potential side reactions should I be aware of?

The primary concern is purity, which is directly linked to avoiding side reactions during the workup.

  • Ester Hydrolysis: As previously discussed, this is the main side reaction. The product will be the corresponding carboxylic acid (6-amino-4-methylhexanoic acid).

    • Solution: Strictly maintain the pH between 7.0 and 8.0.[5][6] Work quickly and, if possible, at reduced temperatures. Performing the extraction in an ice bath can significantly slow the hydrolysis rate. A patent on this process specifies a preferable temperature range of 0-50°C.[5]

  • Self-Condensation: Like other amino acid esters, this molecule can react with itself, especially if left in solution for extended periods. This can lead to the formation of diketopiperazines (cyclic dipeptides) or small oligomers.[9][10]

    • Solution: Use the extracted organic solution immediately in the next synthetic step. Do not store the free base in solution for long periods. If storage is necessary, it is more stable as a mineral acid salt (e.g., hydrochloride).[6]

Section 4: Frequently Asked Questions (FAQs)

Q7: Which organic solvents are suitable for this extraction? Common choices include ethyl acetate, dichloromethane (DCM), and methyl isobutyl ketone.[3][11] Ethyl acetate is a good first choice as it is effective, has moderate polarity, and is relatively easy to remove under vacuum. The ideal solvent should have high solubility for the free base form of your molecule and be immiscible with water.

Q8: How many extractions are typically needed? A minimum of two, and preferably three, sequential extractions are recommended to ensure a high recovery of the product from the aqueous phase.[8] To check for completion, you can analyze a small spot of the third organic extract by TLC; if no product is visible, the extraction is likely complete.

Q9: Can I perform the extraction at room temperature? Yes, the extraction can be performed at room temperature. However, keeping the temperature low (e.g., 0-10°C using an ice bath) is a prudent measure to minimize the rate of ester hydrolysis, especially if the extraction process is expected to take a significant amount of time.[5]

References

  • BOC Sciences. (n.d.). Amino Acid Extraction Resolution Service. Retrieved from BOC Sciences website. [URL: https://www.bocsci.com/amino-acid-extraction-resolution-service.html]
  • Google Patents. (n.d.). Process for the extraction of amino acids from an aqueous phase. Retrieved from Google Patents. [URL: https://patents.google.
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Retrieved from Google Patents. [URL: https://patents.google.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions website. [URL: https://element-labsolutions.
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from Study.com. [URL: https://study.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from CDN. [URL: https://www.cdn.science/p/1020.html]
  • YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. Retrieved from YouTube. [URL: https://www.youtube.
  • RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00227j]
  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Retrieved from Zaiput Flow Technologies website. [URL: https://www.zaiput.
  • University of Louisiana at Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from ULM website. [URL: https://www.ulm.edu/chemistry/course/1010/1010L-Exp9.pdf]
  • BenchChem. (n.d.). side reactions of NHS esters with amino acids other than lysine. Retrieved from BenchChem. [URL: https://www.benchchem.com/technical-center/faqs/side-reactions-of-nhs-esters-with-amino-acids-other-than-lysine]
  • Chemistry Notes. (n.d.). Henderson-Hasselbalch Equation | Weak Acid pH Calculations. Retrieved from Chemistry Notes. [URL: https://www.chemistrynotes.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from Wikipedia. [URL: https://en.wikipedia.
  • European Patent Office. (2001, May 16). Method for extracting amino acid ester - EP 0474096 B2. Retrieved from European Patent Office. [URL: https://data.epo.org/publication-server/document?i=epdocument&locale=en_EP&pn=0474096]
  • Wiley-VCH. (n.d.). 1 Protection Reactions. In Peptide and Peptidomimetic Synthesis. [URL: https://application.wiley-vch.de/books/sample/3527336029_c01.pdf]
  • BenchChem. (n.d.). Technical Support Center: Optimizing pH for 6-Hydroxybentazon Liquid-Liquid Extraction. Retrieved from BenchChem. [URL: https://www.benchchem.com/technical-center/troubleshooting-guides/optimizing-ph-for-6-hydroxybentazon-liquid-liquid-extraction]
  • ER Publications. (2016). Extraction of Amino Acids from Their Aqueous Solutions by Using Derivatives of Polyethylene. International Journal of Enhanced Research in Science, Technology & Engineering, 5(8). [URL: http://www.erpublications.com/uploaded_files/download/download_28_08_2016_15_49_07.pdf]
  • ChemScene. (n.d.). 1315367-54-4 | Methyl 6-amino-4-methylhexanoate. Retrieved from ChemScene. [URL: https://www.chemscene.com/cas/1315367-54-4.html]
  • PubChem. (n.d.). Methyl 6-aminohexanoate. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1810164]
  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/25%3A_Amino_Acids_Peptides_and_Proteins/25.05%3A_Reactions_of_Amino_Acids]

Sources

Technical Support Center: Stability of Methyl 6-amino-4-methylhexanoate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-amino-4-methylhexanoate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Stability of an Amino Acid Ester

Methyl 6-amino-4-methylhexanoate is a small molecule of interest in various research and development applications. Its structure, featuring both a primary amine and a methyl ester, dictates its chemical behavior in aqueous environments. The primary stability concern for this molecule is the hydrolysis of the methyl ester group, a reaction that can be significantly influenced by the pH, temperature, and composition of the solution. This guide will delve into the factors affecting its stability and provide actionable protocols to assess and manage potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Methyl 6-amino-4-methylhexanoate in aqueous solution?

A1: The most probable degradation pathway is the hydrolysis of the methyl ester to yield 6-amino-4-methylhexanoic acid and methanol. This reaction can be catalyzed by both acid and base.

Q2: How does pH affect the stability of Methyl 6-amino-4-methylhexanoate?

A2: The stability of the ester is highly pH-dependent. Generally, ester hydrolysis is slowest in the neutral pH range (around pH 4-6) and is accelerated under both acidic and basic conditions. In acidic solutions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

Q3: My experimental results are inconsistent. Could this be due to the instability of the compound?

A3: Yes, inconsistent results are a common consequence of compound instability. If Methyl 6-amino-4-methylhexanoate degrades during your experiment, the effective concentration of the active compound will decrease over time, leading to variability in your data. It is crucial to assess the compound's stability under your specific experimental conditions.

Q4: What is the expected shelf-life of a stock solution of Methyl 6-amino-4-methylhexanoate?

A4: The shelf-life of a stock solution depends on the solvent, concentration, and storage temperature. For aqueous stock solutions, it is recommended to prepare them fresh and use them promptly. If storage is necessary, it is advisable to perform a stability study to determine the acceptable storage duration at a specific temperature (e.g., 2-8°C, -20°C, or -80°C).

Q5: Can I use a buffer to maintain the pH and improve stability?

A5: Yes, using a buffer system to maintain a stable pH within the optimal range (typically slightly acidic to neutral for esters) is highly recommended. However, be aware that some buffer components can potentially catalyze hydrolysis. It is good practice to test the stability of your compound in the chosen buffer system.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of compound activity over time Hydrolysis of the methyl ester.Prepare fresh solutions for each experiment. If the experiment is long, consider running a parallel stability study under the same conditions to quantify the degradation rate.
Appearance of a new peak in HPLC/LC-MS analysis Formation of the hydrolysis product (6-amino-4-methylhexanoic acid).Confirm the identity of the new peak by co-elution with a standard of the expected degradant or by mass spectrometry.
Precipitation of the compound from solution The free acid hydrolysis product may have lower solubility than the parent ester.Adjust the pH of the solution to improve the solubility of the degradant if necessary for analytical purposes. For your experiment, preventing degradation is the primary goal.
Variability between experimental replicates Inconsistent handling and storage of the compound solutions.Standardize the preparation, handling, and storage procedures for all solutions. Ensure all researchers are following the same protocol.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment by HPLC

This protocol provides a general method for a preliminary assessment of the stability of Methyl 6-amino-4-methylhexanoate in a specific aqueous buffer.

Materials:

  • Methyl 6-amino-4-methylhexanoate

  • High-purity water

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve Methyl 6-amino-4-methylhexanoate in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO) and then dilute with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low and does not affect the experiment.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area of the parent compound.

  • Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC system.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance and increase of a new peak corresponding to the hydrolyzed acid can also be monitored.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[1][2]

Stress Conditions:

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C).

  • Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of Methyl 6-amino-4-methylhexanoate under each of the stress conditions.

  • Take samples at various time points.

  • Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to identify and quantify the parent compound and any degradation products.

Visualizing Stability Concepts

Hydrolysis of Methyl 6-amino-4-methylhexanoate

Hydrolysis Reactant Methyl 6-amino-4-methylhexanoate Product 6-amino-4-methylhexanoic Acid + Methanol Reactant->Product Hydrolysis Acid H+ (Acidic Conditions) Acid->Reactant Catalyzes Base OH- (Basic Conditions) Base->Reactant Catalyzes

Caption: General hydrolysis scheme for Methyl 6-amino-4-methylhexanoate.

Troubleshooting Workflow for Compound Instability

Troubleshooting Start Inconsistent Experimental Results Check_Stability Suspect Compound Instability Start->Check_Stability Run_Stability_Study Perform Preliminary Stability Study (Protocol 1) Check_Stability->Run_Stability_Study Degradation_Observed Is Degradation Observed? Run_Stability_Study->Degradation_Observed Optimize_Conditions Optimize Experimental Conditions (pH, Temp) Degradation_Observed->Optimize_Conditions Yes No_Degradation No Significant Degradation Degradation_Observed->No_Degradation No Fresh_Solutions Prepare Fresh Solutions for Each Experiment Optimize_Conditions->Fresh_Solutions End Consistent Results Fresh_Solutions->End Other_Factors Investigate Other Experimental Variables No_Degradation->Other_Factors Other_Factors->End

Caption: A logical workflow for troubleshooting experimental inconsistencies.

References

  • PubChem. Methyl 6-aminohexanoate hydrochloride. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Bake, P. S. (2020). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 44(10), 34-39.
  • Alsante, K. M., et al. (2007). Forced degradation: what, why, and how. Separation Science and Technology, 8(1), 1-15.
  • RSC Publishing. The basic hydrolysis of amino acid esters. [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Inorganica Chimica Acta, 52, 147-154.
  • Khan, M. N. (2000). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions, (15), 2623-2628.
  • Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 104(8), 2251-2255.
  • Wolfenden, R., & Snider, M. J. (2001). The in vitro and in vivo effects of temperature on the rates of spontaneous reactions. Accounts of Chemical Research, 34(12), 938-945.

Sources

Technical Support Center: Controlling Racemization in Chiral Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis and amino ester handling. For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of synthetic peptides is paramount. Unwanted inversion of stereochemistry at the α-carbon leads to diastereomeric impurities that compromise biological activity and complicate purification.

This guide provides mechanistic troubleshooting, comparative data on coupling reagents, and self-validating experimental protocols to help you suppress racemization (epimerization) effectively.

Part 1: Mechanistic Troubleshooting (The "Why" Behind Racemization)

FAQ 1: Why do my activated amino esters racemize during coupling?

Racemization during peptide bond formation predominantly occurs through two base-catalyzed pathways: direct enolization and 5(4H)-oxazolone formation . When a carboxylic acid is activated by carbodiimides (like DIC or DCC), it forms a highly reactive O-acylisourea intermediate. Under basic conditions, or even spontaneously, this intermediate undergoes intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic; its abstraction leads to an achiral enolate intermediate. Subsequent ring-opening via aminolysis yields a mixture of D- and L-enantiomers (1[1]).

G AA N-Protected Amino Acid Act Activation (e.g., DIC/DCC) AA->Act Oacyl O-acylisourea Intermediate Act->Oacyl Oxaz 5(4H)-Oxazolone (Racemization Prone) Oacyl->Oxaz Intramolecular Cyclization Add Coupling Additive (e.g., Oxyma/HOBt) Oacyl->Add Interception Racemized Racemized Peptide (D/L Mix) Oxaz->Racemized Aminolysis ActEst Active Ester (Stable, Retains Chirality) Add->ActEst Peptide Chiral Peptide Bond Formation ActEst->Peptide Aminolysis

Diagram 1: The 5(4H)-oxazolone mechanism of racemization and interception by coupling additives.

FAQ 2: How does the choice of histidine protecting group affect racemization?

Histidine is notoriously prone to racemization. The primary mechanism involves the imidazole side chain, where the π-nitrogen acts as an internal base to abstract the α-proton of the activated amino acid. Protecting the π-nitrogen (e.g., using Boc-His(Boc)-OH or Fmoc-His(Boc)-OH) is significantly more effective at suppressing racemization than protecting the τ-nitrogen (e.g., Fmoc-His(Trt)-OH) (2[2]).

Part 2: Reagent Selection & Optimization

FAQ 3: Oxyma vs. HOBt: Which additive is better for suppressing racemization?

Coupling additives intercept the highly reactive O-acylisourea intermediate to form a less reactive, but still competent, active ester (e.g., OBt- or Oxyma-ester). This minimizes the concentration of the problematic O-acylisourea, thereby preventing oxazolone formation. While HOBt has historically been the gold standard, Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) has proven superior in suppressing racemization and presents fewer safety risks, as HOBt exhibits explosive properties under certain conditions (3[3]). Furthermore, emerging ynamide coupling reagents are showing remarkable superiority in N→C peptide synthesis by retaining chiral integrity without epimerization (4[4]).

Table 1: Quantitative Comparison of Common Coupling Additives

Coupling AdditiveActive Ester StabilityRelative Racemization SuppressionSafety / Handling RisksTypical Yield (Standard Coupling)
HOBt ModerateBaseline (Standard)High (Explosive properties)85 - 90%
HOAt HighExcellentHigh (Explosive properties)90 - 95%
Oxyma Pure HighExcellent (Comparable to HOAt)Low (Non-explosive)95 - 98%

(Note: Data summarized from comparative literature on coupling additives for standard solid-phase peptide synthesis).

Part 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Coupling of Chiral Amino Esters using DIC/Oxyma

This protocol is designed to maximize yield while aggressively suppressing the oxazolone pathway.

Causality & Rationale: We utilize Oxyma Pure instead of HOBt to rapidly convert the O-acylisourea into an Oxyma-ester. Pre-activation time is kept strictly to 2 minutes; extending this time increases the probability of oxazolone formation before the amine nucleophile is introduced.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected chiral amino acid (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in minimal N,N-dimethylformamide (DMF).

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3.0 eq) to the mixture.

  • Incubation: Stir the activation mixture for exactly 2 minutes at room temperature. Validation Check: The solution should remain clear; precipitation indicates premature urea formation.

  • Coupling: Transfer the activated mixture to the vessel containing the resin-bound amine (or free amino ester in solution).

  • Reaction: Agitate gently for 45–60 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A negative result (yellow) validates complete coupling. If positive (blue), do not re-activate with the same conditions; instead, use a chaotropic solvent wash (e.g., DMSO/DMF) before attempting a second coupling to prevent accumulating racemized intermediates.

Protocol 2: Chiral HPLC Analysis for Racemization Quantification

Accurate quantification of racemization is critical for validating your synthesis strategy. This protocol outlines the hydrolysis and preparation of peptides for Chiral HPLC (2[2]).

Causality & Rationale: Peptides must be broken down into constituent amino acids to analyze individual chiral centers. We freeze the sample in liquid nitrogen before vacuum sealing to prevent oxidative degradation of sensitive residues (like Met or Trp) during the high-temperature acid hydrolysis.

Step-by-Step Methodology:

  • Sample Loading: Place approximately 1 mg of the synthesized peptide into a heavy-walled glass hydrolysis tube.

  • Acid Addition: Add 500 µL of 6 M HCl (sequencing grade).

  • Degassing & Sealing: Freeze the sample in liquid nitrogen. Evacuate the tube under high vacuum, then flame-seal the ampoule.

  • Hydrolysis: Heat the sealed tube in a heating block at 110°C for exactly 24 hours.

  • Evaporation: Cool the tube to room temperature, carefully break the seal, and evaporate the HCl under a gentle stream of nitrogen gas or using a vacuum centrifuge.

  • Reconstitution & Self-Validation: Reconstitute the residue in the HPLC mobile phase. Validation Check: Always run a commercially available pure L-amino acid standard and a racemic (D/L) mixture standard prior to your sample to validate the retention times and resolution of the chiral column.

  • Analysis: Inject onto a Chiral Stationary Phase (CSP) HPLC column and quantify the Area Under the Curve (AUC) for the D- and L-enantiomer peaks.

Workflow S1 Peptide Sample (approx. 1 mg) S2 Acid Hydrolysis (6 M HCl, 110°C, 24h) S1->S2 S3 Evaporation (N2 stream / Vacuum) S2->S3 S4 Derivatization (Optional for GC-MS) S3->S4 GC-MS Path S5 Chiral HPLC / GC-MS Separation S3->S5 HPLC Path S4->S5 S6 Quantification of D- and L- Enantiomers S5->S6

Diagram 2: Experimental workflow for the quantification of racemization via Chiral HPLC or GC-MS.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Peptide Synthesis Using Unprotected Amino Acids Source: ChemRxiv URL:[Link]

Sources

Technical Support Center: Methyl 6-amino-4-methylhexanoate Production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up challenges for Methyl 6-amino-4-methylhexanoate (CAS 1315367-54-4)
Role: Senior Application Scientist

Executive Technical Brief

The Molecule: Methyl 6-amino-4-methylhexanoate is a critical aliphatic amine linker used in Antibody-Drug Conjugates (ADCs) and peptide mimetics. Its structure features a primary amine, a methyl ester, and a chiral center at the C4 position.

The Central Challenge: The "Twin-Threat" of Scale-Up.

  • Intramolecular Cyclization: Unlike standard amino acids, 6-amino esters possess the perfect chain length to "bite" their own tail, forming 4-methylcaprolactam (a 7-membered ring). This reaction is thermodynamically driven and accelerates exponentially at neutral pH or elevated temperatures.

  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic. Moisture ingress not only ruins physical handling properties (turning powder into "gum") but also catalyzes ester hydrolysis back to the parent acid.

This guide provides the causality-driven troubleshooting required to navigate these threats.

Troubleshooting Guide & FAQs

Category A: Reaction Kinetics & Conversion

Q1: My reaction stalls at ~85% conversion despite extending reflux time. Adding more acid catalyst doesn't help. What is happening?

Diagnosis: You have likely hit the Water-Equilibrium Wall . Root Cause: Fisher esterification is an equilibrium process (


). In scale-up, water removal is less efficient than in small flasks. Simply adding acid (catalyst) increases the rate but does not shift the equilibrium.
The Fix: 
  • Do not just extend time; this promotes lactam impurities.

  • Action: Implement a chemical desiccant or azeotropic removal.

    • Method A (Thionyl Chloride): Switch from H₂SO₄ to SOCl₂. The byproduct is SO₂ and HCl (gases), which drives the reaction irreversibly to the right.

    • Method B (Azeotrope): Use a binary solvent system (Methanol/Toluene) to azeotropically distill off water if using a standard acid catalyst.

Q2: I see a new peak at RRT 0.85 during HPLC monitoring. It grows as the reaction proceeds.

Diagnosis: You are generating the 4-methylcaprolactam impurity . Root Cause: This is the intramolecular cyclization product. It forms if the free amine concentration is non-zero (even locally) or if the temperature is too high. The Fix:

  • Temperature: Lower reaction temperature from reflux (65°C) to 40-45°C.

  • Acidity: Ensure the system remains strongly acidic (pH < 1). If you are adding the amino acid to methanol, ensure the methanol is already acidified (e.g., HCl/MeOH) before addition. Never add the amino acid to neutral methanol and then add acid; the transient neutral pH allows cyclization.

Category B: Isolation & Workup[1]

Q3: During workup, I neutralized the solution to extract the free base, but my yield dropped by 40%. Where did it go?

Diagnosis: Rapid Self-Immolation. Root Cause: The free base of Methyl 6-amino-4-methylhexanoate is unstable. Upon neutralization (pH > 7), the amine creates a nucleophilic attack on the methyl ester, cyclizing to the lactam within minutes. The Fix:

  • Never isolate the free base.

  • Protocol Shift: Isolate the product exclusively as the Hydrochloride (HCl) or Tosylate (TsOH) salt. These salts protonate the amine, removing its nucleophilicity and preventing cyclization.

Q4: The final solid is sticky and turns into a paste on the filter paper.

Diagnosis: Hygroscopic Collapse. Root Cause: The 4-methyl group disrupts crystal packing compared to the linear analog, making the lattice prone to solvent inclusion and moisture absorption. The Fix:

  • Solvent Swap: Avoid pure methanol for crystallization. Use a Methanol/MTBE (Methyl tert-butyl ether) anti-solvent system.

  • Drying: Dry under high vacuum (< 10 mbar) at 30°C with a P₂O₅ trap. Do not heat above 40°C during drying.

Visualizing the Danger Zones

The following diagram maps the kinetic competition between the desired product and the fatal lactam impurity.

ReactionPathways cluster_conditions Critical Control Parameters Start 4-Methyl-6-aminohexanoic Acid (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate + MeOH / H+ Product Methyl 6-amino-4-methylhexanoate (Desired Ester) Intermediate->Product - H2O (Desired Path) Impurity 4-Methylcaprolactam (Fatal Impurity) Intermediate->Impurity Cyclization (- H2O) Favored at pH > 4 or High T Product->Impurity Slow degradation if stored as Free Base

Figure 1: Reaction pathway showing the competition between esterification (green) and lactam formation (red).

Optimized Scale-Up Protocol

Method: Thionyl Chloride Driven Esterification (Zero-Water Route) Scale: 100g Input

StepOperationCritical Parameter (Why?)
1 Charge Solvent Charge 500 mL Anhydrous Methanol to reactor. Cool to -5°C to 0°C .
2 Catalyst Addition Add Thionyl Chloride (1.2 eq) dropwise.
3 Substrate Addition Add 4-methyl-6-aminohexanoic acid solid in portions.
4 Reaction Warm to 40°C (Do not reflux). Stir 12-16h.
5 Concentration Distill off MeOH/SO₂ under vacuum at T < 45°C .
6 Anti-Solvent Add MTBE (300 mL) to the residue. Stir vigorously.
7 Filtration Filter under N₂ blanket. Wash with cold MTBE.

Analytical Specifications

ParameterSpecificationMethodNote
Appearance White to Off-white crystalline powderVisualYellowing indicates oxidation or free amine.
Purity (HPLC) > 98.0%C18 / Phosphate Buffer
Lactam Impurity < 0.5%HPLCCritical Release Criteria.
Water Content < 1.0%Karl FischerHigh water leads to hydrolysis in storage.
Enantiomeric Excess > 99.0% eeChiral HPLCIf starting material was chiral.

Decision Tree: Workup Strategy

Use this logic flow to determine the safe handling of your specific batch.

WorkupLogic Start Reaction Complete (HPLC > 98% Conversion) CheckImpurity Check Lactam Level Start->CheckImpurity LowImpurity Lactam < 0.5% CheckImpurity->LowImpurity HighImpurity Lactam > 0.5% CheckImpurity->HighImpurity DirectIso Direct Crystallization (MTBE/MeOH) LowImpurity->DirectIso Proceed Reprocess Acid Hydrolysis Reprocess (Revert to Acid -> Purify -> Re-esterify) HighImpurity->Reprocess Do NOT Isolate

Figure 2: Decision logic for batch release based on impurity profile.

References

  • National Institutes of Health (PMC). A Convenient Synthesis of Amino Acid Methyl Esters using TMSCl. [Link] (Methodology grounding for anhydrous esterification).

  • Google Patents. Process for the preparation of amino acid methyl esters (US8039662B2).[1] (Industrial scale-up parameters).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 6-amino-4-methylhexanoate and Methyl 6-aminohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the selection of building blocks is a critical decision that profoundly influences the synthesis and properties of target molecules. This guide provides an in-depth comparison of the reactivity of two closely related amino esters: Methyl 6-amino-4-methylhexanoate and Methyl 6-aminohexanoate. While differing by only a single methyl group, this structural nuance introduces significant changes in their chemical behavior, particularly in reactions pivotal to the synthesis of complex organic molecules.

This document moves beyond a simple cataloging of properties to offer a detailed analysis of the electronic and steric factors governing their reactivity. We will explore key transformations relevant to drug development, such as N-acylation and intramolecular cyclization, supported by detailed experimental protocols and comparative data.

Structural and Physicochemical Overview

At first glance, the two molecules are structural isomers, sharing the same molecular formula and, consequently, similar molecular weights. The key distinction lies in the presence of a methyl group at the C4 position of the hexanoate backbone in Methyl 6-amino-4-methylhexanoate.

PropertyMethyl 6-amino-4-methylhexanoateMethyl 6-aminohexanoate
Structure
Molecular Formula C₈H₁₇NO₂[1]C₇H₁₅NO₂[2][3]
Molecular Weight 159.23 g/mol [1]145.20 g/mol [2][3]
CAS Number 1315367-54-4[1]2780-89-4[3]

The introduction of the C4-methyl group, while not directly adjacent to the reactive primary amine, has subtle but significant consequences for the molecule's reactivity, primarily through steric and electronic effects.

The Dual Nature of Alkyl Electronic Effects

The influence of alkyl groups on the reactivity of adjacent functional groups is a topic of nuanced discussion in organic chemistry.

Inductive Effect and Amine Basicity

Traditionally, alkyl groups are considered to have a positive inductive effect (+I), meaning they donate electron density to the atoms they are bonded to.[4][5] This increased electron density on the nitrogen atom of the primary amine in Methyl 6-amino-4-methylhexanoate would theoretically make its lone pair of electrons more available to accept a proton, thereby increasing its basicity compared to Methyl 6-aminohexanoate.[4][5][6]

However, more recent studies and computational analyses suggest that alkyl groups can also be viewed as inductively electron-withdrawing relative to hydrogen, due to the higher electronegativity of carbon.[7][8] In this context, the increased basicity observed in alkylamines in the gas phase is attributed to the polarizability of the alkyl groups stabilizing the resulting ammonium ion.[8]

For the purpose of this guide, we will consider the classical model where the C4-methyl group in Methyl 6-amino-4-methylhexanoate is expected to slightly increase the basicity and nucleophilicity of the primary amine through a modest electron-donating effect.

Steric Hindrance: A Subtle but Pervasive Influence

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions.[9] In Methyl 6-amino-4-methylhexanoate, the methyl group is positioned at the C4 carbon, which is in a gamma (γ) position relative to the nitrogen atom.

While this placement does not directly shield the amine's lone pair, it can influence the conformational flexibility of the carbon chain. This can, in turn, affect the approach of bulky reagents to the amine and influence the transition state energies of certain reactions, particularly intramolecular cyclizations.

Comparative Reactivity in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in chemical reactions. Below, we compare the expected reactivity of our two subject molecules in two fundamental transformations.

N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most crucial reactions in drug discovery.[10][11] We will consider the reaction of both amino esters with a standard acylating agent, benzoyl chloride.

N_Acylation cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Amino Ester) Amide N-Acylated Product R_NH2->Amide Nucleophilic Attack BenzoylCl Benzoyl Chloride BenzoylCl->Amide HCl HCl Lactam_Formation AminoEster Amino Ester Intermediate Tetrachedral Intermediate AminoEster->Intermediate Intramolecular Nucleophilic Attack Lactam Lactam Intermediate->Lactam Elimination of Methanol Methanol Methanol

Sources

A Senior Application Scientist's Guide to the NMR Spectral Analysis of Methyl 6-amino-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-amino-4-methylhexanoate, a substituted amino acid ester with potential applications in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its spectral features, offer a practical guide to its analysis, and compare the utility of NMR with alternative analytical techniques.

The Structural Significance of Methyl 6-amino-4-methylhexanoate

Methyl 6-amino-4-methylhexanoate possesses a unique combination of functional groups: a primary amine, a methyl ester, and a chiral center at the fourth carbon. This intricate structure necessitates a robust analytical method like NMR spectroscopy to confirm its identity and purity. The presence of these functionalities suggests its potential as a building block in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.

Predicting and Interpreting the NMR Spectrum

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
H-a (CH₃-O)~3.7Singlet (s)3HThe methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a downfield shift.[1]
H-b (-CH₂-NH₂)~2.7Triplet (t)2HThese protons are adjacent to the electron-withdrawing amino group, causing a downfield shift. They are split by the neighboring CH₂ group.
H-c (-CH₂-C=O)~2.3Triplet (t)2HThe protons alpha to the carbonyl group are deshielded and appear as a triplet due to coupling with the adjacent CH₂ group.[1]
H-d (-CH-CH₃)~1.5Multiplet (m)1HThis methine proton is in a complex environment, coupled to the adjacent CH₂ and CH₃ groups.
H-e (other -CH₂-)1.2-1.6Multiplet (m)4HThe remaining methylene protons in the alkyl chain will appear as a complex multiplet in the aliphatic region.
H-f (-CH-CH ₃)~0.9Doublet (d)3HThe methyl group attached to the chiral center is split by the single methine proton.
H-g (-NH₂)0.5-5.0Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The peak is often broad due to rapid proton exchange and may not show clear coupling.[4]
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (Ester)~174The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[2]
C H₃-O~51The methyl carbon of the ester is deshielded by the oxygen atom.[2]
-C H₂-NH₂~40The carbon atom attached to the nitrogen is deshielded.[5][6]
-C H₂-C=O~35The carbon alpha to the carbonyl group is deshielded.
-C H-CH₃~30The methine carbon in the alkyl chain.
other -CH₂-20-35The remaining methylene carbons in the aliphatic chain.
-CH-C H₃~20The methyl carbon attached to the chiral center.

A Practical Workflow for NMR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of Methyl 6-amino-4-methylhexanoate B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add a small amount of TMS (internal standard, 0 ppm) B->C D 4. Transfer the solution to a clean, dry NMR tube C->D E 5. Insert the NMR tube into the spectrometer F 6. Lock onto the deuterium signal of the solvent and shim the magnetic field E->F G 7. Acquire ¹H NMR spectrum (e.g., 16-32 scans) F->G H 8. Acquire ¹³C NMR spectrum (e.g., 1024 or more scans) G->H I 9. Fourier transform the raw data J 10. Phase correct the spectra I->J K 11. Calibrate the chemical shift scale to TMS (0 ppm) J->K L 12. Integrate the ¹H NMR signals K->L M 13. Analyze peak multiplicities and chemical shifts L->M

Caption: A standardized workflow for NMR analysis.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool for structural elucidation, other analytical techniques provide complementary information.

Technique Strengths for Methyl 6-amino-4-methylhexanoate Analysis Limitations
NMR Spectroscopy - Provides detailed information about the carbon-hydrogen framework.[7] - Allows for unambiguous determination of connectivity through 2D NMR experiments (COSY, HSQC). - Non-destructive.- Relatively low sensitivity compared to mass spectrometry. - Can be time-consuming to acquire ¹³C spectra.
Mass Spectrometry (MS) - Provides the exact molecular weight and elemental composition.[8] - Fragmentation patterns can offer structural clues. - High sensitivity, requiring very small sample amounts.- Does not provide detailed information on the connectivity of atoms. - Isomers can be difficult to distinguish without tandem MS.
Infrared (IR) Spectroscopy - Quickly identifies the presence of key functional groups (C=O of the ester, N-H of the amine). - Simple and rapid to perform.- Provides limited information about the overall molecular structure. - The "fingerprint" region can be complex and difficult to interpret for large molecules.

The synergy of these techniques is often employed for comprehensive characterization. For instance, MS can confirm the molecular formula, IR can verify the presence of the ester and amine groups, and NMR can definitively establish the atomic connectivity and stereochemistry.

Ensuring Data Integrity: The Importance of a Self-Validating System

A robust analytical protocol is a self-validating one. This means incorporating internal checks and best practices to ensure the accuracy and reliability of the data.

Self_Validation center Reliable NMR Data A Internal Standard (TMS) center->A Accurate Referencing B Deuterated Solvents center->B Solvent Signal Suppression C Appropriate Pulse Sequences and Relaxation Delays center->C Quantitative Accuracy D Comparison with Predicted Spectra and Databases center->D Structural Confirmation

Caption: Key elements of a self-validating NMR protocol.

Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert and provides a sharp singlet at 0 ppm, serving as a universal reference point for chemical shifts.[5]

Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is crucial to avoid large solvent signals that would otherwise obscure the analyte's peaks.[9] However, residual protonated solvent signals are often observed and their chemical shifts are well-documented.[10][11][12]

Appropriate Experimental Parameters: Ensuring complete relaxation of nuclei between pulses is vital for accurate integration and quantitative analysis.

Cross-Verification: Comparing the acquired spectrum with predicted spectra and searching spectral databases for similar compounds provides an additional layer of confidence in the structural assignment.

Conclusion

The NMR spectral analysis of Methyl 6-amino-4-methylhexanoate is a critical step in its characterization. By understanding the principles of chemical shifts and coupling, and by employing a rigorous, self-validating experimental workflow, researchers can confidently determine its structure. While techniques like mass spectrometry and infrared spectroscopy offer valuable complementary data, NMR remains the gold standard for detailed structural elucidation in solution. This guide provides the foundational knowledge and practical insights necessary for drug development professionals and research scientists to effectively utilize NMR in their synthetic and analytical endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

  • D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Chemistry LibreTexts.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. Alfa Chemistry.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. JoVE.
  • AOCS. (2019, July 23).
  • National Center for Biotechnology Information. (n.d.). Methyl 6-aminohexanoate. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm. Doc Brown's Chemistry.
  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg.
  • LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Figure 2: 1 H NMR spectra of pure methyl ester (a) and methyl ester using...
  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2123.
  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl...
  • ChemScene. (n.d.).
  • ResearchGate. (n.d.).
  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Wired Chemist.
  • Sigma-Aldrich. (n.d.).
  • FooDB. (2010, April 8).
  • Vulcanchem. (n.d.).
  • SpectraBase. (n.d.). 6-[[4-(Dimethylamino)benzoyl]amino]hexanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • ChemicalBook. (n.d.). Methyl hexanoate(106-70-7) 13C NMR spectrum. ChemicalBook.
  • ChemScene. (n.d.).
  • BLD Pharm. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 6-aminohexanoate = 99.

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 6-amino-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of methyl 6-amino-4-methylhexanoate. Designed for researchers, scientists, and professionals in drug development, this document compares fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the structural elucidation of this and similar molecules.

Introduction to Methyl 6-amino-4-methylhexanoate and Mass Spectrometry

Methyl 6-amino-4-methylhexanoate is a derivative of hexanoic acid containing both a primary amine and a methyl ester functional group, along with a branched alkyl chain. Its structure presents multiple potential sites for fragmentation in a mass spectrometer, making it an interesting subject for analysis.

  • Molecular Formula: C₈H₁₇NO₂[1]

  • Molecular Weight: 159.23 g/mol [1]

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation of a molecule within the mass spectrometer provides a unique fingerprint that can be used for its identification and structural characterization.[2] This guide will focus on two common ionization techniques:

  • Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam to ionize molecules, leading to extensive and often complex fragmentation.[3] This method is highly valuable for structural elucidation due to the detailed fragmentation patterns produced.

  • Electrospray Ionization (ESI): A soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[4] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation, providing specific structural information.

Electron Ionization (EI) Fragmentation of Methyl 6-amino-4-methylhexanoate

Under electron ionization, methyl 6-amino-4-methylhexanoate will form a molecular ion (M⁺•) at m/z 159, which is energetically unstable and will undergo various fragmentation pathways.[5] The presence of the amine, ester, and branched alkyl chain will influence the resulting mass spectrum.

Key Fragmentation Pathways under EI:
  • Alpha-Cleavage at the Amine: Primary amines are prone to cleavage of the C-C bond adjacent to the nitrogen atom.[6] For methyl 6-amino-4-methylhexanoate, this would involve the cleavage of the C5-C6 bond, leading to the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺) and a neutral radical.

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters containing a γ-hydrogen.[7][8] The rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This results in the formation of a neutral alkene and a radical cation. For methyl esters, this typically produces a prominent ion at m/z 74 .[9]

  • Cleavage at the Branch Point: The methyl group at the C4 position creates a branching point. Fragmentation at this site is favored as it can lead to the formation of more stable secondary carbocations.[10] Cleavage of the C3-C4 bond could result in various fragments, while cleavage of the C4-C5 bond would lead to the loss of the aminomethyl portion. A significant fragment could arise from the loss of an ethyl group (C₂H₅•) from the branched chain, leading to an ion at m/z 130 .

  • Ester-Specific Fragmentations:

    • Loss of the methoxy group (•OCH₃): Cleavage of the bond between the carbonyl carbon and the oxygen of the methoxy group results in the formation of a stable acylium ion at m/z 128 .[6]

    • Loss of the methoxycarbonyl group (•COOCH₃): This would result in an ion at m/z 100 .

Visualizing EI Fragmentation

EI_Fragmentation M Methyl 6-amino-4-methylhexanoate [M]+• m/z 159 F30 [CH2=NH2]+ m/z 30 M->F30 α-cleavage (amine) F74 McLafferty Rearrangement [C3H6O2]+• m/z 74 M->F74 McLafferty F128 [M - •OCH3]+ m/z 128 M->F128 α-cleavage (ester) F130 [M - C2H5•]+ m/z 130 M->F130 Branch point cleavage

Caption: Proposed EI fragmentation pathways for Methyl 6-amino-4-methylhexanoate.

Electrospray Ionization (ESI) Fragmentation of Methyl 6-amino-4-methylhexanoate

In ESI, methyl 6-amino-4-methylhexanoate is expected to be readily protonated, primarily at the basic amine group, to form the pseudomolecular ion [M+H]⁺ at m/z 160 . This ion is relatively stable and will not undergo significant fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is required to induce and analyze its fragmentation.

Key Fragmentation Pathways under ESI-MS/MS (CID):
  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia.[4] This would result in a fragment ion at m/z 143 ([M+H - NH₃]⁺).

  • Loss of Methanol (CH₃OH): Protonated methyl esters can undergo the neutral loss of methanol. This would lead to the formation of an acylium ion at m/z 128 ([M+H - CH₃OH]⁺).

  • Combined Losses: Sequential losses are also possible. For instance, the loss of both ammonia and methanol would result in a fragment at m/z 111 .

Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]+ m/z 160 F143 [M+H - NH3]+ m/z 143 MH->F143 Loss of NH3 F128 [M+H - CH3OH]+ m/z 128 MH->F128 Loss of CH3OH F111 [M+H - NH3 - CH3OH]+ m/z 111 F143->F111 Loss of CH3OH F128->F111 Loss of NH3

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Comparative Summary of Fragmentation Data

The following table provides a direct comparison of the expected key fragments for methyl 6-amino-4-methylhexanoate under EI and ESI conditions.

IonizationKey Fragment (m/z)Proposed Origin
EI 159Molecular Ion (M⁺•)
130Loss of ethyl radical from branch point
128Loss of methoxy radical (•OCH₃)
74McLafferty Rearrangement
30α-cleavage at the amine
ESI 160Protonated Molecule ([M+H]⁺)
143Loss of ammonia (NH₃) from [M+H]⁺
128Loss of methanol (CH₃OH) from [M+H]⁺

This comparison highlights the complementary nature of the two techniques. EI provides a wealth of structural information from its complex fragmentation pattern, while ESI is ideal for determining the molecular weight and offers controlled fragmentation for targeted structural analysis.

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a general protocol for the analysis of methyl 6-amino-4-methylhexanoate using GC-MS (for EI) and LC-MS (for ESI).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of methyl 6-amino-4-methylhexanoate in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

GC-MS (EI) Analysis
  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[9]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 30-200.

LC-MS (ESI) Analysis
  • Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (e.g., a Quadrupole-Orbitrap).[11]

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • MS1 Scan Range: m/z 50-250.

  • MS/MS (for fragmentation): Perform data-dependent acquisition, selecting the precursor ion at m/z 160 for collision-induced dissociation (CID).

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working GCMS GC-MS (EI) Working->GCMS LCMS LC-MS (ESI) Working->LCMS EI_Data EI Spectrum (Structural Elucidation) GCMS->EI_Data ESI_Data ESI Spectrum (MW & Targeted Fragmentation) LCMS->ESI_Data

Caption: General workflow for the MS analysis of Methyl 6-amino-4-methylhexanoate.

References

  • Oprean, R., Roman, L., & Sandulescu, R. (1996). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1031-5. Available at: [Link]

  • Van Bramer, S.E. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-aminohexanoate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Makarov, A.A., & Guna, M.R. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available at: [Link]

  • NPTEL-NOC IITM. (2024). Week 9 : Lecture 42 : EI Mass Spectra of various molecules-2. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Demarque, D.P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available at: [Link]

  • Cho, Y., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). 15.9.1: More Fragmentation. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. ESI-MS/MS fragmentation pathways of the [MþNa] þ ions of the.... Available at: [Link]

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A Senior Application Scientist's Guide: Comparing Linear vs. Branched Amino Ester Linkers in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker

In the landscape of targeted therapeutics, particularly in fields like antibody-drug conjugates (ADCs) and lipid nanoparticle (LNP) systems for nucleic acid delivery, the linker is far from a passive connector. It is a critical design element that dictates the stability, pharmacokinetics (PK), efficacy, and safety profile of the entire construct.[][2][] An ideal linker must ensure the drug conjugate remains stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific cleavage at the target site.[][4]

Among the various classes of cleavable linkers, amino esters have garnered significant interest. Their susceptibility to hydrolysis by intracellular esterases provides a robust mechanism for payload release. However, the ubiquitous nature of plasma esterases presents a significant challenge: designing a linker that is stable in blood but labile inside the target cell.[5] This guide provides an in-depth comparison of two fundamental architectures for amino ester linkers—linear and branched—to elucidate how structural design can be leveraged to overcome this challenge and optimize therapeutic outcomes.

We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers in selecting the optimal linker architecture for their specific application, be it a potent cytotoxic agent for an ADC or a delicate mRNA cargo in an LNP.

Part 1: Architectural Differences and Their Physicochemical Consequences

The fundamental difference between linear and branched linkers lies in their three-dimensional structure, which profoundly impacts their interaction with the biological environment.

Linear Amino Ester Linkers

Linear linkers are characterized by a single, unbranched chain connecting the drug payload to the delivery vehicle (e.g., an antibody or lipid).[6] This straightforward architecture offers simplicity in synthesis and a degree of predictability in its behavior. However, the exposed nature of the ester bond can make it more susceptible to enzymatic attack in plasma.[6][7]

Branched Amino Ester Linkers

Branched linkers feature multiple arms extending from a central core.[6][8] This architecture can be achieved by using polyfunctional amino acids or other branching building blocks during synthesis.[9] The key consequence of this design is the introduction of steric hindrance around the cleavable ester bonds.[][10][11] This steric shield can physically impede the approach of bulky plasma esterases, thereby enhancing the linker's stability in circulation.[][5][12]

G

Comparative Physicochemical Properties

The choice between a linear and branched architecture has significant downstream effects on the properties of the final drug conjugate.

FeatureLinear LinkersBranched LinkersRationale & Key Findings
Architecture Single, unbranched chain.[6]Multiple arms from a central core.[6][8]Branched structures create a more globular and compact 3D conformation.[6]
Steric Hindrance Low around the ester bond.High; can be tuned by design.[12]Branching protects the ester bond from premature enzymatic cleavage in plasma.[][5]
Drug-to-Antibody Ratio (DAR) Typically lower (e.g., DAR 2-4).Can achieve higher DAR (e.g., DAR 6-8) with homogeneity.[8][13]Branched linkers allow for the attachment of multiple payload molecules per conjugation site.[8]
Hydrophilicity Dependent on spacer components (e.g., PEG).[7]Can be enhanced by incorporating hydrophilic moieties in the branches.[14][15]Improved hydrophilicity can reduce aggregation and improve pharmacokinetics.[16]
Synthesis Complexity Relatively straightforward.[6]More complex, multi-step synthesis.[6][8]The synthesis of the branching core and subsequent payload attachment requires more synthetic steps.[17]

Part 2: Stability and Cleavage Kinetics - The Core Comparison

The central challenge in ester linker design is balancing plasma stability with intracellular release.[][] Architectural differences between linear and branched linkers directly address this dichotomy.

Plasma Stability

Linear Linkers: The exposed nature of the ester bond in many linear designs makes them substrates for ubiquitous plasma enzymes like human carboxylesterases (CES).[5][12] This can lead to premature payload release, resulting in systemic toxicity and a reduced therapeutic window.[][19]

Branched Linkers: The increased steric bulk surrounding the ester bond in a branched linker provides significant protection from plasma esterases.[11][20] Studies have shown that the rate of ester hydrolysis is inversely correlated with the degree of steric hindrance at the reaction site.[21] For ADCs, the conjugation site itself can influence stability; esters at more hindered sites are significantly more stable in plasma than those at highly exposed sites.[5] This principle is the cornerstone of the branched linker advantage, leading to enhanced circulatory stability and reduced off-target toxicity.[14]

Intracellular Cleavage

Upon internalization into target cells, the environment changes dramatically. The high concentration of esterases within the lysosome and cytosol facilitates the cleavage of the ester bond and release of the payload.[5][22]

  • Linear Linkers: Once internalized, linear linkers are often rapidly cleaved, leading to efficient payload release.

  • Branched Linkers: While more stable in plasma, the steric hindrance of branched linkers must be carefully tuned. The design must be robust enough to protect against plasma esterases but still permit cleavage by the high concentration of intracellular esterases.[] This is an optimization challenge: excessive hindrance could result in insufficient payload release within the target cell, thereby reducing drug potency.[][]

G ADC_B_Plasma ADC_B_Plasma ADC_B_Cell ADC_B_Cell ADC_B_Plasma->ADC_B_Cell Tumor Targeting & Internalization

Part 3: Impact on Drug Conjugate Performance

The architectural choice of a linker extends to the overall performance of the therapeutic.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a higher drug-to-antibody ratio (DAR) can improve potency, but often at the cost of increased hydrophobicity and faster clearance.[16] Branched linkers offer a solution by enabling the creation of homogeneous high-DAR ADCs (e.g., DAR=6 or 8) where multiple payloads are attached via a single conjugation site.[8][13] This approach can maintain favorable PK profiles while maximizing the therapeutic payload delivered to the tumor.

  • Nucleic Acid Delivery: For LNP-based delivery of mRNA or siRNA, poly(β-amino ester)s (PBAEs) are widely used. Studies have consistently shown that branched PBAEs outperform their linear counterparts in transfection efficiency.[9][23] The 3D architecture of branched polymers is thought to provide better encapsulation and protection of the nucleic acid cargo, enhance endosomal escape, and lead to more effective delivery into the cytoplasm.[9][23][24]

Part 4: Experimental Protocols for Linker Evaluation

To ensure trustworthiness and provide actionable guidance, this section details self-validating protocols for assessing linker stability.

Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for determining the rate of premature payload release in a biologically relevant matrix.[4][19]

Objective: To quantify the stability of the drug-linker conjugate and the rate of payload release in plasma from relevant species (e.g., human, mouse).

G

Methodology:

  • Preparation: Thaw frozen plasma (e.g., human, mouse) from at least three different donors at 37°C. Pool and centrifuge to remove cryoprecipitates.

  • Incubation: Spike the ADC into the plasma at a final concentration of ~50-100 µg/mL. Immediately remove a T=0 aliquot. Incubate the remaining sample in a shaking water bath at 37°C.

  • Timepoints: Collect aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, 72, and 168 hours).

  • Sample Processing:

    • For Released Payload Analysis: Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to the plasma aliquot. Vortex and centrifuge to precipitate plasma proteins. Transfer the supernatant for LC-MS/MS analysis.

    • For Intact ADC (DAR) Analysis: At each timepoint, the ADC can be captured from the plasma using affinity beads (e.g., Protein A/G). After washing, the ADC is eluted and analyzed by LC-MS to determine the average DAR.[4]

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the rate of cleavage.

    • Plot the average DAR over time. The rate of DAR decrease is indicative of linker instability. Calculate the half-life (t½) of the conjugate in plasma.

Self-Validation Controls:

  • Matrix-Free Control: Incubate the ADC in buffer (e.g., PBS) to assess inherent chemical stability.

  • Heat-Inactivated Plasma Control: Incubate the ADC in plasma that has been heat-inactivated to denature enzymes. This helps distinguish between enzymatic and chemical degradation.

Protocol 2: In Vitro Enzymatic Cleavage Assay

This assay validates that the linker can be efficiently cleaved by intracellular enzymes.

Objective: To determine the susceptibility and cleavage rate of the linker by a specific lysosomal enzyme (e.g., Cathepsin B) or a general esterase preparation.[4]

Methodology:

  • Enzyme Activation: If using a protease like Cathepsin B, activate the recombinant enzyme according to the manufacturer's protocol, typically in a specific assay buffer at low pH (e.g., pH 5.0-5.5) with a reducing agent like DTT.[4] For general esterase activity, a preparation like porcine liver esterase can be used in a buffer at pH 7.4.

  • Reaction Setup: In a microplate, combine the assay buffer, the activated enzyme, and the ADC (or drug-linker molecule).

  • Incubation: Incubate the plate at 37°C.

  • Timepoints & Quenching: At various time points, stop the reaction by adding a quenching solution (e.g., a strong acid for pH-sensitive enzymes, or acetonitrile for others).

  • Analysis: Analyze the samples by LC-MS/MS or HPLC to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the initial rate of enzymatic cleavage.

Self-Validation Controls:

  • No-Enzyme Control: Incubate the ADC in the assay buffer without the enzyme to confirm linker stability under the assay conditions.[4]

  • Inhibitor Control: Pre-incubate the activated enzyme with a known specific inhibitor (e.g., a Cathepsin B inhibitor) before adding the ADC. A lack of cleavage confirms that the process is enzyme-specific.[4]

Conclusion and Future Perspectives

The choice between a linear and branched amino ester linker is a critical decision driven by the specific demands of the therapeutic application.

  • Linear amino ester linkers offer synthetic simplicity and can be effective when rapid payload release is desired and plasma stability is not a primary concern, or when stability is conferred by other molecular features.

  • Branched amino ester linkers provide a powerful strategy for enhancing plasma stability through steric hindrance, making them highly suitable for systemic applications like ADCs where a long circulatory half-life is paramount.[5][14] This architecture also enables the development of homogeneous, high-DAR conjugates and has shown superior performance in nucleic acid delivery.[8][9][23]

The guiding principle is one of balance. The ideal linker must be a master of its environment—inert and stable in the harsh conditions of systemic circulation, yet precisely reactive within the sanctuary of the target cell. By understanding the fundamental relationship between linker architecture and its physicochemical properties, and by employing robust, self-validating experimental protocols, researchers can rationally design and select the optimal linker to unlock the full potential of their targeted therapeutic.

References

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024). Verix.
  • ADC Linker Technologies: Impact on Stability & Efficacy. (2025). BOC Sciences.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). PMC.
  • Linkers Having a Crucial Role in Antibody–Drug Conjug
  • The transition from linear to highly branched poly(β-amino ester)s. (2016). PMC.
  • A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjug
  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjug
  • How Linker Design Drives the Success of Antibody-Drug Conjug
  • Co-delivery of mRNA and SPIONs through amino-ester nanom
  • A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Prim
  • Master ADC Linker Design: Strategies & Optimiz
  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. (2024). PMC.
  • Branched Poly(-amino esters) for the Delivery of Nucleic Acids. (n.d.). Massachusetts Institute of Technology.
  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. (2022). PubMed.
  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjug
  • Design of the branched linkers used for preparing high-DAR ADCs in a site-specific manner. (n.d.).
  • An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjug
  • How ADC Linkers Work: Controlling Stability & Drug Release. (2025). BOC Sciences.
  • Enzymatic resolution of amino acids via ester hydrolysis. (n.d.). PubMed.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed.
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjug
  • Linear-branched poly(β-amino esters)
  • Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. (n.d.).
  • A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery. (2025). Benchchem.
  • Payloads and Linkers for Antibody-Drug Conjug
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. (2025).
  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (2022).

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Purity Assessment of Methyl 6-amino-4-methylhexanoate: A Comparative Guide to HPLC-CAD, GC-FID, and Derivatization-LC Methods

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 6-amino-4-methylhexanoate (CAS 1315367-54-4) is a critical aliphatic amino ester intermediate utilized in complex pharmaceutical syntheses and custom peptide development. Structurally, it features a primary amine and a methyl ester but completely lacks a conjugated π-system or aromatic ring. This absence of a strong UV chromophore renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly ineffective at standard wavelengths (e.g., 254 nm). Consequently, analytical scientists must employ alternative detection strategies to achieve accurate purity assessment and impurity profiling.

This guide objectively compares three robust analytical methodologies—HPLC with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography with Flame Ionization Detection (GC-FID), and HPLC-UV via Pre-column Derivatization—providing the mechanistic rationale and self-validating protocols required for rigorous quality control.

HPLC-CAD: The Modern Standard for Non-UV Actives

Mechanistic Rationale: Charged Aerosol Detection (CAD) is a mass-dependent, universal detection technique that does not rely on the optical properties of the analyte. The HPLC eluent is nebulized, and the solvent is evaporated. The remaining analyte particles are charged by ionized nitrogen gas and measured by an electrometer. Because methyl 6-amino-4-methylhexanoate is an aliphatic compound, CAD provides a nearly uniform response independent of its chemical structure, making it ideal for quantifying both the active ingredient and unknown related-structure impurities without requiring individual reference standards for each impurity 1.

Self-Validating Protocol: HPLC-CAD Workflow

  • Mobile Phase Preparation: Prepare a volatile mobile phase. Use 10 mM Ammonium Formate in LC-MS grade water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: Non-volatile salts (like phosphates) will precipitate during the nebulization phase, causing severe baseline noise and ultimately destroying the CAD electrometer.

  • Column Selection: Utilize a C18 column compatible with highly aqueous conditions, or a HILIC column if the primary amine induces poor retention on standard reversed-phase media.

  • Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation): Inject a blank diluent to establish baseline noise. Follow this with an injection of a 0.05% standard solution. The run is only validated if the signal-to-noise (S/N) ratio of the target peak at 0.05% is ≥ 10, ensuring accurate Limit of Quantitation (LOQ).

GC-FID: The High-Resolution Volatile Approach

Mechanistic Rationale: With a molecular weight of ~159.2 g/mol , methyl 6-amino-4-methylhexanoate possesses sufficient volatility for gas-phase analysis. The Flame Ionization Detector (FID) is highly sensitive to carbon-hydrogen bonds, offering excellent linearity and sensitivity for organic compounds 2. However, the free primary amine group presents a chromatographic challenge: it readily hydrogen-bonds with active silanol groups on standard silica GC columns, leading to severe peak tailing and irreversible adsorption 3.

Self-Validating Protocol: GC-FID Workflow

  • Column Selection (Critical Step): Select a base-deactivated capillary column (e.g., HP-5ms Ultra Inert or CP-Volamine).

    • Causality: Base deactivation chemically shields the acidic silanol sites on the fused silica, ensuring sharp, symmetrical peaks for free amines and preventing sample loss.

  • Inlet Conditions: Set the injection port to 250°C with a split ratio of 50:1.

    • Causality: A high split ratio prevents column overloading, which is critical for maintaining peak symmetry in polar aliphatic amines.

  • Oven Temperature Program: Start at 70°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • System Suitability (Self-Validation): Calculate the USP tailing factor for the methyl 6-amino-4-methylhexanoate peak. A tailing factor > 1.5 indicates column degradation or active site exposure, invalidating the run and requiring column trimming or replacement.

HPLC-UV via Pre-column Derivatization: The Traditional Workaround

Mechanistic Rationale: When CAD or GC-FID is unavailable, the compound must be chemically modified to incorporate a chromophore. Reacting the primary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) under mildly basic conditions yields a highly UV-active and fluorescent carbamate derivative 3. This allows standard HPLC-UV systems to detect the compound at 265 nm with exceptional sensitivity.

Self-Validating Protocol: FMOC-Cl Derivatization

  • Reaction Setup: Mix 100 µL of the sample (1 mg/mL in borate buffer, pH 8.5) with 100 µL of 15 mM FMOC-Cl in acetonitrile.

  • Incubation: Vortex and incubate at room temperature for 10 minutes.

    • Causality: The alkaline pH ensures the amine remains deprotonated and highly nucleophilic, driving the derivatization reaction to rapid completion.

  • Quenching: Add 100 µL of 1-adamantanamine to consume excess FMOC-Cl.

    • Causality: Unreacted FMOC-Cl will elute as a massive interference peak; quenching converts it to a well-separated, highly retained derivative that does not co-elute with the target analyte.

  • System Suitability (Self-Validation): Run a derivatized blank (buffer + reagents without the sample). The chromatogram must show no peaks at the expected retention time of the derivatized methyl 6-amino-4-methylhexanoate to rule out reagent contamination.

Quantitative Data Presentation: Method Comparison
Analytical ParameterHPLC-CADGC-FID (Base-Deactivated)HPLC-UV (FMOC Derivatization)
Detection Principle Mass/Aerosol chargeCarbon-Hydrogen combustionUV Absorption (Chromophore)
Sample Prep Complexity Low (Direct injection)Low (Direct injection)High (Chemical reaction required)
Typical LOQ ~0.05% - 0.1%~0.01% - 0.05%< 0.01% (Highly sensitive)
Impurity Profiling Excellent (Uniform response)Good (Volatility dependent)Poor (Only detects reactive amines)
Primary Limitation Requires volatile buffersThermal degradation riskDerivatization artifacts/byproducts
Analytical Workflow Visualization

G Start Methyl 6-amino-4-methylhexanoate (Aliphatic Amino Ester, No UV Chromophore) Branch1 Direct Analysis (Intact Molecule) Start->Branch1 Branch2 Indirect Analysis (Chemical Modification) Start->Branch2 CAD HPLC-CAD Uniform mass response Ideal for non-UV actives Branch1->CAD Liquid Phase / Semi-volatile GC GC-FID Requires base-deactivated column to prevent tailing Branch1->GC Gas Phase / Volatile UV HPLC-UV / FLD FMOC-Cl Derivatization Adds strong chromophore Branch2->UV Primary amine reaction

Decision matrix for selecting the optimal purity assessment technique based on detection mechanisms.

Conclusion

For the routine purity assessment of methyl 6-amino-4-methylhexanoate, HPLC-CAD emerges as the superior technique due to its uniform response factor and minimal sample preparation, allowing for highly accurate mass-balance purity calculations. GC-FID serves as a powerful orthogonal method, provided column inertness is strictly maintained to accommodate the free amine. While HPLC-UV with derivatization offers unmatched sensitivity, the complexity of the reaction and the inability to detect non-amine impurities limit its utility for comprehensive purity profiling.

References
  • HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs Source: ResearchGate / Analytical and Bioanalytical Chemistry URL
  • A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine Source: Benchchem URL
  • How to quantify L-Serine Methyl ester (Amino acid Methyl ester)

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A Technical Guide to the Comparative Stability of Amino Ester Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the chemical and enzymatic stability of amino ester derivatives is a critical parameter influencing drug efficacy, safety, and shelf-life. This guide provides an in-depth comparison of the stability of these compounds, supported by experimental data and detailed protocols. We will explore the underlying mechanisms of degradation and provide a framework for assessing the stability of novel amino ester derivatives.

The Significance of Amino Ester Stability in Pharmaceuticals

Amino acid esters are frequently employed as prodrugs to enhance the solubility, permeability, and targeted delivery of therapeutic agents.[1] The ester linkage is designed to be cleaved in vivo, releasing the active parent drug. However, premature hydrolysis in the gastrointestinal tract or bloodstream can lead to incomplete drug delivery and reduced therapeutic efficacy. Conversely, an overly stable ester may not release the active drug at a sufficient rate. Therefore, a delicate balance between stability and lability is essential for optimal prodrug design.[2]

Local anesthetics such as procaine, tetracaine, and chloroprocaine are classic examples of amino ester derivatives where stability directly impacts their duration of action.[3] Rapid hydrolysis leads to a shorter duration of anesthesia, while slower hydrolysis results in a more prolonged effect.[3]

Mechanisms of Amino Ester Degradation: A Tale of Two Pathways

The primary route of degradation for amino ester derivatives is hydrolysis of the ester bond. This can occur through two principal mechanisms: chemical hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis: This process is highly dependent on pH. The rate of hydrolysis is generally lowest at acidic pH and increases significantly in neutral to alkaline conditions.[4] The susceptibility of the ester bond to nucleophilic attack by water or hydroxide ions is influenced by both electronic and steric factors within the molecule.

Enzymatic Hydrolysis: In vivo, esterases present in plasma, the liver, and other tissues play a significant role in the cleavage of amino ester bonds.[5] This enzymatic cleavage is often much faster than chemical hydrolysis at physiological pH.[2][6]

Below is a diagram illustrating the general hydrolysis pathway of an amino ester derivative.

Hydrolysis_Pathway AminoEster Amino Ester Derivative (R-CO-OR') Hydrolysis Hydrolysis (Chemical or Enzymatic) AminoEster->Hydrolysis H₂O / OH⁻ or Esterase Products Carboxylic Acid (Parent Drug) (R-COOH) + Alcohol (R'-OH) Hydrolysis->Products

Caption: General hydrolysis pathway of an amino ester derivative.

Factors Influencing the Stability of Amino Ester Derivatives

The stability of an amino ester is not an intrinsic property but is profoundly influenced by its molecular structure. The two key factors at play are steric hindrance and electronic effects.

  • Steric Hindrance: Bulky chemical groups near the ester carbonyl group can physically obstruct the approach of a nucleophile (like a water molecule or an enzyme's active site), thereby slowing down the rate of hydrolysis.[7] For instance, amino acids with branched side chains, such as valine and isoleucine, tend to form more stable esters compared to those with smaller side chains like glycine.[2][6]

  • Electronic Effects: The electron-withdrawing or electron-donating nature of substituent groups can significantly alter the electrophilicity of the carbonyl carbon in the ester linkage. Electron-withdrawing groups make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack, leading to faster hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, resulting in a more stable ester.

The interplay of these factors dictates the overall stability of an amino ester derivative.

Comparative Stability Data

The following tables summarize the stability of various amino ester derivatives, providing a comparative overview for drug development professionals.

Local Anesthetics

The rate of hydrolysis of ester-type local anesthetics directly correlates with their duration of action.

Local AnestheticRelative Rate of Hydrolysis in PlasmaDuration of Action
Chloroprocaine Most RapidShortest
Procaine IntermediateIntermediate
Tetracaine SlowestLongest
Data compiled from various sources.[3][5]

Halogenation of procaine to form chloroprocaine increases the rate of hydrolysis by plasma cholinesterase by 3- to 4-fold.[3] In contrast, the addition of a butyl group to the aromatic ring of procaine to create tetracaine results in a 4- to 5-fold decrease in the rate of metabolism, leading to a longer duration of action.[3]

Amino Acid Ester Prodrugs

The stability of amino acid ester prodrugs is highly dependent on the specific amino acid and any linker molecules used.

Prodrug Derivative (Model Compound)pHHalf-life (t½) in BufferHalf-life (t½) in Caco-2 Cell Homogenate
Benzoic Acid-Propylene Glycol-Phenylalanine 7.4~21 hours< 5 minutes
Benzoic Acid-Propylene Glycol-Valine 7.4~24 hours~43 minutes
Benzoic Acid-Propylene Glycol-Phenylalanine < 6.0> 30 hoursNot Reported
Benzoic Acid-Propylene Glycol-Valine < 6.0> 30 hoursNot Reported
Data from Majumdar et al., 2009.[2][6]

These data highlight several key points:

  • Enzymatic vs. Chemical Hydrolysis: The half-lives are significantly shorter in the presence of Caco-2 cell homogenates, demonstrating the profound impact of enzymatic hydrolysis.[2][6]

  • pH Dependence: Stability is markedly greater at acidic pH compared to physiological pH.[2][6]

  • Influence of Amino Acid Side Chain: The valine ester is more stable than the phenylalanine ester, likely due to the increased steric hindrance from the branched alkyl side chain of valine.[2][6]

Experimental Protocols for Stability Assessment

To ensure the scientific integrity of stability studies, well-defined and validated protocols are essential. Below are detailed methodologies for assessing the chemical and enzymatic stability of amino ester derivatives.

Workflow for Stability Testing

The following diagram outlines a typical workflow for the stability testing of an amino ester derivative.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Buffers and Biological Matrices Stock Prepare Stock Solution of Test Compound Prep->Stock Incubate Incubate at Defined Temperature and pH Stock->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by HPLC Quench->HPLC Plot Plot Concentration vs. Time HPLC->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Caption: A generalized workflow for stability testing of amino ester derivatives.

Protocol for Chemical Stability Testing in Buffers

This protocol assesses the stability of an amino ester derivative at various pH values.

Materials:

  • Amino ester derivative

  • Phosphate buffers (e.g., pH 5.0, 6.8, 7.4)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Buffer Preparation: Prepare phosphate buffers at the desired pH values.

  • Stock Solution: Prepare a stock solution of the amino ester derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions in a constant temperature water bath (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a solution of acetonitrile containing 0.1% TFA.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining amino ester derivative.

  • Data Analysis: Plot the natural logarithm of the concentration of the amino ester derivative versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol for Enzymatic Stability Testing in Caco-2 Cell Homogenate

This protocol evaluates the stability of an amino ester derivative in the presence of intestinal enzymes.

Materials:

  • Caco-2 cells

  • Phosphate buffered saline (PBS)

  • Protease inhibitor cocktail

  • Bradford assay reagent for protein quantification

  • Amino ester derivative

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system

Procedure:

  • Caco-2 Cell Homogenate Preparation:

    • Harvest Caco-2 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Homogenize the cells on ice using a sonicator or other suitable method.

    • Centrifuge the homogenate to remove cell debris.

    • Determine the protein concentration of the supernatant using the Bradford assay.

  • Incubation:

    • Dilute the Caco-2 cell homogenate with buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Pre-warm the homogenate to 37°C.

    • Initiate the reaction by adding the amino ester derivative stock solution.

  • Sampling and Quenching:

    • At various time points, withdraw aliquots and immediately quench the reaction by adding ice-cold acetonitrile with 0.1% TFA.

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Filter the supernatant before HPLC analysis.

  • HPLC Analysis and Data Analysis:

    • Follow the same procedure as described for chemical stability testing to determine the half-life.

Conclusion

The stability of amino ester derivatives is a multifaceted property governed by a delicate balance of steric and electronic factors. A thorough understanding and experimental evaluation of both chemical and enzymatic stability are paramount for the successful development of amino ester-based drugs and prodrugs. The protocols and comparative data presented in this guide offer a robust framework for researchers to assess and optimize the stability of their compounds, ultimately leading to the development of safer and more effective therapeutics.

References

  • Egan, T. D. (2016). Local Anesthetics. In Anesthesia Key. Retrieved from [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. doi:

  • Majumdar, S., & Mitra, A. K. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(4), 1163–1174. doi:

  • Hay, R. W., & Porter, L. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(9), 1727-1730. doi:

  • Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 104(8), 2251–2255. doi:

  • Majumdar, S., & Mitra, A. K. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Retrieved from [Link]

  • Majumdar, S., & Mitra, A. K. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(4), 1163–1174. doi:

  • da Silva, A. C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2319. doi:

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Hay, R. W., & Morris, P. J. (1972). Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl esters. Journal of the Chemical Society, Perkin Transactions 2, (11), 1727-1730. doi:

  • Hay, R. W., & Porter, L. J. (1966). The basic hydrolysis of amino acid esters. R Discovery. Retrieved from [Link]

  • Bérubé, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(19), 6296. doi:

  • Branciamore, S., et al. (2019). The Chemical Likelihood of Ribonucleotide-α-Amino acid Copolymers as Players for Early Stages of Evolution. Origins of Life and Evolution of Biospheres, 49(1-2), 1-27. doi:

  • Veneziano, G., & Tobis, J. (2019). Chloroprocaine. In B. J. Dalens, J.-P. Monnet, & Y. Harmand (Eds.), Pediatric Regional Anesthesia. Taylor & Francis. Retrieved from [Link]

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Methyl 6-amino-4-methylhexanoate vs Ethyl 6-amino-4-methylhexanoate properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 6-amino-4-methylhexanoate vs. Ethyl 6-amino-4-methylhexanoate: Properties and Performance

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the trajectory of a research project. Among the vast array of available building blocks, amino acid esters play a pivotal role, often serving as linkers or as key components in the synthesis of more complex molecules and prodrugs. This guide provides a detailed comparative analysis of two such structurally related compounds: Methyl 6-amino-4-methylhexanoate and Ethyl 6-amino-4-methylhexanoate.

The choice between a methyl and an ethyl ester, while seemingly minor, can have profound implications for a molecule's physicochemical properties, reactivity, and biological performance. This guide will delve into these nuances, offering a comprehensive overview of their properties, synthesis, and potential applications, supported by experimental data and established scientific principles. The objective is to equip researchers with the necessary information to make an informed decision when selecting between these two valuable intermediates.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between the methyl and ethyl variants of 6-amino-4-methylhexanoate stem from the additional methylene group in the ethyl ester. This seemingly small change influences several key physicochemical parameters that are critical for experimental design and application, particularly in drug delivery and formulation.

PropertyMethyl 6-amino-4-methylhexanoateEthyl 6-amino-4-methylhexanoateRationale for Difference
CAS Number 1315367-54-4[1]Not availableUnique identifiers for distinct chemical substances.
Molecular Formula C₈H₁₇NO₂[1]C₉H₁₉NO₂The ethyl ester has an additional CH₂ group.
Molecular Weight 159.23 g/mol [1]173.26 g/mol The added ethyl group increases the overall mass.
Appearance Typically a liquid or low-melting solidTypically a liquidThe larger ethyl group can disrupt crystal packing, often leading to a lower melting point.
Boiling Point Predicted to be lower than the ethyl esterPredicted to be higher than the methyl esterIncreased molecular weight and van der Waals forces in the ethyl ester lead to a higher boiling point.
LogP (Octanol/Water) 0.9245[1]Predicted to be > 0.9245The ethyl group increases the nonpolar character of the molecule, enhancing its lipophilicity.
Topological Polar Surface Area (TPSA) 52.32 Ų[1]52.32 ŲTPSA is determined by the polar atoms (N and O) and is identical for both molecules as the ester group modification does not add new polar atoms.
Hydrogen Bond Donors 1[1]1The primary amine group is the sole hydrogen bond donor in both compounds.
Hydrogen Bond Acceptors 3[1]3The nitrogen and two oxygen atoms act as hydrogen bond acceptors in both molecules.

Synthesis and Characterization: From Precursor to Purified Product

The synthesis of both methyl and ethyl 6-amino-4-methylhexanoate typically proceeds via Fischer esterification of the parent carboxylic acid, 6-amino-4-methylhexanoic acid. The choice of alcohol—methanol or ethanol—determines the final ester product. This reaction is generally catalyzed by a strong acid.

Experimental Protocol: General Synthesis of Alkyl 6-amino-4-methylhexanoate

This protocol provides a generalized procedure for the synthesis of the title compounds.

  • Dissolution: Dissolve 6-amino-4-methylhexanoic acid in an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester) in a round-bottom flask. A typical concentration is 0.2-0.5 M.

  • Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly add a catalyst, such as thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄), dropwise with stirring. The addition of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Workup: The crude product is then typically dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.

G cluster_synthesis Synthesis Workflow Start 6-amino-4-methylhexanoic acid Reaction Fischer Esterification (Acid Catalyst, e.g., SOCl₂) Start->Reaction Alcohol Methanol or Ethanol Alcohol->Reaction Workup Neutralization & Extraction Reaction->Workup Crude Product Purification Column Chromatography or Distillation Workup->Purification Product Methyl or Ethyl 6-amino-4-methylhexanoate Purification->Product G cluster_hydrolysis Ester Prodrug Activation Prodrug Alkyl 6-amino-4-methylhexanoate (Prodrug) Hydrolysis Hydrolysis Prodrug->Hydrolysis Enzyme Esterase Enzyme->Hydrolysis ActiveDrug 6-amino-4-methylhexanoic acid (Active Drug) Hydrolysis->ActiveDrug Byproduct Methanol or Ethanol Hydrolysis->Byproduct

Caption: Enzymatic hydrolysis of an ester prodrug to release the active drug.

Conclusion and Outlook

The choice between Methyl 6-amino-4-methylhexanoate and Ethyl 6-amino-4-methylhexanoate is a nuanced one that depends on the specific goals of the research.

  • Methyl 6-amino-4-methylhexanoate offers a less sterically hindered and less lipophilic option. It may be preferred when a faster rate of hydrolysis is desired or when minimal modification to the parent molecule's polarity is required.

  • Ethyl 6-amino-4-methylhexanoate provides a more lipophilic and sterically bulkier alternative. This makes it a suitable choice for applications where enhanced membrane permeability is a key objective, or where a slower, more controlled release of the parent molecule is advantageous.

Ultimately, the selection between these two valuable chemical intermediates should be guided by a thorough understanding of the desired physicochemical and pharmacokinetic profile of the final compound. Empirical testing is often necessary to determine which ester provides the optimal balance of properties for a given application. As tools in medicinal chemistry and drug discovery continue to evolve, the rational selection of such fundamental building blocks will remain a cornerstone of successful research and development.

References

  • SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
  • PubMed. (2018, October 10). Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance.
  • Scirp.org. (2024, August 27). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
  • Journal of Natural Sciences. (n.d.). Ester Prodrugs and Their Role in Drug Discovery and Design.
  • PubMed. (2003, December 15). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist.
  • PubChem. (n.d.). Methyl 6-aminohexanoate.
  • ChemScene. (n.d.). Methyl 6-amino-4-methylhexanoate.

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Safety Operating Guide

Methyl 6-amino-4-methylhexanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you have the most reliable and practical information for the safe handling and disposal of laboratory reagents. This guide for methyl 6-amino-4-methylhexanoate is structured to provide a clear, step-by-step protocol, grounded in established safety principles and regulatory standards.

Critical First Step: Waste Characterization

Before any disposal procedures can be initiated, the waste must be characterized to determine if it meets the definition of "hazardous waste" under the Resource Conservation and Recovery Act (RCRA), as regulated by the U.S. Environmental Protection Agency (EPA).[1] A waste is considered hazardous if it exhibits at least one of the following characteristics:

  • Ignitability: The ability to readily catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The potential to explode or react violently.

  • Toxicity: The capacity to be harmful or fatal if ingested or absorbed.[1]

Given that specific reactivity and toxicity data for methyl 6-amino-4-methylhexanoate are not available, a conservative approach is recommended. Assume the compound and any solutions containing it are hazardous waste until a formal determination is made by your EHS department.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling methyl 6-amino-4-methylhexanoate waste, appropriate personal protective equipment is mandatory to minimize exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][3]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.[3]
Respiratory Protection Fume HoodAll handling of the compound and its waste should be conducted in a certified chemical fume hood.

Waste Segregation and Container Management: Preventing Hazardous Reactions

Proper segregation and containment of chemical waste is a cornerstone of laboratory safety.

  • Waste Containers : Utilize only designated and properly labeled hazardous waste containers provided by your institution's EHS department.[4] Ensure you have separate containers for solid and liquid waste.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "methyl 6-amino-4-methylhexanoate," and the approximate concentration and volume.[5] Do not use abbreviations or chemical formulas.

  • Incompatible Materials : Amino esters may be incompatible with strong oxidizing agents, strong acids, and strong bases.[6][7][8] Never mix waste containing methyl 6-amino-4-methylhexanoate with these materials to prevent potentially violent chemical reactions. A chemical compatibility chart should be consulted for detailed guidance.[8][9]

Step-by-Step Disposal Procedures

Solid Waste
  • Unused/Expired Compound : Collect any unused or expired solid methyl 6-amino-4-methylhexanoate in its original container or a clearly labeled, sealed waste bag.

  • Contaminated Disposables : Items such as weigh boats, gloves, and wipes that have come into contact with the compound should be placed in the designated solid hazardous waste container.[4]

Liquid Waste
  • Aqueous Solutions : Collect all aqueous solutions containing methyl 6-amino-4-methylhexanoate in a designated aqueous hazardous waste container.

  • Organic Solvent Solutions : If the compound is dissolved in an organic solvent, collect it in a separate, appropriately labeled hazardous waste container for organic solvents.

  • Rinsate from Glassware : Glassware that has been in contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This initial rinsate must be collected and disposed of as hazardous liquid waste.[4]

Crucially, do not dispose of any solutions containing methyl 6-amino-4-methylhexanoate down the drain. Some related compounds have been shown to be toxic to aquatic life.[4][10]

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is essential.

  • Control and Contain : Restrict access to the spill area.

  • Absorb : Cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collect : Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]

Final Disposal Logistics

The final step in the disposal process is the transfer of the collected waste to your institution's EHS department or a licensed hazardous waste contractor.

  • Storage Pending Pickup : Store all sealed and labeled hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Scheduled Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_disposal Final Disposal Unused Compound Unused Compound Consult EHS & SDS Consult EHS & SDS Unused Compound->Consult EHS & SDS Contaminated Labware Contaminated Labware Contaminated Labware->Consult EHS & SDS Aqueous/Solvent Solutions Aqueous/Solvent Solutions Aqueous/Solvent Solutions->Consult EHS & SDS Determine if Hazardous Determine if Hazardous Consult EHS & SDS->Determine if Hazardous Solid Waste Container Solid Waste Container Determine if Hazardous->Solid Waste Container Solid Liquid Waste Container Liquid Waste Container Determine if Hazardous->Liquid Waste Container Liquid Labeling Labeling Solid Waste Container->Labeling Liquid Waste Container->Labeling Store in Secondary Containment Store in Secondary Containment Labeling->Store in Secondary Containment EHS Pickup EHS Pickup Store in Secondary Containment->EHS Pickup

Caption: A workflow for the proper disposal of methyl 6-amino-4-methylhexanoate.

References

  • PubChem. (n.d.). Methyl 6-aminohexanoate hydrochloride. Retrieved from [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2025, August). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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Personal protective equipment for handling Methyl 6-amino-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Methyl 6-amino-4-methylhexanoate

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of Methyl 6-amino-4-methylhexanoate. This compound is a bifunctional aliphatic molecule critical in advanced drug development and synthetic chemistry. Its molecular architecture—a primary aliphatic amine paired with a methyl ester—dictates our handling logic. The amine moiety acts as a nucleophile and a localized base, presenting a corrosive hazard to mucosal membranes and skin upon contact. Concurrently, the methyl ester is susceptible to hydrolysis if exposed to ambient moisture or extreme pH environments.

Therefore, our operational methodology is governed by two absolute requirements: rigorous exposure control to mitigate the amine's reactivity, and strict moisture exclusion to preserve the ester's integrity [1].

Part 1: Physicochemical Profile & Mechanistic Hazards

To effectively manage risk, we must translate the compound's quantitative data into actionable operational parameters.

Table 1: Physicochemical Profile and Operational Implications

Parameter Value Operational Implication
CAS Number 1315367-54-4 Unique identifier for SDS cross-referencing and inventory tracking [1].
Molecular Formula C8H17NO2 Aliphatic amino-ester; indicates basicity and potential for rapid hydrolysis.
Molecular Weight 159.23 g/mol Used for precise stoichiometric calculations during reagent dispensing [1].
Storage Temperature 2-8°C (Sealed, Dry) Requires thermal equilibration before use to prevent atmospheric condensation [1].

| TPSA | 52.32 Ų | Indicates moderate polarity; influences solvent selection for reactions [1]. |

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without mechanistic justification. Because aliphatic amines can rapidly permeate standard latex, glove selection and respiratory protection must be intentional [2].

Table 2: PPE Matrix and Mechanistic Justification

PPE Category Specification Mechanistic Justification
Eye/Face Chemical splash goggles & face shield Protects against basic amine splashes which cause rapid, severe corneal saponification and damage.
Hand Protection Nitrile (≥6 mil) or Butyl Rubber Aliphatic amines degrade latex. Nitrile provides adequate splash protection; Butyl rubber is required for prolonged solvent exposure [2].
Body Protection Flame-resistant (FR) lab coat Shields skin from corrosive amine contact and mitigates risks if handled alongside flammable organic solvents.

| Respiratory | Fume hood (primary); ABEK half-mask (spills) | Amines possess high vapor pressures and act as acute respiratory irritants. ABEK filters specifically neutralize basic vapors [2]. |

Part 3: Operational Workflow & Handling Protocol

HandlingWorkflow Setup 1. Environmental Setup Verify Fume Hood (≥100 fpm) Storage 2. Material Retrieval Equilibrate from 2-8°C Setup->Storage Weighing 3. Dispensing & Weighing Minimize Aerosolization Storage->Weighing Reaction 4. Reaction Execution Inert Atmosphere / Solvent Weighing->Reaction Spill Spill Response Neutralize with 1M Citric Acid Weighing->Spill Accidental Release Waste 5. Waste Segregation Aqueous Amine vs. Organic Reaction->Waste Spill->Waste

Operational workflow and safety logic for handling Methyl 6-amino-4-methylhexanoate.

Protocol 1: Safe Dispensing and Reaction Setup

Self-Validation Check: Before initiating, verify the fume hood's face velocity monitor reads between 80–120 feet per minute (fpm) [3]. If the monitor is blank or alarming, halt the procedure immediately.

  • Environmental Setup: Ensure the fume hood is clear of incompatible chemicals (e.g., strong oxidizers, strong acids). Equip all PPE outlined in the matrix.

  • Thermal Equilibration: Retrieve the sealed vial of Methyl 6-amino-4-methylhexanoate from 2-8°C storage [1]. Place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, leading to rapid hydrolysis of the methyl ester. Validation: Proceed only when the exterior of the vial is completely free of condensation.

  • Dispensing: Using a static-free spatula, transfer the required mass into a pre-tared reaction vessel.

    • Self-Validation Check: Observe the analytical balance reading; if it fluctuates wildly, the draft from the fume hood is too high, risking aerosolization of the compound. Lower the sash to the minimum safe working height.

  • Dissolution: Immediately dissolve the compound in the target anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) and purge the headspace with an inert gas (Nitrogen or Argon) before sealing to prevent amine oxidation and CO₂ absorption.

Part 4: Spill Response & Waste Disposal Plan

Protocol 2: Spill Response and Decontamination

Self-Validation Check: Assess the spill volume. If the spill exceeds 50 mL or occurs outside a ventilated enclosure, evacuate the immediate area and contact Environmental Health and Safety (EHS) [3].

  • Containment: Don heavy-duty butyl rubber gloves and an ABEK-rated half-mask respirator [2]. Surround the spill with inert absorbent pads or vermiculite to prevent spreading.

  • Neutralization: Because the primary amine is highly basic and volatile, slowly apply a 1M Citric Acid solution to the spill perimeter, working inward.

    • Causality: The weak acid neutralizes the amine into a water-soluble, non-volatile ammonium salt, effectively eliminating the inhalation hazard.

  • Collection: Sweep the neutralized slurry into a wide-mouth, sealable polyethylene hazardous waste container using non-sparking tools.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse. Validation: Test the final rinse water with pH paper to confirm a return to a neutral pH (pH 6-8).

  • Waste Segregation: Label the container explicitly as "Aqueous Amine Waste - Neutralized" and store it in the designated satellite accumulation area, strictly segregated from halogenated organic waste.

References

  • Northwestern University Research Safety. "Laboratory Safety and Chemical Hygiene Plan." Northwestern University.[Link]

Sources

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